Product packaging for Methyl 3-hydroxymyristate(Cat. No.:CAS No. 55682-83-2)

Methyl 3-hydroxymyristate

Katalognummer: B142831
CAS-Nummer: 55682-83-2
Molekulargewicht: 258.40 g/mol
InChI-Schlüssel: UOZZAMWODZQSOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

a quorum sensing signal;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O3 B142831 Methyl 3-hydroxymyristate CAS No. 55682-83-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 3-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZAMWODZQSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971039
Record name Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55682-83-2
Record name Tetradecanoic acid, 3-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Central Role of Methyl 3-Hydroxymyristate in the Virulence of Ralstonia solanacearum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralstonia solanacearum, a devastating phytopathogenic bacterium, is the causative agent of bacterial wilt in a wide range of host plants, leading to significant agricultural losses worldwide. The bacterium's ability to cause disease is tightly regulated by a complex network of signaling pathways. A key component of this network is the Phc quorum-sensing (QS) system, which allows the bacteria to coordinate gene expression in a cell-density-dependent manner. Central to this QS system is the signaling molecule (R)-methyl 3-hydroxymyristate ((R)-3-OH MAME), which acts as a chemical messenger to orchestrate the expression of a vast array of virulence factors. This technical guide provides an in-depth overview of the role of 3-OH MAME in the pathogenicity of R. solanacearum, detailing the associated signaling pathways, quantitative data on its effects, and comprehensive experimental protocols for its study.

The Role of Methyl 3-Hydroxymyristate in Ralstonia solanacearum Pathogenicity

(R)-3-OH MAME is a diffusible signaling molecule that functions as a primary autoinducer in the Phc quorum-sensing system of many Ralstonia solanacearum strains.[1][2] Its production and perception are critical for the bacterium to switch from a state of low cell density, characterized by motility and initial colonization, to a high cell density state, where virulence factor production is paramount for disease progression.

At low cell densities, the concentration of 3-OH MAME is minimal, and genes associated with motility and the type III secretion system (T3SS), which injects effector proteins into host cells, are highly expressed.[3] As the bacterial population grows within the host xylem, the concentration of 3-OH MAME surpasses a threshold, triggering a signaling cascade that leads to a global shift in gene expression. This shift results in the upregulation of crucial virulence factors, including:

  • Exopolysaccharide (EPS) I: A major virulence factor that clogs the plant's xylem vessels, leading to wilting symptoms.[4][5]

  • Cell Wall-Degrading Enzymes: Such as endoglucanases, which break down plant cell walls, facilitating bacterial spread.

  • Ralfuranones: Secondary metabolites that contribute to virulence.

  • Biofilm Formation: Which aids in bacterial aggregation and persistence within the host.[5]

Conversely, at high 3-OH MAME concentrations, genes related to motility and the T3SS are repressed. This intricate regulation ensures that the bacterium invests its resources in producing the most effective virulence factors at the appropriate stage of infection.[3] It is important to note that some strains of R. solanacearum utilize a different, yet structurally related, signaling molecule, methyl 3-hydroxypalmitate (3-OH PAME), with the specificity of signal synthesis and perception determined by the PhcB and PhcS proteins, respectively.[1][6]

The Phc Signaling Pathway

The perception and transduction of the 3-OH MAME signal are mediated by the Phc quorum-sensing system, a sophisticated regulatory cascade. The core components of this pathway are encoded by the phc operon (phcBSRQ) and the downstream regulator phcA.

  • Synthesis of 3-OH MAME: The process begins with the synthesis of (R)-3-OH MAME by the methyltransferase PhcB.[1][2]

  • Signal Perception: As the bacterial population density increases, so does the extracellular concentration of 3-OH MAME. This signal is detected by the sensor histidine kinase PhcS, which is located in the bacterial inner membrane.[1][6]

  • Phosphorylation Cascade: Upon binding 3-OH MAME, PhcS autophosphorylates. The phosphate group is then transferred through a two-component signaling system involving the response regulators PhcR and PhcQ.[5][7]

  • Activation of the Master Regulator: This phosphorelay ultimately leads to the activation of the LysR-type transcriptional regulator, PhcA.[7]

  • Global Gene Regulation: Activated PhcA then directly or indirectly regulates the expression of approximately 30% of the R. solanacearum genome, orchestrating the production of virulence factors and the repression of motility and T3SS genes.[7][8]

Phc_Signaling_Pathway cluster_extracellular Extracellular Space 3_OH_MAME_low Low [3-OH MAME] Motility_T3SS Motility_T3SS 3_OH_MAME_low->Motility_T3SS Favors expression 3_OH_MAME_high High [3-OH MAME]

Quantitative Data on the Effects of this compound

The concentration of 3-OH MAME has a quantifiable impact on various virulence-related phenotypes in R. solanacearum. The following tables summarize key quantitative data from published studies.

Parameter Condition Quantitative Value Reference Strain
EPS I Production Wild-typeBaselineOE1-1
Wild-type + 0.1 µM 3-OH MAMESignificantly IncreasedOE1-1
ΔphcB mutantSeverely ReducedOE1-1
ΔphcB mutant + 0.1 µM 3-OH MAMEProduction RestoredOE1-1
Biofilm Formation Wild-typeBaselineOE1-1
Wild-type + 0.1 µM 3-OH MAMESignificantly IncreasedOE1-1
ΔphcB mutantReducedOE1-1
ΔphcB mutant + 0.1 µM 3-OH MAMEFormation RestoredOE1-1
Swimming Motility Wild-typeBaselineOE1-1
ΔphcB mutantIncreasedOE1-1
ΔphcB mutant + 0.1 µM 3-OH MAMEMotility ReducedOE1-1

Table 1: Effect of exogenous 3-OH MAME on virulence-related phenotypes.[5]

Gene Function Regulation by PhcA (High 3-OH MAME)
epsBEPS I biosynthesisUpregulated
ralARalfuranone biosynthesisUpregulated
fliCFlagellin (motility)Downregulated

Table 2: Examples of genes regulated by the Phc quorum-sensing system.[5]

Detailed Experimental Protocols

Protocol 1: Quantification of Exopolysaccharide (EPS) I Production

This protocol is adapted from the method described by Peyraud et al. (2017) and is based on the colorimetric determination of N-acetylgalactosamine, the primary component of EPS I.[3]

Materials:

  • R. solanacearum culture grown in minimal medium.

  • 5 M NaCl solution.

  • Acetone (pre-chilled at -20°C).

  • Concentrated HCl (37%).

  • N-acetylgalactosamine standard solution (500 µg/mL).

  • 2% acetylacetone in 1.5 M Na₂CO₃.

  • Ehrlich's reagent (4-(dimethylamino)benzaldehyde in ethanol and HCl).

  • Spectrophotometer.

Procedure:

  • Culture Preparation: Grow R. solanacearum strains in a suitable minimal medium to the desired cell density (e.g., OD₆₀₀ of 1.0).

  • Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Collect the supernatant, which contains the secreted EPS.

  • EPS Precipitation: To 1 mL of supernatant, add 2 µL of 5 M NaCl and 4 mL of cold acetone. Mix well and incubate at -20°C overnight to precipitate the EPS.

  • Pellet Collection: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet the precipitated EPS. Carefully discard the supernatant.

  • Hydrolysis: Resuspend the EPS pellet in 200 µL of 6 M HCl. Tightly seal the tube and incubate at 95°C for 4 hours to hydrolyze the polysaccharide into its monosaccharide components.

  • Neutralization: After cooling, neutralize the sample with an appropriate volume of 6 M NaOH.

  • Colorimetric Assay (Elson-Morgan Method): a. To 100 µL of the hydrolyzed sample or standard, add 100 µL of 2% acetylacetone in 1.5 M Na₂CO₃. b. Incubate at 100°C for 20 minutes. c. Cool to room temperature and add 700 µL of 95% ethanol. d. Add 100 µL of Ehrlich's reagent and mix well. e. Incubate at room temperature for 10 minutes.

  • Quantification: Measure the absorbance at 535 nm. Determine the concentration of N-acetylgalactosamine in the sample by comparing the absorbance to a standard curve generated with known concentrations of N-acetylgalactosamine.

Protocol 2: Construction of a phcB Deletion Mutant (ΔphcB)

This protocol outlines the general steps for creating a markerless deletion of the phcB gene using homologous recombination, a common technique in bacterial genetics.

Materials:

  • R. solanacearum wild-type strain.

  • E. coli strain for cloning (e.g., DH5α).

  • E. coli strain for conjugation (e.g., S17-1).

  • Suicide vector (e.g., pK18mobsacB).

  • Primers for amplifying flanking regions of phcB.

  • Restriction enzymes and T4 DNA ligase.

  • Antibiotics for selection (e.g., kanamycin, nalidixic acid).

  • Sucrose for counter-selection.

Procedure:

  • Constructing the Deletion Vector: a. Amplify the upstream and downstream flanking regions (approx. 500-1000 bp each) of the phcB gene from R. solanacearum genomic DNA using PCR. b. Clone the two flanking regions into the suicide vector in the correct orientation, effectively replacing the phcB gene with a seamless junction of its flanking DNA. c. Transform the ligation product into a suitable E. coli cloning strain and select for transformants on media containing the appropriate antibiotic. d. Verify the correct construction of the deletion vector by restriction digestion and sequencing.

  • Conjugation: a. Transform the verified deletion vector into a conjugative E. coli strain. b. Perform a biparental or triparental mating between the E. coli donor strain and the wild-type R. solanacearum recipient strain on a suitable agar medium.

  • Selection of Single Crossover Mutants: a. After incubation, resuspend the mating mixture and plate on selective agar containing an antibiotic to select against the E. coli donor and an antibiotic to select for R. solanacearum cells that have integrated the suicide vector into their chromosome via a single homologous recombination event.

  • Selection of Double Crossover Mutants (Markerless Deletion): a. Inoculate single crossover colonies into a non-selective liquid medium to allow for a second homologous recombination event to occur, which will excise the vector backbone. b. Plate dilutions of the culture onto agar medium containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector will grow.

  • Verification of the ΔphcB Mutant: a. Screen sucrose-resistant colonies for the desired deletion by PCR using primers that flank the phcB gene. The PCR product from the mutant will be smaller than that from the wild-type. b. Confirm the deletion by sequencing the PCR product. c. Phenotypically verify the mutant by its inability to produce EPS, which can be restored by the addition of exogenous 3-OH MAME.

Experimental_Workflow cluster_mutant_construction ΔphcB Mutant Construction cluster_phenotypic_assays Phenotypic Assays WT Wild-Type R. solanacearum Deletion_Vector Construct phcB Deletion Vector Conjugation Conjugation Single_Crossover Select Single Crossover Double_Crossover Select Double Crossover Mutant Verified ΔphcB Mutant Culture_Mutant Culture ΔphcB Mutant->Culture_Mutant Culture_WT Culture WT Culture_Complemented Culture ΔphcB + 0.1 µM 3-OH MAME Assays Perform Assays: - EPS Quantification - Biofilm Formation - Motility Assay Data_Analysis Data Analysis & Comparison

Conclusion

(R)-methyl 3-hydroxymyristate is a cornerstone of the intricate regulatory network that governs the virulence of Ralstonia solanacearum. As the primary signaling molecule in the Phc quorum-sensing system, it enables the bacterium to precisely time the expression of its formidable arsenal of virulence factors in response to its population density within the host. A thorough understanding of the synthesis, perception, and downstream effects of 3-OH MAME is crucial for the development of novel strategies to combat bacterial wilt disease. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this critical signaling pathway and explore potential targets for anti-virulence therapies. By disrupting this key communication system, it may be possible to disarm this formidable plant pathogen and mitigate its devastating impact on global agriculture.

References

Unveiling a Novel Language of Bacterial Communication: Methyl 3-Hydroxymyristate as a Quorum Sensing Signal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbiology, bacteria communicate and coordinate their collective behaviors through a process known as quorum sensing (QS). This cell-to-cell signaling mechanism relies on the production, release, and detection of small signal molecules called autoinducers. The accumulation of these molecules in the environment enables bacteria to sense their population density and, in response, regulate gene expression to orchestrate group activities such as biofilm formation, virulence factor production, and antibiotic resistance. The discovery of novel QS signals is paramount for understanding bacterial pathogenesis and for the development of innovative anti-infective therapies. This technical guide delves into the discovery and characterization of methyl 3-hydroxymyristate (3-OH MAME) as a key quorum sensing signal in the plant pathogen Ralstonia solanacearum.

The Discovery of this compound as a Quorum Sensing Signal

The identification of this compound as a quorum sensing signal emerged from studies on the phc regulatory system in Ralstonia solanacearum, a bacterium responsible for the devastating bacterial wilt disease in a wide range of host plants. It was observed that a diffusible signal molecule was responsible for activating the Phc quorum sensing cascade, which in turn controls the expression of a large number of virulence genes.

Initial studies identified methyl 3-hydroxypalmitate (3-OH PAME) as a QS signal in some R. solanacearum strains. However, further investigations revealed that other strains, such as OE1-1, did not produce 3-OH PAME, suggesting the presence of a different signaling molecule. Through a series of meticulous experiments involving the analysis of culture extracts from a phcB mutant (deficient in signal production) and complementation assays, researchers successfully isolated and identified (R)-methyl 3-hydroxymyristate as the novel quorum sensing signal.[1][2]

The this compound Signaling Pathway

The 3-OH MAME-mediated quorum sensing pathway in Ralstonia solanacearum is a complex and tightly regulated system. The core components of this signaling cascade have been elucidated through genetic and biochemical studies.[1][3]

  • Synthesis of the Signal: The biosynthesis of (R)-methyl 3-hydroxymyristate is catalyzed by the methyltransferase PhcB.[1][2] This enzyme is responsible for the methylation of a 3-hydroxymyristate precursor.

  • Signal Perception: The extracellular accumulation of 3-OH MAME is detected by the sensor histidine kinase PhcS, which is located in the bacterial inner membrane.[1]

  • Phosphorylation Cascade: Upon binding of 3-OH MAME, PhcS autophosphorylates and subsequently transfers the phosphoryl group to the response regulators PhcQ and PhcR.[4]

  • Activation of the Master Regulator: The phosphorylated PhcQ and PhcR, in turn, activate the global transcriptional regulator PhcA.[4]

  • Global Gene Regulation: Activated PhcA then modulates the expression of a vast regulon, encompassing hundreds of genes involved in virulence, biofilm formation, exopolysaccharide (EPS) production, and secondary metabolism.[3]

Methyl_3_hydroxymyristate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm 3_OH_MAME_ext This compound (3-OH MAME) PhcS PhcS (Sensor Histidine Kinase) 3_OH_MAME_ext->PhcS Signal Binding PhcQ_R PhcQ/PhcR (Response Regulators) PhcS->PhcQ_R Phosphorylation Cascade PhcB PhcB (Methyltransferase) PhcB->3_OH_MAME_ext Secretion precursor 3-hydroxymyristate precursor precursor->PhcB Synthesis PhcA PhcA (Master Regulator) PhcQ_R->PhcA Activation Virulence_Genes Virulence Gene Expression (EPS, Biofilm, etc.) PhcA->Virulence_Genes Transcriptional Regulation

Caption: The this compound quorum sensing signaling pathway in Ralstonia solanacearum.

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on various phenotypes and gene expression in Ralstonia solanacearum.

Table 1: Effect of this compound on Phenotypic Traits

PhenotypeBacterial Strain(s)3-OH MAME ConcentrationObserved EffectReference(s)
Exopolysaccharide (EPS) ProductionR. solanacearum OE1-11.0 µMRestoration of EPS production in a phcB mutant.[5]
Biofilm FormationR. solanacearum OE1-1100 nMInduction of mushroom-type biofilm formation in a phcB mutant.[4]
Cell AggregationR. solanacearum OE1-1, ΔphcBNot specified (exogenous application)Increased cell aggregation in the ΔphcB mutant.[6]

Table 2: Effect of this compound on Gene Expression

GeneBacterial Strain3-OH MAME ConcentrationFold Change in ExpressionReference(s)
phcAR. solanacearum ΔphcBNot specified (exogenous application)Increased expression relative to untreated ΔphcB.[6]
epsBR. solanacearum ΔphcB0.1 µMIncreased expression relative to untreated ΔphcB.[4]
ralAR. solanacearum ΔphcB0.1 µMIncreased expression relative to untreated ΔphcB.[4]
fliCR. solanacearum ΔphcB0.1 µMDecreased expression relative to untreated ΔphcB.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the identification and characterization of this compound as a quorum sensing signal.

Protocol 1: Extraction and Purification of this compound

This protocol is adapted from methodologies described for the purification of quorum sensing signals from bacterial cultures.[2]

1. Bacterial Culture and Extraction: a. Grow Ralstonia solanacearum strain OE1-1 in a suitable liquid medium (e.g., B medium) to the desired cell density. b. Acidify the culture supernatant to pH 4.0 with HCl. c. Extract the supernatant twice with an equal volume of ethyl acetate. d. Pool the organic phases and dry over anhydrous sodium sulfate. e. Evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification: a. Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol). b. Subject the extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. c. Collect fractions and test for activity using a bioassay (see Protocol 3). d. Pool the active fractions and concentrate. e. Further purify the active fraction using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a suitable mobile phase (e.g., a gradient of acetonitrile and water). f. Collect the peak corresponding to the active compound.

3. Structure Elucidation: a. Analyze the purified compound using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine its chemical structure.

Extraction_Purification_Workflow start R. solanacearum Culture extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration Concentration extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel bioassay Bioassay for Active Fractions silica_gel->bioassay hplc Reverse-Phase HPLC bioassay->hplc Active Fractions structure_elucidation Structure Elucidation (GC-MS, NMR) hplc->structure_elucidation end Identified 3-OH MAME structure_elucidation->end

Caption: Experimental workflow for the extraction and identification of this compound.
Protocol 2: Quantification of this compound by GC-MS

This protocol provides a general framework for the quantitative analysis of 3-OH MAME. Specific parameters may need to be optimized for the instrument used.

1. Sample Preparation and Derivatization: a. To a dried sample extract or a known amount of 3-OH MAME standard, add 50 µL of pyridine to dissolve the residue. b. Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS). c. Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the derivatization of the hydroxyl group. d. Cool the sample to room temperature before injection.

2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized 3-OH MAME.
  • Scan Mode: Full scan for qualitative confirmation.

3. Quantification: a. Prepare a calibration curve using known concentrations of derivatized 3-OH MAME standards. b. Analyze the samples and quantify the amount of 3-OH MAME by comparing the peak areas to the calibration curve.

Protocol 3: Biofilm Formation Assay

This protocol details the use of crystal violet staining to quantify biofilm formation.

1. Inoculation and Biofilm Growth: a. Grow R. solanacearum strains overnight in a suitable liquid medium. b. Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.1) in fresh medium. c. For testing the effect of 3-OH MAME, add the desired concentrations of the signal molecule to the medium of a phcB mutant. d. Dispense 200 µL of the bacterial suspension into the wells of a 96-well microtiter plate. e. Incubate the plate under static conditions at 28°C for 24-48 hours.

2. Crystal Violet Staining: a. Carefully discard the planktonic culture from each well. b. Gently wash the wells twice with 200 µL of sterile distilled water to remove non-adherent cells. c. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells thoroughly with distilled water until the washing water is clear. e. Dry the plate, for example, by inverting it on a paper towel.

3. Quantification: a. Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well. b. Incubate for 15-30 minutes at room temperature with gentle shaking. c. Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. d. Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

Protocol 4: Exopolysaccharide (EPS) Quantification Assay

This protocol describes the quantification of EPS I, a major virulence factor in R. solanacearum, using an enzyme-linked immunosorbent assay (ELISA).

1. Sample Preparation: a. Grow R. solanacearum strains in a suitable liquid medium (e.g., quarter-strength M63 medium) with or without the addition of 3-OH MAME. b. Pellet the bacterial cells by centrifugation. c. Collect the supernatant containing the secreted EPS.

2. ELISA Procedure: a. Coat the wells of a microtiter plate with a specific anti-R. solanacearum EPS I antibody. b. Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline). c. Add the culture supernatants (and standards of known EPS I concentrations) to the wells and incubate. d. Wash the wells to remove unbound antigens. e. Add a second, enzyme-conjugated anti-EPS I antibody and incubate. f. Wash the wells to remove the unbound conjugated antibody. g. Add a substrate for the enzyme that produces a colorimetric reaction. h. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Quantification: a. Generate a standard curve using the absorbance values of the known EPS I concentrations. b. Determine the concentration of EPS I in the culture supernatants by interpolating their absorbance values on the standard curve.

Conclusion and Future Directions

The discovery of this compound as a quorum sensing signal in Ralstonia solanacearum has significantly advanced our understanding of bacterial communication and its role in plant pathogenesis. The elucidation of the 3-OH MAME signaling pathway provides a wealth of potential targets for the development of novel anti-virulence strategies. By disrupting this communication system, it may be possible to control bacterial wilt disease without exerting strong selective pressure for the development of resistance, a common drawback of traditional antibiotics.

Future research in this area should focus on several key aspects. A more detailed quantitative understanding of the dose-dependent effects of 3-OH MAME on the entire PhcA regulon is needed. High-throughput screening for antagonists of the PhcS receptor could lead to the identification of potent quorum quenching compounds. Furthermore, investigating the diversity of quorum sensing signals within the Ralstonia genus could reveal new variations of this communication system and provide broader insights into bacterial evolution and adaptation. The knowledge and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to combating the threat of bacterial diseases.

References

An In-depth Technical Guide to Methyl 3-hydroxymyristate: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxymyristate, also known as methyl 3-hydroxytetradecanoate, is a fatty acid methyl ester with significant biological relevance, particularly in the field of microbiology. Its (R)-enantiomer acts as a crucial quorum-sensing signal molecule in the plant pathogenic bacterium Ralstonia solanacearum, regulating the expression of virulence factors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a 15-carbon chain fatty acid methyl ester with a hydroxyl group at the C-3 position. The presence of a chiral center at the third carbon results in two enantiomers: (R)- and (S)-Methyl 3-hydroxymyristate. The (3R) configuration is of particular biological importance due to its role in bacterial cell-to-cell communication.[1]

G

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Namemethyl 3-hydroxytetradecanoate
SynonymsThis compound, 3-OH MAME
CAS Number55682-83-2 (racemic), 76062-97-0 ((R)-enantiomer)
Molecular FormulaC15H30O3
Molecular Weight258.40 g/mol
InChIInChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3
InChIKeyUOZZAMWODZQSOA-UHFFFAOYSA-N
Canonical SMILESCCCCCCCCCCCC(CC(=O)OC)O

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analysis.

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical StateColorless to light yellow liquid or solid[3][4]
Melting Point39-40 °C (predicted for (R)-enantiomer)[5]
Boiling Point359.1 ± 15.0 °C (predicted)[5]
Density0.931 ± 0.06 g/cm³ (predicted)[5]
SolubilitySoluble in organic solvents such as ethanol, ether, and chloroform.[3]

Biological Activity: Quorum Sensing in Ralstonia solanacearum

(R)-Methyl 3-hydroxymyristate is a key signaling molecule in the phc quorum-sensing (QS) system of Ralstonia solanacearum. This system allows the bacteria to coordinate their gene expression in a cell-density-dependent manner, which is crucial for their virulence.

The signaling pathway can be summarized as follows:

  • Synthesis: The methyltransferase PhcB synthesizes (R)-Methyl 3-hydroxymyristate (3-OH MAME).[2][6]

  • Sensing: As the bacterial population density increases, the extracellular concentration of 3-OH MAME rises. This signal is then recognized and sensed by the histidine kinase PhcS.[2][6][7]

  • Signal Transduction: Upon binding of 3-OH MAME, PhcS, in conjunction with PhcR and PhcQ, initiates a phosphorylation cascade.[7]

  • Transcriptional Regulation: This cascade leads to the activation of the master transcriptional regulator, PhcA.[7][8]

  • Virulence Factor Expression: Activated PhcA then modulates the expression of a wide array of genes, including those responsible for the production of exopolysaccharides (EPS), cell wall-degrading enzymes, and other virulence factors, ultimately leading to the manifestation of bacterial wilt disease in host plants.[5][9]

Ralstonia_Quorum_Sensing cluster_synthesis Signal Synthesis cluster_signaling Signal Perception and Transduction cluster_regulation Transcriptional Regulation PhcB PhcB (Methyltransferase) MAME (R)-Methyl 3-hydroxymyristate (3-OH MAME) PhcB->MAME Synthesizes PhcS PhcS (Sensor Kinase) MAME->PhcS Activates at high cell density PhcRQ PhcR/PhcQ PhcS->PhcRQ Phosphorylation cascade PhcA PhcA (Transcriptional Regulator) PhcRQ->PhcA Activates Virulence Virulence Factor Genes (e.g., EPS, enzymes) PhcA->Virulence Regulates expression

Experimental Protocols

Synthesis of (R)-Methyl 3-hydroxymyristate

A common method for the synthesis of (R)-Methyl 3-hydroxymyristate involves the esterification of (R)-3-hydroxymyristic acid.

Materials:

  • (R)-3-hydroxymyristic acid

  • Anhydrous methanol

  • Anhydrous 1,2-dichloroethane

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve poly-[(R)-3-hydroxybutyric acid] (a precursor for the chiral alcohol) in 1,2-dichloroethane and heat at reflux.[10]

  • Add a solution of concentrated sulfuric acid in methanol and continue to reflux for an extended period (e.g., 3 days) to achieve depolymerization and methanolysis.[10]

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous phase with an organic solvent such as diethyl ether.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude (R)-Methyl 3-hydroxybutanoate (a related compound) by distillation under reduced pressure.[10] A similar procedure can be adapted for the longer chain myristate derivative.

Note: This is a generalized procedure based on the synthesis of a similar compound. The specific reaction conditions, such as temperature, time, and stoichiometry, may need to be optimized for the synthesis of this compound.

Purification by Column Chromatography

Purification of this compound from a reaction mixture or a biological extract can be achieved using column chromatography.

Materials:

  • Silica gel or Florisil for column packing

  • Hexane

  • Diethyl ether or Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of the stationary phase (e.g., Florisil) in hexane and pack it into a glass column (e.g., a Pasteur pipette for small scale).

  • Wash the packed column with a non-polar solvent mixture like hexane/diethyl ether (95/5, v/v).

  • Dissolve the crude sample containing this compound in a minimal amount of the same solvent mixture and load it onto the column.

  • Elute non-polar impurities with the initial solvent mixture.

  • Elute the this compound using a more polar solvent, such as ethyl acetate.[11]

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[11]

Purification_Workflow start Crude Sample load Load onto Column start->load elute1 Elute with Non-polar Solvent load->elute1 impurities Non-polar Impurities elute1->impurities elute2 Elute with Polar Solvent elute1->elute2 fractions Collect Fractions elute2->fractions analyze Analyze Fractions (TLC/GC-MS) fractions->analyze combine Combine Pure Fractions analyze->combine end Purified Methyl 3-hydroxymyristate combine->end

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound. Due to the presence of a hydroxyl group, derivatization is typically required to increase volatility and improve chromatographic performance.

1. Derivatization (Silylation):

This protocol is for the formation of trimethylsilyl (TMS) derivatives.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Reaction vial with a screw cap

  • Heating block or oven

Procedure:

  • Place the dried sample in a reaction vial.

  • Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).[12][13]

  • Tightly cap the vial and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 60 minutes) to ensure complete derivatization.[12][13][14]

  • After cooling, the sample is ready for injection into the GC-MS system.[12][14]

2. GC-MS Instrumentation and Conditions:

The following are general GC-MS parameters that can be optimized for the analysis of derivatized this compound.

Table 3: Example GC-MS Parameters

ParameterCondition
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier GasHelium, constant flow
Injection ModeSplit or splitless
Inlet Temperature250 °C
Oven ProgramInitial temp: 100 °C, hold for 2 min; Ramp to 240 °C at 2 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Scan Rangem/z 40-430
Data AcquisitionFull scan for identification, Selected Ion Monitoring (SIM) for quantification

Note: The oven temperature program and other parameters should be optimized based on the specific instrument and column used to achieve the best separation and sensitivity.

Conclusion

This compound is a fatty acid methyl ester with significant biological roles, particularly as a quorum-sensing signal in Ralstonia solanacearum. Understanding its chemical structure, properties, and the methodologies for its synthesis and analysis is crucial for researchers in microbiology, natural product chemistry, and drug development. This guide provides a foundational overview and detailed protocols to facilitate further investigation and application of this important molecule.

References

The Ubiquitous Signal: A Technical Guide to the Natural Occurrence of Methyl 3-Hydroxymyristate in Microbial Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxymyristate (M3HM), a naturally occurring fatty acid methyl ester, has emerged as a significant signaling molecule in various microbial ecosystems. Its role as a quorum-sensing signal in the plant pathogen Ralstonia solanacearum has been a particular focus of research, highlighting its importance in regulating virulence and other cellular processes. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthesis, and the analytical methods for its detection and quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and exploit this microbial signaling molecule.

I. Natural Occurrence and Quantitative Data

This compound, particularly its (R)-enantiomer, is a crucial quorum-sensing (QS) signal in certain strains of the plant pathogenic bacterium Ralstonia solanacearum.[1][2] This molecule, designated as (R)-3-OH MAME, is part of the phc quorum-sensing system that regulates the expression of virulence factors and secondary metabolites.[1][2] The biosynthesis of (R)-3-OH MAME is carried out by the methyltransferase PhcB, and it is sensed by the histidine kinase PhcS.[1][2]

The concentration of this compound is critical for its function as a signaling molecule. The following table summarizes the quantitative data available for the induction of quorum-sensing-related phenotypes in Ralstonia solanacearum.

Microbial SystemAnalyteMethodConcentrationBiological EffectReference
Ralstonia solanacearum(R)-Methyl 3-hydroxymyristateDisc diffusion assay0.04 nmol/disc (MEC)Induction of exopolysaccharide (EPS) production[2]
Ralstonia solanacearumThis compoundExogenous application0.1 µMEnhanced PhcA activation pathway[3]

MEC: Minimum Effective Concentration

While the primary research has focused on R. solanacearum, the presence of 3-hydroxy fatty acids as components of lipopolysaccharides (LPS) in Gram-negative bacteria suggests that their methyl esters may be more widespread in microbial ecosystems. Further research is needed to quantify the natural abundance of this compound in diverse environments such as soil, marine sediments, and various plant-associated microbiomes.

II. Biosynthesis and Signaling Pathway

The biosynthesis of (R)-methyl 3-hydroxymyristate in Ralstonia solanacearum is a key step in its quorum-sensing circuit. The enzyme PhcB, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the methylation of (R)-3-hydroxymyristic acid to form (R)-3-OH MAME.[2][4]

The (R)-3-OH MAME molecule acts as a diffusible signal that, upon reaching a threshold concentration, is detected by the sensor histidine kinase PhcS, which is part of a two-component system that includes PhcR and PhcQ.[4][5][6] This binding event initiates a phosphorylation cascade that ultimately leads to the activation of the global transcriptional regulator PhcA.[5][6] Activated PhcA then modulates the expression of a wide array of genes, including those responsible for the production of exopolysaccharides (EPS), cell wall-degrading enzymes, and other virulence factors.[5][7][8][9][10]

phc_signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Quorum Sensing Cascade 3_OH_Myristic_Acid (R)-3-Hydroxymyristic Acid PhcB PhcB (Methyltransferase) 3_OH_Myristic_Acid->PhcB SAM S-Adenosyl-L-methionine SAM->PhcB M3HM (R)-Methyl 3-hydroxymyristate ((R)-3-OH MAME) PhcB->M3HM PhcS_PhcRQ PhcS/PhcRQ (Sensor Kinase Complex) M3HM->PhcS_PhcRQ binds PhcA_inactive PhcA (inactive) PhcS_PhcRQ->PhcA_inactive activates PhcA_active PhcA (active) (Global Virulence Regulator) PhcA_inactive->PhcA_active Virulence_Genes Downstream Virulence Genes (e.g., eps, egl, pme) PhcA_active->Virulence_Genes regulates transcription Virulence_Factors Virulence Factors (EPS, Endoglucanase, etc.) Virulence_Genes->Virulence_Factors expression

Figure 1: phc Quorum-Sensing Pathway in Ralstonia solanacearum.

III. Experimental Protocols

The accurate detection and quantification of this compound in microbial samples are crucial for understanding its biological roles. The following sections provide detailed protocols for the extraction, purification, and analysis of this compound.

A. Lipid Extraction from Bacterial Culture (Modified Bligh & Dyer Method)

This protocol describes the extraction of total lipids from a bacterial culture.

Materials:

  • Bacterial culture

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: For each 1 mL of bacterial culture (or cell suspension), transfer to a glass centrifuge tube.[11][12]

  • Solvent Addition (Single Phase): Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.[11][12]

  • Homogenization: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and cell lysis.[12][13]

  • Phase Separation:

    • Add 1.25 mL of chloroform to the tube and vortex for 1 minute.[11][12]

    • Add 1.25 mL of deionized water to the tube and vortex for another minute.[11][12]

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5-10 minutes at room temperature to achieve a clear separation of the two phases.[11] The lower phase will be the chloroform layer containing the lipids, and the upper phase will be the aqueous methanol layer.

  • Lipid Collection: Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower chloroform layer.[11][13] Transfer the chloroform extract to a clean glass tube. For quantitative recovery, a second extraction of the remaining aqueous phase and cell debris with 1.25 mL of chloroform can be performed, and the chloroform layers pooled.[13][14]

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere until further analysis.

B. Purification by Solid-Phase Extraction (SPE)

This protocol describes the fractionation of the total lipid extract to isolate the neutral lipid fraction, which will contain this compound.

Materials:

  • Dried total lipid extract

  • Aminopropyl-bonded silica SPE cartridges

  • Chloroform

  • 2-Propanol

  • Hexane

  • Diethyl ether

  • Acetic acid

  • Methanol

  • SPE manifold

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the aminopropyl SPE cartridge.

    • Equilibrate the cartridge with 5 mL of chloroform. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Re-dissolve the dried lipid extract in a minimal volume of chloroform (e.g., 200-500 µL).

    • Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Elute the neutral lipid fraction, which includes fatty acid methyl esters, with 10 mL of a 2:1 (v/v) mixture of chloroform:2-propanol.[15]

    • Collect this fraction in a clean collection tube.

  • Elution of Other Lipid Classes (Optional):

    • To elute free fatty acids, pass 10 mL of 2% acetic acid in diethyl ether through the cartridge.

    • To elute phospholipids, pass 10 mL of methanol through the cartridge.[15]

  • Drying: Evaporate the collected neutral lipid fraction to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried neutral lipid fraction in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

C. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the GC-MS analysis of this compound. Derivatization is typically not required for this compound as it is already a methyl ester.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or equivalent).

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).

  • Injector Temperature: 250-280°C

  • Injection Mode: Splitless (for trace analysis) or split.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

    • (Note: This program should be optimized for the specific instrument and column used).

  • MS Transfer Line Temperature: 280-300°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification of this compound based on its mass spectrum.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 74, 103, and the molecular ion).[16][17][18]

Procedure:

  • Calibration: Prepare a series of calibration standards of authentic this compound of known concentrations in the same solvent as the final sample extract.

  • Sample Injection: Inject an aliquot (e.g., 1 µL) of the reconstituted sample extract and the calibration standards into the GC-MS system.

  • Data Analysis:

    • Identification: Confirm the identity of this compound in the sample by comparing its retention time and mass spectrum with that of the authentic standard.

    • Quantification: In SIM mode, integrate the peak area of a characteristic quantifier ion for this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

analytical_workflow Sample Microbial Sample (e.g., Bacterial Culture) Extraction Lipid Extraction (Modified Bligh & Dyer) Sample->Extraction Purification Solid-Phase Extraction (SPE) (Aminopropyl Cartridge) Extraction->Purification Total Lipid Extract Analysis GC-MS Analysis (Full Scan and SIM) Purification->Analysis Neutral Lipid Fraction Data Data Processing (Identification & Quantification) Analysis->Data

Figure 2: General Experimental Workflow for M3HM Analysis.

IV. Conclusion

This compound is a key signaling molecule in certain microbial ecosystems, with a well-defined role in the regulation of virulence in Ralstonia solanacearum. The protocols and information provided in this technical guide offer a comprehensive resource for researchers interested in studying this important biomolecule. Further investigations into the broader occurrence and functions of this compound in diverse microbial communities will undoubtedly reveal new insights into the complex chemical communication that governs microbial interactions and their impact on the environment and host organisms. This knowledge will be invaluable for the development of novel strategies in agriculture, medicine, and biotechnology.

References

Initial Studies on the Biological Activity of Methyl 3-hydroxymyristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the initial scientific research into the biological activity of Methyl 3-hydroxymyristate (M3HM). The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting a comprehensive summary of current knowledge, experimental methodologies, and key findings. The primary focus of existing research has been on the role of (R)-methyl 3-hydroxymyristate as a quorum-sensing (QS) signal molecule in the plant pathogenic bacterium Ralstonia solanacearum.

Executive Summary

This compound, specifically the (R)-enantiomer, has been identified as a crucial diffusible signal molecule that mediates the phc quorum-sensing system in Ralstonia solanacearum.[1][2][3] This system is a key regulator of the bacterium's virulence, controlling the expression of a wide array of genes responsible for pathogenicity.[2][4] M3HM is synthesized by the methyltransferase PhcB and is sensed by the sensor histidine kinase PhcS.[1][3] This interaction initiates a signaling cascade that ultimately leads to the functional activation of the global transcriptional regulator PhcA, which modulates the expression of virulence factors such as exopolysaccharides (EPS), secondary metabolites, and enzymes involved in plant cell wall degradation.[2][3][4]

Current research has extensively characterized this signaling pathway and its impact on R. solanacearum's physiology and virulence. However, studies on the biological activities of this compound in other contexts, such as its potential anti-inflammatory or broader antimicrobial effects, are limited at present. This guide will focus on the well-documented role of M3HM in bacterial quorum sensing.

Quorum-Sensing Activity in Ralstonia solanacearum

The core biological activity of (R)-methyl 3-hydroxymyristate identified to date is its function as a quorum-sensing signal in the Ralstonia solanacearum species complex. This communication system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to a collective pathogenic behavior.

Signaling Pathway

The phc quorum-sensing circuit is a complex and tightly regulated pathway. The key components and their interactions are outlined below.

Phc_Signaling_Pathway Figure 1: The Phc Quorum-Sensing Signaling Pathway in R. solanacearum cluster_extracellular Extracellular Space cluster_cell Bacterial Cell M3HM (R)-Methyl 3-hydroxymyristate (M3HM) PhcS PhcS (Sensor Histidine Kinase) M3HM->PhcS Sensing PhcB PhcB (Methyltransferase) PhcB->M3HM Synthesis PhcQ PhcQ (Response Regulator) PhcS->PhcQ Phosphorylation Cascade PhcA PhcA (Transcriptional Regulator) PhcQ->PhcA Activation Virulence_Genes Virulence Genes (eps, etc.) PhcA->Virulence_Genes Regulation

Caption: The Phc Quorum-Sensing Signaling Pathway in R. solanacearum.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data from initial studies on the biological activity of (R)-methyl 3-hydroxymyristate and related compounds.

Compound Bioassay Organism Metric Value Reference
(R)-Methyl 3-hydroxymyristateEPS Production InductionR. solanacearum (ΔphcB mutant)MEC0.04 nmol/disc[3]
(S)-Methyl 3-hydroxymyristateEPS Production InductionR. solanacearum (ΔphcB mutant)MEC~0.4 nmol/disc[3]
(R)-Methyl 3-hydroxypalmitateEPS Production InductionR. solanacearum (ΔphcB mutant)MEC~0.08 nmol/disc[3]
Methyl myristateEPS Production InductionR. solanacearum (ΔphcB mutant)MEC>100 nmol/disc[3]
(R)-Methyl 3-hydroxymyristateEPS I Production EnhancementR. solanacearum (OE1-1)Concentration0.1 µM[5]

Table 1: Structure-Activity Relationship of M3HM and Analogs in EPS Production.

Parameter Method Value Reference
Molecular WeightESI-MS258 Da[3]
Mass-to-charge ratio ([M+H]+)ESI-MS259[3]
Hydroxymethine Carbon (C-3)13C NMRδC = 68.0 ppm[3]
Methyl Ester Group (Carbonyl)13C NMRδC = 173.6 ppm[3]
Methyl Ester Group (Methyl)13C NMRδC = 51.8 ppm[3]

Table 2: Physicochemical Properties of the Active Quorum-Sensing Signal.

Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound's biological activity.

Isolation and Purification of M3HM

The following workflow outlines the general procedure for isolating M3HM from R. solanacearum cultures.

Isolation_Workflow Figure 2: Workflow for Isolation and Identification of M3HM Culture Culture of R. solanacearum (e.g., strain OE1-1 on agar plates) Extraction Ethyl Acetate (EtOAc) Extraction Culture->Extraction Silica_Gel Silica Gel Chromatography (n-hexane/EtOAc gradient) Extraction->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Bioassay Bioassay-Guided Fractionation (EPS induction in ΔphcB mutant) HPLC->Bioassay Structure_Elucidation Structural Elucidation (MS, NMR, Chiral LC-MS) HPLC->Structure_Elucidation Bioassay->HPLC Identify Active Fractions

Caption: Workflow for Isolation and Identification of M3HM.

Protocol Details:

  • Bacterial Culture: R. solanacearum strain OE1-1 is cultured on a suitable medium (e.g., CPG agar) until sufficient growth is achieved.[3]

  • Extraction: The agar cultures are extracted with ethyl acetate (EtOAc) to obtain a crude extract containing the signaling molecules.[3]

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are collected based on the polarity of the compounds.[3]

  • Reversed-Phase HPLC: Active fractions from the silica gel chromatography are further purified by reversed-phase high-performance liquid chromatography (HPLC).[3]

  • Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for their ability to induce exopolysaccharide (EPS) production in a reporter strain, typically a ΔphcB mutant of R. solanacearum which cannot produce its own M3HM.[3]

  • Structure Elucidation: The purified active compound is subjected to mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine its chemical structure. The absolute stereochemistry is determined by chiral LC-MS analysis.[3]

Exopolysaccharide (EPS) Induction Bioassay

This bioassay is a primary method for assessing the activity of M3HM.

Protocol Details:

  • Reporter Strain Preparation: A lawn of the ΔphcB mutant of R. solanacearum is spread on a suitable agar medium. This strain is non-mucoid as it cannot produce EPS without an external signal.[3]

  • Sample Application: A sterile paper disc impregnated with the test compound (e.g., purified M3HM, HPLC fractions, or synthetic analogs) is placed on the agar plate.[3]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a sufficient period.

  • Observation: A positive result is indicated by the appearance of a mucoid (slimy) zone around the paper disc, signifying the induction of EPS production in the reporter strain.[3]

Gene Expression Analysis

Quantitative reverse transcription PCR (qRT-PCR) is used to measure the effect of M3HM on the expression of target genes.

Protocol Details:

  • Bacterial Culture and Treatment: R. solanacearum strains (e.g., wild-type, ΔphcB, ΔphcR, ΔphcQ) are grown in a suitable liquid medium (e.g., quarter-strength M63) to a specific optical density (e.g., OD600 = 0.01).[5] Cultures are treated with a defined concentration of M3HM (e.g., 0.1 µM) or a vehicle control.[5]

  • RNA Extraction: Total RNA is extracted from the bacterial cells using a standardized protocol.[6]

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for quantitative PCR with primers specific for target genes (e.g., epsB, ralA, fliC) and a housekeeping gene for normalization (e.g., rpoD).[6]

  • Data Analysis: The relative expression levels of the target genes are calculated and compared between treated and untreated samples.[6]

Other Potential Biological Activities (Areas for Future Research)

While the role of this compound in quorum sensing in R. solanacearum is well-established, its broader biological activities remain largely unexplored. Initial searches did not yield significant data on anti-inflammatory, general antimicrobial, or effects on eukaryotic cells. The structural similarity of M3HM to fatty acid esters suggests that it could potentially interact with biological membranes or lipid-binding proteins in other organisms, but this is speculative and requires experimental validation. Future research in these areas could uncover novel therapeutic or biotechnological applications for this molecule.

Conclusion

The initial studies on the biological activity of this compound have firmly established its role as a key quorum-sensing signal in the plant pathogen Ralstonia solanacearum. The detailed characterization of the Phc signaling pathway provides a solid foundation for developing strategies to disrupt this communication system and thereby control bacterial wilt disease. While the current body of knowledge is predominantly focused on this single, albeit significant, biological activity, the potential for other functions of this molecule presents an exciting avenue for future research. This guide summarizes the foundational knowledge and provides a framework for further investigation into the multifaceted biological activities of this compound.

References

Unveiling the Production Landscape of Methyl 3-hydroxymyristate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biosynthesis, extraction, and potential therapeutic applications of a key bacterial signaling molecule.

This technical guide offers a comprehensive exploration of Methyl 3-hydroxymyristate (M3H), a fatty acid-derived signaling molecule primarily produced by bacteria within the Ralstonia genus. This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies, quantitative data, and visualizations to facilitate further investigation into this compound and its producing organisms.

The Microbial Producers of this compound: A Focus on Ralstonia

Current scientific literature predominantly identifies bacteria belonging to the Ralstonia genus as the producers of this compound. This molecule, specifically (R)-methyl 3-hydroxymyristate ((R)-3-OH MAME), functions as a crucial quorum-sensing (QS) signal in these microorganisms[1][2]. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.

The diversity within the Ralstonia solanacearum species complex is notable, with different strains producing distinct signaling molecules. While some strains, such as Ralstonia pseudosolanacearum strain OE1-1, produce this compound, others utilize Methyl 3-hydroxypalmitate (3-OH PAME) for quorum sensing[1][2]. This specificity in signal production and reception highlights the evolutionary divergence within this group of bacteria[2]. The classification of Ralstonia solanacearum into phylotypes further organizes this diversity, with different phylotypes often exhibiting distinct geographical origins and host ranges[3][4].

Table 1: Bacterial Producers of this compound and Related Signaling Molecules

Bacterial Species/StrainCompound ProducedFunction
Ralstonia pseudosolanacearum strain OE1-1(R)-Methyl 3-hydroxymyristate (3-OH MAME)Quorum Sensing Signal
Ralstonia solanacearum (various strains)(R)-Methyl 3-hydroxymyristate (3-OH MAME)Quorum Sensing Signal
Ralstonia solanacearum strain AW1(R)-Methyl 3-hydroxypalmitate (3-OH PAME)Quorum Sensing Signal

The Quorum-Sensing Signaling Pathway in Ralstonia

In Ralstonia species that produce this compound, the molecule plays a central role in regulating virulence and other physiological processes. The biosynthesis and signal transduction pathway are intricate and involve a series of dedicated proteins.

The synthesis of (R)-3-OH MAME is catalyzed by the methyltransferase PhcB[2]. Once the extracellular concentration of (R)-3-OH MAME reaches a certain threshold, it is sensed by the histidine kinase PhcS[2]. This binding event initiates a phosphorylation cascade that ultimately leads to the activation of the transcriptional regulator PhcA. Activated PhcA then modulates the expression of a wide array of genes, including those responsible for the production of virulence factors such as exopolysaccharides (EPS), which are critical for plant pathogenesis[5][6].

Ralstonia_QS_Pathway Quorum-Sensing Pathway in Ralstonia pseudosolanacearum cluster_synthesis Biosynthesis cluster_sensing Signal Sensing and Transduction PhcB PhcB (Methyltransferase) M3H (R)-Methyl 3-hydroxymyristate (3-OH MAME) PhcB->M3H Synthesizes PhcS PhcS (Sensor Histidine Kinase) M3H->PhcS Binds to PhcA_inactive PhcA (Inactive) PhcS->PhcA_inactive Phosphorylation cascade PhcA_active PhcA (Active) PhcA_inactive->PhcA_active Virulence_Genes Virulence Genes (e.g., EPS production) PhcA_active->Virulence_Genes Regulates expression

Caption: Quorum-sensing signaling pathway in Ralstonia pseudosolanacearum.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Ralstonia species, and the extraction, purification, and quantification of this compound.

Culture Optimization for this compound Production

To achieve optimal production of this compound, careful control of culture conditions is essential.

Materials:

  • Ralstonia solanacearum or Ralstonia pseudosolanacearum strain

  • CPG broth (1 g/L casamino acids, 10 g/L peptone, 5 g/L glucose)[7] or a suitable minimal medium.

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Inoculate a single colony of the desired Ralstonia strain into 10 mL of CPG broth in a 50 mL flask.

  • Incubate at 28-30°C with shaking at 200 rpm overnight to generate a starter culture.

  • Inoculate a larger volume of CPG broth (e.g., 1 L in a 2.8 L flask) with the starter culture to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm).

  • Monitor bacterial growth by measuring the OD600 at regular intervals. The production of quorum-sensing molecules is often maximal during the late logarithmic to early stationary phase of growth.

  • Harvest the culture for extraction when it reaches the desired growth phase.

Culture_Workflow Workflow for Culturing Ralstonia for M3H Production Inoculation Inoculate starter culture Incubation_Starter Incubate overnight (28-30°C, 200 rpm) Inoculation->Incubation_Starter Inoculation_Production Inoculate production culture Incubation_Starter->Inoculation_Production Incubation_Production Incubate with shaking (28-30°C, 200-250 rpm) Inoculation_Production->Incubation_Production Monitoring Monitor growth (OD600) Incubation_Production->Monitoring Harvesting Harvest at late log/ early stationary phase Monitoring->Harvesting

Caption: Workflow for culturing Ralstonia for M3H production.

Extraction and Purification of this compound

The following protocol details the extraction of this compound from the bacterial culture supernatant and its subsequent purification.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Water (HPLC grade)

Protocol:

  • Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.

  • Carefully decant the supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator.

  • Dissolve the crude extract in a small volume of acetonitrile.

  • Purify the this compound using a reversed-phase HPLC system with a C18 column. A gradient of acetonitrile in water is typically used for elution.

  • Collect fractions and analyze for the presence of the target compound using techniques such as mass spectrometry.

Extraction_Purification_Workflow Workflow for M3H Extraction and Purification Centrifugation Centrifuge culture Supernatant_Collection Collect supernatant Centrifugation->Supernatant_Collection Solvent_Extraction Extract with ethyl acetate Supernatant_Collection->Solvent_Extraction Drying Dry organic phase Solvent_Extraction->Drying Concentration Concentrate extract Drying->Concentration HPLC_Purification Purify by HPLC Concentration->HPLC_Purification Analysis Analyze fractions HPLC_Purification->Analysis

Caption: Workflow for M3H extraction and purification.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound.

Materials:

  • Purified this compound extract

  • Internal standard (e.g., methyl heptadecanoate)

  • Hexane (GC grade)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Protocol:

  • Sample Preparation: To a known volume of the extract, add a precise amount of the internal standard.

  • GC-MS Analysis:

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. For enhanced sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions of this compound and the internal standard.

  • Quantification: Create a calibration curve using known concentrations of a pure this compound standard and the internal standard. The concentration of this compound in the sample can then be determined by comparing its peak area relative to the internal standard against the calibration curve.

Potential for Drug Development

While the primary known role of this compound is in bacterial communication, its chemical structure as a fatty acid methyl ester suggests potential for broader biological activities that could be relevant to drug development.

Antimicrobial Activity: Although direct studies on the antimicrobial properties of this compound against human pathogens are limited, other fatty acid methyl esters have demonstrated antimicrobial effects[8]. Further investigation into the spectrum of activity of M3H is warranted.

Anti-inflammatory Effects: Fatty acids and their derivatives are known to possess anti-inflammatory properties. For instance, methyl p-hydroxycinnamate has been shown to exert anti-inflammatory effects in macrophage cell lines[9]. Given the structural similarities, exploring the anti-inflammatory potential of this compound in relevant in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, could reveal novel therapeutic applications[10][11].

Cytotoxicity: The cytotoxic potential of this compound against cancer cell lines is an unexplored area. Various natural and synthetic esters have been evaluated for their anticancer properties[12][13][14][15]. Screening M3H against a panel of human cancer cell lines could identify potential leads for new anticancer agents.

Table 2: Potential Areas for Drug Development Research on this compound

Area of InvestigationRationaleSuggested In Vitro Models
Antimicrobial Activity Other fatty acid methyl esters exhibit antimicrobial properties.Broth microdilution assays against a panel of human pathogenic bacteria and fungi.
Anti-inflammatory Activity Structural similarity to other anti-inflammatory esters.LPS-stimulated RAW 264.7 or THP-1 macrophage cell lines; measurement of inflammatory mediators (e.g., NO, TNF-α, IL-6).
Cytotoxic Activity Many natural esters show anticancer potential.MTT or similar viability assays against a panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7).

Conclusion

This compound represents a fascinating signaling molecule with a well-defined role in the quorum-sensing network of Ralstonia species. The detailed protocols and information provided in this guide are intended to serve as a valuable resource for researchers seeking to further elucidate the biology of this compound and explore its potential applications. The diversity of producers within the Ralstonia genus and the largely untapped potential for broader pharmacological activities make this compound a compelling subject for future scientific inquiry, particularly in the realm of drug discovery and development. Further research into its antimicrobial, anti-inflammatory, and cytotoxic properties could unveil novel therapeutic avenues.

References

Preliminary research on the ecological significance of Methyl 3-hydroxymyristate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Ecological Significance of Methyl 3-hydroxymyristate

Introduction

This compound (3-OH MAME), specifically the (R)-enantiomer, is a fatty acid methyl ester that functions as a crucial diffusible signal molecule in the ecological strategy of certain pathogenic bacteria.[1][2] Its primary and most well-documented role is as an autoinducer in the phc quorum sensing (QS) system of the Ralstonia solanacearum species complex (RSSC), a group of devastating plant pathogens responsible for bacterial wilt disease in a wide range of host plants.[3][4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[5] By producing and sensing 3-OH MAME, these bacteria coordinate the expression of virulence factors, ensuring that energetically costly processes like host invasion and biofilm formation are initiated only when the bacterial population is dense enough to be effective.[6][7] This guide provides a detailed overview of the ecological role of 3-OH MAME, the signaling pathways it governs, quantitative data on its effects, and the experimental protocols used for its study.

Core Ecological Function: Quorum Sensing in Ralstonia solanacearum

The central ecological function of this compound is to mediate density-dependent gene regulation in RSSC.[3] This communication system, known as the phc QS system, is a master regulator of virulence, controlling approximately 30% of all genes in these bacteria.[4]

At low cell densities, the concentration of 3-OH MAME in the environment is negligible, and virulence genes are largely repressed. As the bacterial population multiplies, for instance within the xylem of a host plant, the extracellular concentration of 3-OH MAME surpasses a critical threshold.[6] This accumulation triggers a coordinated shift in the population's gene expression profile, leading to the upregulation of key virulence factors. These include:

  • Extracellular Polysaccharide (EPS) Production: Essential for biofilm formation, wilting induction, and protection against host defenses.[4][6]

  • Cell Wall-Degrading Enzymes: Such as cellulases and polygalacturonases, which facilitate host tissue degradation.[7]

  • Biofilm Formation: Structured communities of bacteria that adhere to surfaces, providing protection and facilitating colonization.[7]

Conversely, the phc system represses genes associated with motility and early-stage infection, such as those for flagella and the Type III secretion system, when the population density is high.[7] This tightly controlled regulation allows the bacteria to adapt their behavior to different stages of the infection cycle. It is noteworthy that different strains within the RSSC utilize either 3-OH MAME or a related molecule, methyl 3-hydroxypalmitate (3-OH PAME), as their primary QS signal, highlighting an evolutionary divergence in this critical signaling system.[1][2][3]

The phc Signaling Pathway

The perception and transduction of the 3-OH MAME signal involve a multi-component phosphorelay cascade. The key protein players are encoded by the phc operon (phcB, phcS, phcR, phcQ) and the separate phcA gene.

  • Signal Synthesis: The methyltransferase PhcB synthesizes (R)-methyl 3-hydroxymyristate from its precursor, (R)-3-hydroxymyristic acid, and a methyl donor.[1][2]

  • Signal Perception: As 3-OH MAME accumulates, it is detected by the membrane-bound sensor histidine kinase, PhcS .[1][8]

  • Signal Transduction: Upon binding 3-OH MAME, PhcS autophosphorylates. This phosphate group is then transferred through a two-component system involving the response regulators PhcR and PhcQ .[3][7]

  • Master Regulation: This signaling cascade ultimately leads to the functional activation of PhcA , a LysR-family transcriptional regulator.[6][9] Activated PhcA then directly or indirectly controls the expression of a vast network of downstream genes responsible for the various QS-regulated phenotypes, including virulence.[4][7]

Phc_Signaling_Pathway cluster_synthesis Signal Synthesis cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm precursor 3-Hydroxymyristic Acid phcb PhcB (Methyltransferase) precursor->phcb mame (R)-3-OH MAME (Signal Molecule) phcb->mame phcs PhcS (Sensor Kinase) mame->phcs High Cell Density phcrq PhcR/PhcQ (Regulators) phcs->phcrq Phosphorelay phca PhcA (Master Regulator) phcrq->phca Activation genes Virulence Genes (eps, cbhA, etc.) phca->genes Transcriptional Regulation

The phc quorum sensing signaling pathway in R. solanacearum.

Quantitative Data on the Effects of this compound

The biological activity of 3-OH MAME has been quantified through various experimental assays. The data demonstrate a direct relationship between signal concentration and the expression of virulence-related phenotypes.

Parameter MeasuredOrganism/StrainConditionResultReference
Biofilm Formation R. solanacearum OE1-1Addition of 0.1 µM 3-OH MAME to a phcB mutant (signal-deficient)Restored cell aggregation/biofilm formation to wild-type levels.[9]
Gene Expression (phcA) R. solanacearum OE1-1Addition of 3-OH MAME to a phcB mutantSignificantly increased phcA transcript levels compared to the untreated mutant.[9]
EPS Production R. solanacearum OE1-1 ΔphcBDiffusible plate assay with wild-type strain or 3-OH MAME extractInduced mucoid colony phenotype (indicative of EPS production) in the signal-deficient mutant.[8]
Structure-Activity R. solanacearum OE1-1 ΔphcBComparison of 3-OH MAME enantiomers(R)-3-OH MAME was the most active compound, with a lower minimum effective concentration (MEC) than the (S)-enantiomer.[8]
Virulence R. solanacearumComplementation of a phcB mutant with a gene for the "wrong" signal (3-OH PAME)Did not rescue virulence on tomato plants, indicating high signal specificity is required for full virulence.[2]

Experimental Protocols

The study of this compound and its ecological role requires a combination of analytical chemistry, microbiology, and molecular biology techniques.

Detection and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying fatty acid methyl esters (FAMEs) like 3-OH MAME from bacterial cultures.[1][10]

1. Sample Preparation & Lipid Extraction:

  • Centrifuge a bacterial liquid culture to pellet the cells.

  • Extract total lipids from the supernatant or cell pellet using a solvent mixture, typically chloroform/methanol (2:1, v/v).[10]

  • Evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.

2. Derivatization (if analyzing free fatty acids):

  • Note: This step is for converting free 3-hydroxymyristic acid to its methyl ester. If analyzing 3-OH MAME directly, this may be omitted, though saponification followed by re-esterification is often used to standardize the sample.

  • Resuspend the lipid extract in a derivatization reagent such as 14% boron trifluoride in methanol (BF3/methanol).[11]

  • Heat the mixture in a sealed vial (e.g., at 70°C for 5 minutes) to facilitate the esterification reaction.[11]

  • Stop the reaction by adding water.[11]

3. FAME Extraction:

  • Extract the resulting FAMEs from the aqueous methanol mixture using a nonpolar solvent like hexane or heptane.[11][12]

  • Collect the organic phase, which now contains the FAMEs, for analysis.

4. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column suitable for FAME separation, such as a BPX70 or FAMEWAX.[12][13]

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

  • Oven Program: A typical temperature gradient starts at a low temperature (e.g., 40-50°C), holds for a short period, and then ramps up at a controlled rate (e.g., 10°C/min) to a final temperature of around 240-300°C.[11][13]

  • Detection: The mass spectrometer is operated in either full scan mode to identify compounds based on their fragmentation patterns or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highly sensitive and specific quantification.[11][14]

  • Identification: 3-OH MAME is identified by comparing its retention time and mass spectrum to that of an authentic chemical standard.

Phenotypic Assay: Biofilm Formation (Crystal Violet Method)

This widely used colorimetric assay quantifies the amount of biofilm formed on a solid surface, such as the wells of a microtiter plate.[15]

1. Culture Preparation and Inoculation:

  • Grow the desired bacterial strains overnight in a suitable liquid medium.

  • Dilute the overnight cultures (e.g., 1:100) into fresh medium. For QS experiments, this medium may be supplemented with exogenous 3-OH MAME.[15]

  • Dispense 100-200 µL of each diluted culture into multiple wells of a 96-well flat-bottom microtiter plate.[16] Include media-only wells as a negative control.

2. Biofilm Growth:

  • Cover the plate and incubate under static (non-shaking) conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 28-37°C).[16]

3. Washing:

  • Discard the liquid culture from the wells by inverting the plate and shaking gently. This removes planktonic (non-adherent) cells.

  • Gently wash the wells 2-3 times with water or a buffer like PBS to remove any remaining planktonic cells.[15][17] After the final wash, remove all residual liquid by tapping the inverted plate on absorbent paper.[17]

4. Staining:

  • Add 125 µL of a 0.1% crystal violet solution to each well.[15]

  • Incubate at room temperature for 10-15 minutes.[15] The dye will stain the cells and extracellular matrix of the biofilm.

5. Solubilization and Quantification:

  • Discard the crystal violet solution and wash the plate again with water until the wash water is clear.[18]

  • Allow the plate to air dry completely.[17]

  • Add 200 µL of a solubilizing agent (e.g., 30% acetic acid in water or 95% ethanol) to each well to dissolve the bound crystal violet.[15][16]

  • Incubate for 10-15 minutes at room temperature, mixing gently if necessary.

  • Transfer 125 µL of the solubilized dye from each well to a new, optically clear flat-bottom plate.[15]

  • Measure the absorbance (Optical Density, OD) in a plate reader at a wavelength of 550-600 nm.[18] The OD value is directly proportional to the amount of biofilm formed.

Biofilm_Assay_Workflow start Start: Prepare Bacterial Cultures inoculate Inoculate 100µL/well in 96-well plate start->inoculate incubate Incubate plate (e.g., 48h at 37°C) inoculate->incubate wash1 Discard planktonic cells & Wash with water incubate->wash1 stain Add 125µL of 0.1% Crystal Violet (10 min) wash1->stain wash2 Wash away excess stain stain->wash2 dry Air dry plate wash2->dry solubilize Add 200µL of 30% Acetic Acid (10 min) dry->solubilize transfer Transfer 125µL to new flat-bottom plate solubilize->transfer read Measure Absorbance (OD 590nm) transfer->read end End: Quantify Biofilm read->end

References

Methodological & Application

Application Notes and Protocols for Inducing Gene Expression with Methyl 3-hydroxymyristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxymyristate (3-OH MAME) is a fatty acid methyl ester that functions as a quorum-sensing (QS) signal molecule in the plant pathogenic bacterium Ralstonia solanacearum.[1][2][3] As a key regulator of virulence, 3-OH MAME induces the expression of a suite of genes responsible for the production of extracellular polysaccharides (EPS), secondary metabolites, and other virulence factors.[1][3][4] Understanding the mechanism of 3-OH MAME-induced gene expression is crucial for developing novel anti-virulence strategies and for harnessing this signaling molecule as a tool in synthetic biology and drug development. These application notes provide detailed protocols for utilizing (R)-methyl 3-hydroxymyristate to induce gene expression, primarily focusing on the well-characterized phc quorum-sensing system in Ralstonia solanacearum.

Mechanism of Action: The phc Quorum-Sensing Pathway

In Ralstonia solanacearum, (R)-methyl 3-hydroxymyristate is synthesized by the methyltransferase PhcB and is sensed by the sensor histidine kinase PhcS.[1][3] Upon binding of (R)-3-OH MAME, PhcS autophosphorylates and initiates a phosphorelay cascade involving the response regulators PhcR and PhcQ.[2][5][6] This ultimately leads to the activation of the global transcriptional regulator PhcA, which in turn modulates the expression of numerous downstream genes responsible for virulence and other cellular processes.[2][5]

phc_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3_OH_MAME_ext (R)-Methyl 3-hydroxymyristate PhcS PhcS (Sensor Histidine Kinase) 3_OH_MAME_ext->PhcS Binding PhcS->PhcS PhcR PhcR (Response Regulator) PhcS->PhcR Phosphotransfer PhcQ PhcQ (Response Regulator) PhcR->PhcQ Phosphotransfer PhcA PhcA (Transcriptional Regulator) PhcQ->PhcA Activation Gene_Expression Virulence Gene Expression (eps, etc.) PhcA->Gene_Expression Induction

Caption: The phc quorum-sensing signaling pathway in Ralstonia solanacearum.

Quantitative Data Summary

The following table summarizes the effective concentrations of (R)-methyl 3-hydroxymyristate and its effects on gene and protein expression as reported in the literature.

ParameterOrganism/SystemConcentration of (R)-3-OH MAMEObserved EffectReference
EPS Production Induction R. solanacearum ΔphcB mutantMinimum Effective Concentration (MEC) not specified, but activeInduction of extracellular polysaccharide (EPS) production.[1]
phcA Expression R. solanacearum0.1 µMEnhanced PhcA activation pathway and increased production of EPS I.[2][6]
QS-dependent Gene Expression R. solanacearum0.1 µMIncreased expression of epsB (EPS biosynthesis) and ralA (ralfuranone biosynthesis).[6]
Biofilm Formation R. solanacearum0.1 µMIncreased biofilm formation.[6]
Swimming Motility R. solanacearum0.1 µMDecreased swimming motility.[6]

Experimental Protocols

Protocol 1: Preparation of (R)-Methyl 3-hydroxymyristate Stock Solution

Materials:

  • (R)-methyl 3-hydroxymyristate (synthetic standard)

  • Ethanol (absolute, sterile) or Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a small amount of (R)-methyl 3-hydroxymyristate in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Gene Expression in Ralstonia solanacearum

This protocol is based on methodologies described for studying quorum sensing in R. solanacearum.

Materials:

  • Ralstonia solanacearum strain of interest (e.g., a phcB mutant for induction assays)

  • Appropriate bacterial culture medium (e.g., quarter-strength M63 medium)

  • (R)-methyl 3-hydroxymyristate stock solution

  • Sterile culture tubes or microplates

  • Incubator shaker

  • Materials for downstream analysis (e.g., RNA extraction kits, qPCR reagents, plate reader for phenotypic assays)

Procedure:

  • Bacterial Culture Preparation: Inoculate the R. solanacearum strain into the culture medium and grow overnight at the optimal temperature (e.g., 28°C) with shaking.

  • Subculturing and Treatment: Dilute the overnight culture into fresh medium to a specific optical density (e.g., OD600 of 0.05).

  • Add the (R)-methyl 3-hydroxymyristate stock solution to the bacterial cultures to achieve the desired final concentration (e.g., 0.1 µM). Include a vehicle control (e.g., ethanol or DMSO at the same final concentration as the treatment group).

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 28°C with shaking) for the desired period to allow for gene expression changes. The incubation time will depend on the specific genes and phenotypes being investigated.

  • Downstream Analysis:

    • Gene Expression Analysis (qRT-PCR): Harvest bacterial cells by centrifugation. Extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., phcA, epsB, ralA).[2][6]

    • Phenotypic Assays:

      • EPS Production: Quantify exopolysaccharide production using established methods, such as measuring the dry weight of the ethanol-precipitated polysaccharide from the culture supernatant.

      • Biofilm Formation: Assess biofilm formation using a crystal violet staining assay in microtiter plates.[6]

      • Motility Assays: Evaluate swimming motility on soft agar plates.[6]

experimental_workflow A Prepare (R)-3-OH MAME Stock Solution C Treat Culture with (R)-3-OH MAME (and vehicle control) A->C B Culture R. solanacearum (e.g., ΔphcB mutant) B->C D Incubate under Appropriate Conditions C->D E Harvest Cells / Supernatant D->E F RNA Extraction & qRT-PCR (Gene Expression) E->F G Phenotypic Assays (EPS, Biofilm, Motility) E->G

Caption: General experimental workflow for inducing gene expression with (R)-3-OH MAME.

Broader Applications and Considerations

While the primary documented role of this compound is in bacterial quorum sensing, fatty acids, in general, are known to modulate gene expression in various organisms through different mechanisms.[7][8][9] For instance, some saturated fatty acids can activate inflammatory pathways in mammalian cells, potentially through Toll-like receptor 4 (TLR4) and subsequent activation of the NF-κB transcription factor.[10][11] Researchers interested in exploring the effects of this compound in other systems, such as mammalian cell culture, should consider the following:

  • Cellular Uptake and Metabolism: The methyl ester form may influence cellular uptake and subsequent metabolism compared to the free fatty acid.

  • Potential for TLR4/NF-κB Activation: As a saturated fatty acid derivative, it is plausible that 3-hydroxymyristate could interact with components of the innate immune system.[10] Experiments could be designed to investigate the activation of NF-κB (e.g., through reporter assays or Western blotting for phosphorylated NF-κB subunits) and the expression of downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α) in response to this compound treatment.[10][11]

  • Control Experiments: It is essential to include appropriate controls, such as other saturated and unsaturated fatty acids, to determine the specificity of any observed effects.

Conclusion

This compound is a valuable tool for studying quorum sensing-mediated gene expression in Ralstonia solanacearum. The protocols outlined in these application notes provide a framework for researchers to utilize this signaling molecule to investigate virulence mechanisms and to screen for potential inhibitors of the phc pathway.[4] Furthermore, the exploration of its effects in other biological systems may uncover novel activities and applications for this fatty acid derivative.

References

Application Notes and Protocols: Utilizing Methyl 3-hydroxymyristate in Biofilm Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxymyristate (M3HM) is a crucial quorum-sensing (QS) signal molecule, primarily identified in the plant pathogen Ralstonia solanacearum.[1][2] As a diffusible signal, it plays a significant role in regulating virulence factors, secondary metabolite production, and biofilm formation.[1][3] Understanding the influence of M3HM on bacterial biofilms is essential for developing novel anti-biofilm strategies. These application notes provide detailed protocols for assessing the impact of this compound on biofilm formation, particularly in relevant bacterial species.

Data Presentation

The following table summarizes quantitative data for the application of this compound in a biofilm formation assay with Ralstonia pseudosolanacearum.

ParameterValueBacterial Strain(s)NotesReference
M3HM Concentration 0.1 µMRalstonia pseudosolanacearum strains OE1-1, ΔphcB, ΔphcR, and ΔphcQThis concentration was shown to influence QS-dependent phenotypes.[3]
Growth Medium Quarter-strength M63 mediumRalstonia pseudosolanacearumA minimal salt medium suitable for biofilm assays.[3]
Incubation Time 24 hoursRalstonia pseudosolanacearumFor swimming motility assay, a related QS-dependent phenotype.[3]
Assay Method Crystal Violet StainingGeneral biofilm protocolA common method for quantifying total biofilm biomass.[4][5][6]

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Biofilm Formation

This protocol is adapted from standard crystal violet biofilm assays and is tailored for investigating the role of M3HM as a signaling molecule.

Materials:

  • This compound (M3HM) stock solution (e.g., 10 mM in DMSO or ethanol)

  • Bacterial culture of interest (e.g., Ralstonia pseudosolanacearum)

  • Appropriate growth medium (e.g., Quarter-strength M63 medium)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of appropriate liquid medium.

    • Incubate overnight at the optimal temperature with shaking.

    • The following day, dilute the overnight culture in fresh medium to a starting OD600 of 0.05.[4]

  • Plate Setup:

    • Prepare serial dilutions of the M3HM stock solution in the growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (medium with the same concentration of the solvent used for the M3HM stock).

    • Dispense 100 µL of the prepared M3HM dilutions and controls into the wells of a 96-well microtiter plate.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include wells with sterile medium only as a blank control.

    • It is recommended to perform each condition in at least triplicate.

  • Incubation:

    • Cover the plate and incubate statically (without shaking) at the optimal growth temperature for the bacterium for 24-72 hours to allow for biofilm formation.[4][5]

  • Crystal Violet Staining:

    • After incubation, carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[4]

    • Air dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5][6]

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Quantification:

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[5][6]

    • Incubate for 15-20 minutes at room temperature.

    • Measure the absorbance at 550-595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control wells from all other readings.

    • Compare the absorbance of the M3HM-treated wells to the vehicle control to determine the effect on biofilm formation.

Signaling Pathways and Workflows

This compound Quorum Sensing Pathway in Ralstonia solanacearum

Ralstonia_QS_Pathway Quorum Sensing Pathway in Ralstonia cluster_cell Ralstonia solanacearum Cell PhcB PhcB (Methyltransferase) M3HM_in This compound (M3HM) PhcB->M3HM_in Synthesizes PhcS PhcS (Sensor Histidine Kinase) M3HM_in->PhcS Sensed by M3HM_out Extracellular M3HM M3HM_in->M3HM_out Diffuses PhcQ PhcQ (Response Regulator) PhcS->PhcQ Phosphorylates Virulence_Factors Virulence Factors & Biofilm Formation PhcQ->Virulence_Factors Regulates

Caption: Quorum sensing pathway in Ralstonia mediated by this compound.

Experimental Workflow for Biofilm Formation Assay

Biofilm_Assay_Workflow Biofilm Formation Assay Workflow Start Start Prep_Culture Prepare Bacterial Overnight Culture Start->Prep_Culture Dilute_Culture Dilute Culture to Working Concentration Prep_Culture->Dilute_Culture Inoculate Inoculate Plate with Bacterial Suspension Dilute_Culture->Inoculate Prep_Plates Prepare 96-well Plate with M3HM Dilutions Prep_Plates->Inoculate Incubate Incubate for Biofilm Formation (24-72h) Inoculate->Incubate Wash_1 Discard Planktonic Cells & Wash with PBS Incubate->Wash_1 Stain Stain with 0.1% Crystal Violet Wash_1->Stain Wash_2 Wash Excess Stain Stain->Wash_2 Solubilize Solubilize Bound Stain with 30% Acetic Acid Wash_2->Solubilize Read_Absorbance Measure Absorbance (550-595 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for quantifying biofilm formation using the crystal violet method.

References

Application Notes and Protocols for the Synthesis and Purification of Methyl 3-hydroxymyristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of Methyl 3-hydroxymyristate, a key quorum-sensing signal molecule in the plant pathogen Ralstonia solanacearum.[1][2][3] The methods outlined below are intended to guide researchers in obtaining this compound for studies related to bacterial signaling, virulence, and the development of novel antimicrobial agents.

Introduction

This compound (M3HM) is a fatty acid ester that plays a crucial role in cell-to-cell communication in Ralstonia solanacearum, a bacterium responsible for bacterial wilt in a wide range of plants.[1][2][3] Specifically, the (R)-enantiomer of M3HM is synthesized by the methyltransferase PhcB and is recognized by the histidine kinase PhcS, which initiates a signaling cascade to regulate the expression of virulence factors.[2][4][5] The availability of pure M3HM is essential for studying these processes and for screening potential inhibitors of this quorum-sensing system.[6]

Synthesis of this compound

Two primary approaches for the synthesis of this compound are presented: a classical chemical method, the Reformatsky reaction, and an enantioselective biological method.

Method 1: Reformatsky Reaction

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds.[7][8][9][10] In this case, methyl bromoacetate reacts with lauryl aldehyde in the presence of zinc to form the desired product.

Experimental Workflow: Reformatsky Reaction

Workflow for Reformatsky Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Lauryl\nAldehyde Lauryl Aldehyde Reaction\nVessel (THF) Reaction Vessel (THF) Lauryl\nAldehyde->Reaction\nVessel (THF) Methyl\nBromoacetate Methyl Bromoacetate Methyl\nBromoacetate->Reaction\nVessel (THF) Zinc Dust Zinc Dust Zinc Dust->Reaction\nVessel (THF) Acidic\nWork-up Acidic Work-up Reaction\nVessel (THF)->Acidic\nWork-up Extraction Extraction Acidic\nWork-up->Extraction Crude Methyl\n3-hydroxymyristate Crude Methyl 3-hydroxymyristate Extraction->Crude Methyl\n3-hydroxymyristate

Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.

Protocol:

  • Preparation: Dry all glassware thoroughly. Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • Reaction Setup: To a round-bottom flask containing activated zinc dust (1.2 eq), add anhydrous tetrahydrofuran (THF).

  • Addition of Reactants: A solution of lauryl aldehyde (1 eq) and methyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise to the zinc suspension under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is gently heated to initiate the reaction.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

ParameterValue/Condition
Reactants Lauryl aldehyde, Methyl bromoacetate, Activated Zinc
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time 2-4 hours (monitored by TLC)
Temperature Gentle reflux
Typical Yield 60-80% (crude)
Method 2: Asymmetric Enzymatic Synthesis

For the stereoselective synthesis of (R)-Methyl 3-hydroxymyristate, an enzymatic approach using a recombinant E. coli expressing a suitable reductase can be employed. This method offers high enantioselectivity.

Experimental Workflow: Asymmetric Enzymatic Synthesis

Workflow for Asymmetric Enzymatic Synthesis cluster_reactants Reactants cluster_reaction Bioreduction cluster_workup Work-up cluster_product Product Methyl\n3-oxomyristate Methyl 3-oxomyristate Bioreactor\n(Aqueous Buffer) Bioreactor (Aqueous Buffer) Methyl\n3-oxomyristate->Bioreactor\n(Aqueous Buffer) Recombinant\nE. coli Recombinant E. coli Recombinant\nE. coli->Bioreactor\n(Aqueous Buffer) Co-factor\n(e.g., NADPH) Co-factor (e.g., NADPH) Co-factor\n(e.g., NADPH)->Bioreactor\n(Aqueous Buffer) Cell Lysis Cell Lysis Bioreactor\n(Aqueous Buffer)->Cell Lysis Extraction Extraction Cell Lysis->Extraction Crude (R)-Methyl\n3-hydroxymyristate Crude (R)-Methyl 3-hydroxymyristate Extraction->Crude (R)-Methyl\n3-hydroxymyristate

Caption: Workflow for the enantioselective synthesis of (R)-Methyl 3-hydroxymyristate.

Protocol:

  • Pre-culture: A recombinant E. coli strain harboring a plasmid for the expression of a carbonyl reductase is grown overnight in a suitable medium (e.g., LB broth) with an appropriate antibiotic.

  • Main Culture and Induction: The pre-culture is used to inoculate a larger volume of fresh medium. The culture is grown to a specific optical density (e.g., OD600 of 0.6-0.8), and protein expression is induced (e.g., with IPTG).

  • Bioreduction: After induction, the cells are harvested, washed, and resuspended in a buffer solution. The substrate, methyl 3-oxomyristate, is added, along with a co-factor regeneration system if necessary (e.g., glucose and glucose dehydrogenase for NADPH regeneration). The reaction is incubated with shaking.

  • Reaction Monitoring: The progress of the reduction is monitored by HPLC or GC-MS.

  • Work-up: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated.

ParameterValue/Condition
Substrate Methyl 3-oxomyristate
Biocatalyst Recombinant E. coli expressing a carbonyl reductase
Reaction Medium Aqueous buffer (e.g., phosphate buffer)
Temperature 25-37 °C
pH 6.0-8.0
Typical Yield >80%
Enantiomeric Excess (ee) >95%

Purification of this compound

The crude product from either synthesis method requires purification to remove unreacted starting materials, by-products, and catalysts.

Method 1: Silica Gel Column Chromatography

This is a standard and effective method for the purification of moderately polar organic compounds.[11][12][13]

Protocol:

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is from pure hexane to a mixture of hexane and ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound.

ParameterValue/Condition
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)
Monitoring Thin-Layer Chromatography (TLC)
Expected Purity >95%
Method 2: High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure material, preparative reverse-phase HPLC is a suitable method.[14][15][16]

Protocol:

  • Sample Preparation: The partially purified product from column chromatography is dissolved in the mobile phase.

  • Injection: The sample is injected onto a preparative C18 reverse-phase column.

  • Elution: A gradient of water and acetonitrile (or methanol), often with a small amount of formic acid, is used as the mobile phase.

  • Fraction Collection: The fraction corresponding to the product peak, as detected by a UV detector, is collected.

  • Solvent Removal: The solvent is removed by lyophilization or evaporation under reduced pressure.

ParameterValue/Condition
Column Preparative Reverse-Phase C18
Mobile Phase Water/Acetonitrile gradient
Detection UV (e.g., 210 nm)
Expected Purity >99%

Ralstonia solanacearum Quorum Sensing Pathway

This compound is a central molecule in the phc quorum-sensing system of Ralstonia solanacearum.

Signaling Pathway Diagram

Quorum Sensing Pathway in R. solanacearum cluster_synthesis Signal Synthesis cluster_perception Signal Perception cluster_response Cellular Response Precursor Precursor PhcB PhcB Precursor->PhcB Biosynthesis M3HM (R)-Methyl 3-hydroxymyristate PhcB->M3HM PhcS PhcS M3HM->PhcS Binds to PhcR/PhcQ PhcR/PhcQ PhcS->PhcR/PhcQ Phosphorylates PhcA PhcA PhcR/PhcQ->PhcA Activates Virulence\nGenes Virulence Genes PhcA->Virulence\nGenes Regulates Expression Biofilm, EPS,\nMotility Biofilm, EPS, Motility Virulence\nGenes->Biofilm, EPS,\nMotility Controls

Caption: The phc quorum-sensing pathway in R. solanacearum mediated by this compound.

At low cell density, the concentration of (R)-Methyl 3-hydroxymyristate is low. As the bacterial population grows, the concentration of the signal molecule, synthesized by the methyltransferase PhcB, increases.[2][4][5] This molecule then binds to the sensor histidine kinase PhcS located in the bacterial inner membrane.[2][4][5] This binding event triggers a phosphorylation cascade involving the response regulators PhcR and PhcQ, which ultimately leads to the activation of the transcriptional regulator PhcA.[4][6][17] Activated PhcA then controls the expression of a wide range of genes responsible for virulence, including those involved in the production of extracellular polysaccharides (EPS), biofilm formation, and motility.[6]

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Methyl 3-hydroxymyristate via Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This compound is a 3-hydroxy fatty acid methyl ester of significant interest in various research fields, including the study of bacterial endotoxins and metabolic pathways. Its accurate quantification is essential for understanding its biological roles and potential as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for this analysis. However, the presence of a hydroxyl group necessitates a derivatization step to increase the analyte's volatility and thermal stability, ensuring optimal chromatographic performance.[1] This document provides a comprehensive protocol for the quantification of this compound using GC-MS, incorporating a silylation derivatization step. The protocol covers sample preparation, derivatization, detailed instrument parameters, and data analysis procedures.

Experimental Protocol

The analytical workflow comprises three primary stages: sample preparation (including extraction from the matrix), derivatization of the hydroxyl group via silylation, and instrumental analysis by GC-MS.

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): Stable isotope-labeled 3-hydroxy fatty acid (e.g., D3-Methyl 3-hydroxymyristate) is recommended for accurate quantification.[2][3]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][5]

  • Solvents: Anhydrous Pyridine, Ethyl Acetate, Hexane (GC or HPLC grade)

  • Reagents for Extraction: Chloroform, Methanol, 0.9% NaCl solution

  • Glassware: 2 mL GC vials with PTFE-lined caps, glass reaction tubes

  • Equipment: Vortex mixer, centrifuge, heating block or oven, nitrogen gas supply for evaporation

Sample Preparation (from Biological Matrices)

This protocol provides a general guideline for lipid extraction from biological samples such as plasma, tissues, or cells.[6]

  • Homogenization: Accurately weigh the sample (e.g., 25-50 mg of tissue or a specific volume of plasma) and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol.

  • Internal Standard Spiking: Add a known concentration of the internal standard to all samples, calibration standards, and quality controls before extraction. This accounts for variability during sample preparation and analysis.[7]

  • Extraction: Vigorously vortex the homogenate for 2 minutes.

  • Phase Separation: To induce phase separation, add 0.5 mL of a 0.9% NaCl solution. Vortex the mixture again for 2 minutes.

  • Centrifugation: Centrifuge the samples at 2000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (containing the lipids) to a clean glass tube using a Pasteur pipette.[8]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.[4]

Derivatization: Silylation

To enhance volatility for GC analysis, the active hydrogen on the hydroxyl group of this compound is replaced with a trimethylsilyl (TMS) group.[9]

  • Reconstitution: Dissolve the dried extract or standard in 100 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.[4]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[4][5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Analysis

The following parameters are recommended but may require optimization based on the specific instrumentation.

GC-MS Instrument Conditions
ParameterRecommended Setting
Gas Chromatograph Agilent 5890 series II or similar
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless or Split (e.g., 10:1 ratio)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial: 80°C, hold for 5 minRamp 1: 3.8°C/min to 200°CRamp 2: 15°C/min to 290°C, hold for 6 min[4]
Mass Spectrometer Agilent 5975 or similar
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV

Data Acquisition and Quantification

Data Acquisition Modes
  • Full Scan Mode: Used for initial method development and qualitative identification of the TMS-derivatized this compound. The mass spectrum can be compared against spectral libraries.

  • Selected Ion Monitoring (SIM) Mode: Used for quantitative analysis due to its higher sensitivity and selectivity.[4] Specific ions for the analyte and the internal standard are monitored.

Quantitative Analysis

Quantification is achieved using the internal standard method with a calibration curve.

  • Calibration Standards: Prepare a series of calibration standards of known concentrations of this compound. Process these standards through the same extraction and derivatization procedure as the unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.

  • Quantification of Unknowns: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Selected Ion Monitoring (SIM) Parameters Note: The exact m/z values should be confirmed by analyzing a derivatized standard in Full Scan mode. The values below are characteristic for TMS-derivatized 3-hydroxy fatty acid methyl esters.

CompoundTarget Ion (m/z) for QuantificationQualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
TMS-Methyl 3-hydroxymyristateConfirm ExperimentallyConfirm ExperimentallyConfirm Experimentally
Internal Standard (e.g., D3-TMS-Methyl 3-hydroxymyristate)Confirm ExperimentallyConfirm ExperimentallyConfirm Experimentally

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,500150,0000.103
578,000152,0000.513
10160,000155,0001.032
25405,000153,0002.647
50815,000151,0005.397
1001,650,000154,00010.714

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) Homogenize 2. Homogenization (Chloroform:Methanol) Sample->Homogenize Spike 3. Internal Standard Spiking Homogenize->Spike Extract 4. Liquid-Liquid Extraction Spike->Extract Dry 5. Evaporation to Dryness Extract->Dry Reconstitute 6. Reconstitution (Anhydrous Pyridine) Dry->Reconstitute Derivatize 7. Silylation (BSTFA + 1% TMCS, 60°C) Reconstitute->Derivatize Cool 8. Cool to Room Temp Derivatize->Cool Inject 9. GC-MS Injection Cool->Inject Separate 10. Chromatographic Separation Inject->Separate Detect 11. Mass Spectrometry Detection (Scan & SIM Mode) Separate->Detect Integrate 12. Peak Integration Detect->Integrate Calibrate 13. Calibration Curve Generation Integrate->Calibrate Quantify 14. Quantification Calibrate->Quantify Report 15. Final Report Quantify->Report

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for the Extraction of Methyl 3-hydroxymyristate from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-hydroxymyristate (3-OH MAME) is a crucial fatty acid methyl ester that functions as a diffusible signaling molecule in certain bacteria. Notably, in the plant pathogen Ralstonia solanacearum, (R)-3-OH MAME is a quorum-sensing (QS) signal that regulates the expression of virulence factors and secondary metabolites.[1][2] The synthesis and perception of this molecule are tightly controlled by the phc regulatory system.[2] Understanding how to extract, purify, and quantify 3-OH MAME is essential for researchers studying bacterial communication, pathogenesis, and for drug development professionals seeking to identify novel antimicrobial targets by disrupting these signaling pathways. This document provides detailed protocols for the extraction and analysis of this compound from bacterial cultures.

Quantitative Data Summary

The following tables summarize quantitative data regarding the production and biological activity of (R)-Methyl 3-hydroxymyristate in Ralstonia solanacearum.

Table 1: Production of (R)-3-OH MAME by Ralstonia solanacearum Strain OE1-1

Time Point (hours) Yield (nmol per agar plate)
48 0.37 (Maximum)

Data sourced from a study quantifying the compound from cultures on MGRLS agar plates.[1]

Table 2: Biological Activity of (R)-3-OH MAME

Bioassay Minimum Effective Concentration (MEC)
Induction of Extracellular Polysaccharide (EPS) Production 0.04 nmol per disc

This concentration was shown to be ten times lower than that of its structural analog, (R)-methyl 3-hydroxypalmitate.[1]

Signaling Pathway in Ralstonia solanacearum

In Ralstonia solanacearum, the production and sensing of (R)-3-OH MAME are central to its quorum-sensing circuit. The methyltransferase PhcB synthesizes (R)-3-OH MAME, which then acts as an extracellular signal.[1][2] This signal is detected by the sensor histidine kinase PhcS, which in turn initiates a phosphorylation cascade that ultimately regulates the master transcriptional regulator PhcA, controlling the expression of various virulence genes.[2][3]

Phc_Signaling_Pathway cluster_synthesis Synthesis cluster_sensing Sensing & Regulation precursor (R)-3-Hydroxymyristyl-ACP phcb PhcB (Methyltransferase) precursor->phcb mame (R)-3-OH MAME phcb->mame Synthesizes sam SAM sam->phcb mame_ext (R)-3-OH MAME (Extracellular) mame->mame_ext Diffusion phcs PhcS (Sensor Kinase) phca PhcA (Transcriptional Regulator) phcs->phca Phosphorylation Cascade virulence Virulence Gene Expression phca->virulence Regulates mame_ext->phcs Activates

Caption: Quorum-sensing pathway in R. solanacearum.

Experimental Protocols

Protocol 1: Extraction of this compound from Agar Cultures

This protocol is adapted from methods used for Ralstonia solanacearum and is suitable for extracting the compound from bacteria grown on solid media.[1]

1.1 Materials and Reagents:

  • Bacterial strain of interest (e.g., R. solanacearum OE1-1)

  • Appropriate solid growth medium (e.g., BG agar plates)

  • Ethyl acetate (EtOAc), HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sterile petri dishes (90 mm)

  • Bacterial incubator

  • Glass beakers or flasks

  • Rotary evaporator

1.2 Procedure:

  • Bacterial Inoculation: Prepare a cell suspension of the desired bacterial strain and pipette it onto the surface of the agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 24-48 hours at 30°C for R. solanacearum).[1]

  • Extraction:

    • After incubation, cut the agar from the plates into small pieces and place them into a large glass beaker or flask.

    • Submerge the agar pieces in ethyl acetate (e.g., 50 mL per plate) and let them soak for 2 hours with occasional agitation.[1]

    • Decant the ethyl acetate into a clean flask.

    • Repeat the soaking step with fresh ethyl acetate to ensure complete extraction.[1]

  • Drying and Concentration:

    • Combine the ethyl acetate extracts.

    • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Filter or decant the dried extract to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator. The resulting residue contains the crude this compound.

Protocol 2: Purification by Silica Gel Chromatography

This protocol provides a primary purification step for the crude extract.[1]

2.1 Materials and Reagents:

  • Crude extract from Protocol 1

  • Silica gel (for column chromatography)

  • n-Hexane, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Glass chromatography column

  • Fraction collection tubes

2.2 Procedure:

  • Column Packing: Prepare a silica gel column using n-hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane) and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% n-hexane and gradually increase the percentage of ethyl acetate (e.g., 10%, 20%, 40%, 100% EtOAc in n-hexane).[1]

  • Fraction Collection: Collect fractions throughout the elution process.

  • Activity Screening: Analyze the fractions for the presence of this compound using an appropriate method (e.g., TLC, GC-MS, or a bioassay if applicable). Fractions containing the target compound are typically eluted with n-hexane/EtOAc mixtures.[1]

  • Pooling and Concentration: Pool the active fractions and concentrate them to dryness. For higher purity, this can be followed by HPLC.[1]

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis and quantification of the extracted compound.

3.1 Materials and Reagents:

  • Purified extract

  • Hexane, GC grade

  • Internal standard (e.g., Methyl heptadecanoate)[4]

  • GC vials with caps

  • GC-MS system with an appropriate column (e.g., non-polar capillary column)

3.2 Procedure:

  • Sample Preparation:

    • Dissolve the purified, dried extract in a known volume of hexane.

    • Add a known concentration of an internal standard to the sample. This allows for correction of any sample loss during extraction and analysis.[4]

    • If concentrations are expected to be high, dilute the sample in hexane to fall within the calibration curve range.[4]

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Use an appropriate temperature program. For example: hold at 50°C for 5 minutes, then ramp to 300°C at a rate of 20°C/min.[1]

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a suitable mass range to detect the molecular ion ([M]⁺) and characteristic fragment ions of this compound (molecular weight: 258.4 g/mol ).[1]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The protonated molecule can be observed at m/z 259 in ESI-MS.[1]

    • Create a standard curve using known concentrations of a pure this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area (normalized to the internal standard) against the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from bacterial culture to the final quantification of this compound.

Extraction_Workflow culture 1. Bacterial Culture (Agar Plates) extraction 2. Solvent Extraction (Ethyl Acetate) culture->extraction concentrate 3. Concentration (Rotary Evaporator) extraction->concentrate purify_silica 4. Primary Purification (Silica Gel Chromatography) concentrate->purify_silica purify_hplc 5. Secondary Purification (Optional HPLC) purify_silica->purify_hplc For high purity analysis 6. Analysis & Quantification (GC-MS / LC-MS) purify_silica->analysis purify_hplc->analysis data 7. Final Data (Concentration) analysis->data

Caption: Workflow for 3-OH MAME extraction and analysis.

Applications in Drug Development

The study of bacterial signaling molecules like this compound is a promising area for drug discovery.

  • Target for Antimicrobials: The enzymes involved in the synthesis (PhcB) and detection (PhcS) of 3-OH MAME represent potential targets for novel antimicrobial agents.[2] Inhibiting these proteins could disrupt quorum sensing, thereby reducing the virulence of pathogenic bacteria without necessarily killing them, which may reduce the selective pressure for resistance.

  • Lead Compound Optimization: The methyl group plays a significant role in the biological activity of small molecules.[5] Understanding the structure-activity relationship of 3-OH MAME and its derivatives can inform the rational design of more potent and specific inhibitors or agonists for therapeutic purposes. The "magic methyl" effect, where the addition of a methyl group drastically alters a compound's properties, is a well-established principle in medicinal chemistry.[6]

  • Model-Informed Drug Development (MID3): Quantitative data from extraction and bioactivity studies can be integrated into MID3 approaches.[7][8] These models help predict how potential drugs might affect bacterial populations and can streamline the R&D process by optimizing trial designs and supporting regulatory decisions.[7][8]

References

Application of Methyl 3-hydroxymyristate in studying bacterial communication.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxymyristate (3-OH MAME) is a crucial diffusible signal molecule involved in the quorum sensing (QS) system of the plant pathogenic bacterium Ralstonia solanacearum and its close relatives.[1][2] This fatty acid derivative plays a pivotal role in regulating the expression of virulence factors and other community-associated behaviors in a cell-density-dependent manner. Understanding the synthesis, perception, and downstream effects of 3-OH MAME is essential for developing strategies to control bacterial wilt disease and for the broader study of bacterial communication. These application notes provide an overview of the role of 3-OH MAME in the phc quorum-sensing system and detailed protocols for its use in research settings.

The phc Quorum Sensing Circuit in Ralstonia solanacearum

The phc quorum-sensing system in Ralstonia solanacearum strain OE1-1 utilizes (R)-methyl 3-hydroxymyristate as its signaling molecule.[1][2][3] The core components of this system are encoded by the phc operon, which includes genes for the signal synthase and the sensor kinase.

Signaling Pathway:

  • Synthesis: (R)-3-OH MAME is synthesized by the methyltransferase PhcB.[1][2]

  • Accumulation: As the bacterial population density increases, (R)-3-OH MAME accumulates in the extracellular environment.

  • Perception: The sensor histidine kinase PhcS, a membrane-bound protein, detects the extracellular concentration of (R)-3-OH MAME.[1][2][4]

  • Signal Transduction: Upon binding of (R)-3-OH MAME, PhcS initiates a phosphorylation cascade. This involves the response regulators PhcQ and PhcR.[4][5]

  • Activation of PhcA: The signal transduction cascade ultimately leads to the activation of the global transcriptional regulator PhcA, a LysR-family protein.[4][6]

  • Gene Regulation: Activated PhcA controls the expression of a wide range of genes responsible for virulence, including the production of exopolysaccharides (EPS), cell wall-degrading enzymes, and biofilm formation.[3][5][6]

Figure 1. The phc quorum-sensing pathway mediated by (R)-methyl 3-hydroxymyristate.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of exogenously applied this compound on various phenotypes in Ralstonia pseudosolanacearum strain OE1-1 and its mutants.

Table 1: Influence of 3-OH MAME on Biofilm Formation, EPS I Production, and Swimming Motility [5]

StrainTreatmentBiofilm Formation (A550/OD600)EPS I Production (µg/mL/OD600)Swimming Motility (Diameter, mm)
OE1-1 (Wild-Type) Control~0.6~150~20
0.1 µM 3-OH MAME~0.6~150~20
ΔphcB (Synthase Mutant) Control~0.1~25~40
0.1 µM 3-OH MAME~0.6~150~20
ΔphcR (Regulator Mutant) Control~0.1~25~40
0.1 µM 3-OH MAME~0.6~150~20
ΔphcQ (Regulator Mutant) Control~0.1~25~40
0.1 µM 3-OH MAME~0.1~25~40

Table 2: Influence of 3-OH MAME on QS-dependent Gene Expression [5]

StrainTreatmentRelative Expression of epsBRelative Expression of ralARelative Expression of fliC
OE1-1 (Wild-Type) Control1.01.01.0
ΔphcB (Synthase Mutant) Control~0.1~0.1~2.0
0.1 µM 3-OH MAME~1.0~1.0~1.0
ΔphcR (Regulator Mutant) Control~0.1~0.1~2.0
0.1 µM 3-OH MAME~1.0~1.0~1.0
ΔphcQ (Regulator Mutant) Control~0.1~0.1~2.0
0.1 µM 3-OH MAME~0.1~0.1~2.0

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on Ralstonia solanacearum.

Protocol 1: Bacterial Strains and Culture Conditions

Objective: To prepare bacterial cultures for subsequent assays.

Materials:

  • Ralstonia solanacearum strains (e.g., wild-type OE1-1, ΔphcB mutant)

  • Quarter-strength M63 medium

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Streak the desired R. solanacearum strain from a glycerol stock onto a suitable agar plate and incubate at 28°C for 48 hours.

  • Inoculate a single colony into 5 mL of quarter-strength M63 medium in a culture tube.

  • Incubate the culture at 28°C with shaking at 200 rpm overnight.

  • The following day, dilute the overnight culture into fresh quarter-strength M63 medium to the desired starting optical density (e.g., OD600 of 0.01 or 0.3 depending on the assay).

Protocol 2: Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression of target genes in response to 3-OH MAME.

qrt_pcr_workflow

Figure 2. Workflow for quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Bacterial cultures (prepared as in Protocol 1)

  • (R)-methyl 3-hydroxymyristate (stock solution in ethanol or DMSO)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (e.g., phcA, epsB) and a reference gene (e.g., rpoD)

  • qRT-PCR instrument

Procedure:

  • Grow R. solanacearum strains (e.g., wild-type and ΔphcB) in quarter-strength M63 medium to an OD600 of 0.3.[4]

  • For treated samples, add 3-OH MAME to the desired final concentration (e.g., 0.1 µM). Add an equivalent volume of the solvent (e.g., ethanol) to the control samples.

  • Continue incubation for a defined period (e.g., 4-6 hours).

  • Harvest bacterial cells by centrifugation at 4°C.

  • Extract total RNA from the bacterial pellets using a commercial RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using a suitable master mix, the synthesized cDNA as a template, and primers for the target and reference genes.

  • Analyze the results using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.[4]

Protocol 3: Cell Aggregation Assay

Objective: To assess the effect of 3-OH MAME on bacterial cell aggregation.

Materials:

  • Bacterial cultures

  • 96-well polyvinylchloride (PVC) microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Dilute overnight bacterial cultures in quarter-strength M63 medium in the wells of a PVC microtiter plate.

  • Add 3-OH MAME to the desired concentrations to the test wells.

  • Incubate the plate without shaking at 28°C for 24-48 hours.

  • Carefully remove the culture medium from each well.

  • Gently wash the wells with sterile water to remove non-adherent cells.

  • Stain the adherent cells (aggregated cells and biofilm) by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilize the bound crystal violet by adding 95% ethanol to each well.

  • Quantify the cell aggregation by measuring the absorbance at 550 nm (A550) using a plate reader.

  • Normalize the A550 values to the cell density (OD600) of parallel cultures to account for differences in bacterial growth.[4]

Conclusion

This compound is a key signaling molecule in the phc quorum-sensing system of Ralstonia solanacearum, regulating important virulence phenotypes. The protocols and data presented here provide a framework for researchers to investigate the role of this molecule in bacterial communication and to explore potential strategies for disrupting this signaling pathway for disease control. These methods can be adapted to study other bacterial species that may utilize similar fatty acid-based signaling molecules.

References

Application Notes and Protocols: Using Methyl 3-hydroxymyristate to Investigate Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxymyristate (M3HM) is a fascinating molecule at the crossroads of bacterial communication and host immune recognition. In certain Gram-negative bacteria, such as the plant pathogen Ralstonia solanacearum, (R)-3-OH MAME serves as a crucial quorum-sensing (QS) signal, regulating virulence factor production.[1][2] This allows the bacterial population to coordinate its attack on a host. Concurrently, the 3-hydroxymyristate acyl chain is a fundamental component of the lipid A moiety of lipopolysaccharide (LPS), the major outer membrane component of most Gram-negative bacteria.[3][4] The host innate immune system, particularly through the Toll-like receptor 4 (TLR4) complex, recognizes lipid A as a potent pathogen-associated molecular pattern (PAMP), triggering a robust inflammatory response.[5][6][7]

This dual role makes M3HM a powerful tool for dissecting host-pathogen interactions. By using purified M3HM, researchers can:

  • Investigate the direct effects of a bacterial signaling molecule on host immune cells, independent of the whole bacterium or complex LPS.

  • Study the structural requirements for TLR4 activation and potentially identify antagonists.

  • Elucidate the mechanisms by which pathogens modulate host responses.

These application notes provide detailed protocols for utilizing M3HM to explore these interactions, focusing on its impact on macrophage activation and the underlying signaling pathways.

Key Signaling Pathways

Bacterial Quorum Sensing in Ralstonia solanacearum

(R)-3-OH MAME is synthesized by the methyltransferase PhcB and sensed by the histidine kinase PhcS.[1] This initiates a signaling cascade that ultimately controls the expression of virulence genes.

R_solanacearum_QS M3HM (R)-Methyl 3-hydroxymyristate (3-OH MAME) PhcS PhcS (Sensor Histidine Kinase) M3HM->PhcS binds to PhcQ PhcQ (Response Regulator) PhcS->PhcQ phosphorylates PhcA PhcA (Transcriptional Regulator) PhcQ->PhcA activates Virulence Virulence Factor Expression PhcA->Virulence regulates

Caption: Quorum sensing pathway in R. solanacearum mediated by M3HM.

Host TLR4 Signaling Pathway

LPS, containing 3-hydroxymyristate, is recognized by the TLR4/MD-2 complex on the surface of immune cells like macrophages.[8][9] This triggers downstream signaling, leading to the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (contains 3-hydroxymyristate) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines induces transcription of

Caption: Simplified MyD88-dependent TLR4 signaling pathway.

Data Presentation

Table 1: Effect of M3HM on Quorum Sensing-Dependent Phenotypes in R. pseudosolanacearum

This table summarizes the influence of exogenously applied M3HM on biofilm formation, exopolysaccharide (EPS) production, and swimming motility in wild-type (OE1-1) and mutant bacterial strains. Data is synthesized from figures presented in related research.[10]

StrainTreatment (0.1 µM M3HM)Biofilm Formation (A550/OD600)EPS I Production (A600)Swimming Motility (Diameter, cm)
OE1-1 (Wild-Type) -~0.8~0.2~2.5
+~1.2~0.8~1.0
ΔphcB (M3HM synthesis mutant) -~0.2~0.1~4.0
+~1.1~0.7~1.2
ΔphcR (Regulator mutant) -~0.2~0.1~4.0
+~0.2~0.1~4.0
ΔphcQ (Regulator mutant) -~0.2~0.1~4.0
+~0.3~0.1~3.8

Note: Values are approximated from graphical data for illustrative purposes.

Experimental Protocols

Protocol 1: Macrophage Stimulation with M3HM

This protocol details the treatment of a macrophage cell line (e.g., RAW 264.7) with M3HM to assess its ability to induce an inflammatory response.

Protocol_Macrophage_Stimulation A 1. Culture Macrophages (e.g., RAW 264.7) in DMEM + 10% FBS to 80% confluency. B 2. Seed Cells Plate at 5 x 10^5 cells/well in a 24-well plate. Incubate 24h. A->B C 3. Prepare Stimulants - M3HM (e.g., 0.1, 1, 10 µM in DMSO) - LPS (Positive Control, 100 ng/mL) - Vehicle (Negative Control, DMSO) B->C D 4. Stimulate Cells Replace media with fresh media containing stimulants. Incubate for 6-24h. C->D E 5. Harvest Supernatant Centrifuge to pellet debris. Store supernatant at -80°C for cytokine analysis. D->E for cytokine measurement F 6. Lyse Cells Wash cells with PBS. Lyse with RIPA buffer for protein analysis (e.g., Western Blot) or TRIzol for RNA analysis (qRT-PCR). D->F for gene/protein expression G 7. Analyze Results - ELISA for TNF-α, IL-6 in supernatant. - qRT-PCR for cytokine gene expression. - Western Blot for pathway proteins (e.g., p-p65). E->G F->G

Caption: Workflow for macrophage stimulation and subsequent analysis.

Methodology:

  • Cell Culture:

    • Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Plating:

    • Seed 5 x 10⁵ cells per well in a 24-well tissue culture plate. Allow cells to adhere and grow for 24 hours.

  • Preparation of M3HM:

    • Prepare a stock solution of this compound in sterile DMSO.

    • On the day of the experiment, dilute the stock solution in complete culture medium to final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Prepare controls: LPS (100 ng/mL) as a positive control and a vehicle control (DMSO at the same final concentration as the highest M3HM dose).

  • Cell Stimulation:

    • Carefully aspirate the old medium from the cells.

    • Add 500 µL of the medium containing the respective treatments (M3HM, LPS, vehicle) to each well.

    • Incubate for a specified period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion).

  • Sample Collection and Analysis:

    • Supernatant: Collect the culture supernatant, centrifuge at 1,000 x g for 5 minutes to remove cells and debris, and store at -80°C. Analyze cytokine levels (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.

    • Cell Lysate for RNA: Wash the remaining cells with cold PBS. Add TRIzol reagent to lyse the cells and proceed with RNA extraction, cDNA synthesis, and qRT-PCR to measure the expression of inflammatory genes.

    • Cell Lysate for Protein: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Analyze the activation of signaling pathways (e.g., phosphorylation of NF-κB p65) by Western blotting.

Protocol 2: Quantification of M3HM in Bacterial Cultures by GC-MS

This protocol provides a method for extracting and quantifying 3-hydroxy fatty acids (as their methyl esters) from bacterial cultures, which is essential for studying their production under different conditions. This method is adapted from general procedures for analyzing bacterial fatty acids.[4]

Methodology:

  • Sample Preparation:

    • Grow the bacterial strain of interest (e.g., R. solanacearum) in a suitable liquid medium to the desired cell density.

    • Harvest 10 mL of the culture by centrifugation. Wash the cell pellet twice with sterile water.

    • Lyophilize the cell pellet to determine the dry weight.

  • Hydrolysis and Methylation:

    • To the dried cells, add 2 mL of 2 M methanolic HCl.

    • Heat the suspension at 85°C for 16 hours in a sealed, screw-cap tube to simultaneously hydrolyze the fatty acids from lipids and convert them to fatty acid methyl esters (FAMEs).

  • Extraction:

    • After cooling, add 1 mL of hexane and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

    • Repeat the extraction step with another 1 mL of hexane and pool the extracts.

    • Evaporate the hexane under a gentle stream of nitrogen.

  • Derivatization (for GC-MS analysis):

    • To enhance volatility and detection, derivatize the hydroxyl group.

    • Re-dissolve the dried FAMEs in 50 µL of pyridine.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for FAME analysis (e.g., HP-5ms).

    • Injection: Inject 1 µL of the derivatized sample.

    • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 8°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-550.

    • Identification: Identify the TMS-derivatized this compound peak based on its retention time and characteristic mass spectrum compared to an authentic standard.

    • Quantification: Generate a standard curve using known concentrations of pure M3HM standard that has been subjected to the same derivatization process. Calculate the amount of M3HM in the sample by comparing its peak area to the standard curve.

Conclusion

This compound is a versatile chemical probe for exploring the intricate dialogue between bacteria and their hosts. As a bacterial signal, it governs virulence, while its core structure is a potent trigger of innate immunity. The protocols and data presented here provide a framework for researchers to utilize M3HM in their studies, paving the way for a deeper understanding of infectious disease and the development of novel therapeutic strategies that target these fundamental interactions.

References

Application Notes & Protocols for Methyl 3-hydroxymyristate (M3H) Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxymyristate (M3H) is a key quorum-sensing signal molecule in the plant pathogen Ralstonia solanacearum.[1][2][3] Its detection is crucial for studying bacterial communication, virulence, and for the development of novel anti-infective strategies. These application notes provide detailed protocols for the development of electrochemical and fluorescent biosensors for the sensitive and specific detection of M3H. The proposed biosensors are based on the natural receptor for M3H, the sensor histidine kinase PhcS, ensuring high specificity.[1][2][3][4]

Principle of Detection

The detection of M3H is based on its specific binding to the sensor histidine kinase PhcS from Ralstonia solanacearum.[1][2][3][4] This specific molecular recognition event can be transduced into either an electrochemical or a fluorescent signal.

  • Electrochemical Biosensor: A purified, histidine-tagged PhcS protein is immobilized on a gold electrode. The binding of M3H to PhcS induces a conformational change in the protein, which alters the electrochemical properties at the electrode surface. This change can be measured using techniques such as electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV).

  • Fluorescent Biosensor: A Förster Resonance Energy Transfer (FRET)-based biosensor can be constructed using the PhcS protein. The binding of M3H to PhcS will induce a conformational change, altering the distance between two fluorophores genetically fused to the protein, leading to a change in the FRET signal.[5][6][7][8][9] Alternatively, a whole-cell biosensor can be engineered using a R. solanacearum strain with a reporter gene (e.g., GFP) under the control of a PhcS-regulated promoter.

Quantitative Data Summary

As the development of a specific M3H biosensor is a novel approach, the following table presents expected performance characteristics based on published data for biosensors detecting similar small molecules and fatty acid derivatives.[10][11]

ParameterElectrochemical Biosensor (Expected)Fluorescent Biosensor (Expected)GC-MS (Reference Method)
Limit of Detection (LOD) 1 - 10 nM10 - 100 nM0.1 - 1 nM
Linear Range 10 nM - 1 µM100 nM - 10 µM1 nM - 100 µM
Response Time < 5 minutes< 15 minutes> 30 minutes
Specificity High (PhcS-based)High (PhcS-based)High (Mass fragmentation)

Experimental Protocols

Protocol 1: Purification of His-tagged PhcS Protein

This protocol describes the expression and purification of a histidine-tagged PhcS protein, which will serve as the bioreceptor for the biosensors.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with His-tagged PhcS gene

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • SDS-PAGE analysis reagents

Procedure:

  • Transform the expression vector containing the His-tagged PhcS gene into the E. coli expression strain.

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the His-tagged PhcS protein with 5 column volumes of elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

  • Dialyze the purified protein against a suitable storage buffer (e.g., PBS) and store at -80°C.

Protocol 2: Development of an Electrochemical Biosensor

This protocol details the fabrication and testing of an electrochemical biosensor for M3H detection using the purified His-tagged PhcS protein.

Materials:

  • Gold electrodes

  • Piranha solution (H2SO4:H2O2, 3:1) - Caution: Extremely corrosive!

  • Thiol solution (e.g., 11-mercaptoundecanoic acid)

  • EDC/NHS solution (for activating carboxyl groups)

  • Purified His-tagged PhcS protein (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Potassium ferricyanide/ferrocyanide solution

  • This compound (M3H) standards

  • Potentiostat/galvanostat with impedance spectroscopy capabilities

Procedure:

  • Electrode Cleaning: Clean the gold electrodes by immersing them in Piranha solution for 5 minutes, followed by thorough rinsing with deionized water and ethanol. Dry under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned electrodes in a 1 mM solution of 11-mercaptoundecanoic acid in ethanol for 12-18 hours to form a self-assembled monolayer.

  • Activation of Carboxyl Groups: Activate the terminal carboxyl groups of the SAM by incubating the electrodes in a freshly prepared solution of 0.4 M EDC and 0.1 M NHS for 1 hour.

  • Protein Immobilization: Immobilize the purified His-tagged PhcS protein by drop-casting 10 µL of a 1 mg/mL protein solution onto the activated electrode surface and incubating in a humid chamber for 2 hours.[12]

  • Blocking: Block any remaining active sites by incubating the electrodes in a 1% bovine serum albumin (BSA) solution for 30 minutes.

  • Electrochemical Measurements:

    • Perform all electrochemical measurements in PBS containing 5 mM [Fe(CN)6]3-/4-.

    • Record the cyclic voltammogram (CV) and electrochemical impedance spectrum (EIS) of the modified electrode.

    • Incubate the electrode with different concentrations of M3H for 15 minutes.

    • After each incubation, record the CV and EIS again.

  • Data Analysis: The binding of M3H to PhcS will cause a change in the charge transfer resistance (Rct) in the EIS measurements. Plot the change in Rct against the M3H concentration to obtain a calibration curve.

Protocol 3: Development of a FRET-Based Fluorescent Biosensor

This protocol outlines the design and characterization of a FRET-based biosensor for M3H detection.

Materials:

  • Expression vector for PhcS protein

  • Genes for a FRET pair of fluorescent proteins (e.g., CFP and YFP)

  • Cloning reagents (restriction enzymes, ligase, etc.)

  • E. coli expression strain

  • Protein purification reagents (as in Protocol 1)

  • Fluorometer or fluorescence plate reader

  • M3H standards

Procedure:

  • Biosensor Construct Design: Genetically fuse the coding sequences of the FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent proteins to the N- and C-termini of the PhcS gene in an expression vector. A flexible linker sequence should be included between the PhcS and fluorescent protein domains.

  • Expression and Purification: Express and purify the FRET-PhcS fusion protein using the same procedure as described in Protocol 1.

  • Fluorescence Measurements:

    • Dilute the purified FRET-PhcS protein to a suitable concentration in PBS.

    • Excite the donor fluorophore (e.g., CFP at ~430 nm) and measure the emission spectra of both the donor and acceptor fluorophores.

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Add increasing concentrations of M3H to the protein solution and record the emission spectra after a 10-minute incubation period.

  • Data Analysis: The binding of M3H to the PhcS domain will induce a conformational change, altering the distance and/or orientation between the FRET pair and thus changing the FRET ratio. Plot the change in the FRET ratio against the M3H concentration to generate a calibration curve.

Visualizations

Signaling_Pathway M3H This compound (M3H) PhcS PhcS (Sensor Histidine Kinase) M3H->PhcS Binds to PhcR_PhcQ PhcR/PhcQ (Response Regulators) PhcS->PhcR_PhcQ Phosphorylates PhcA PhcA (Transcriptional Regulator) PhcR_PhcQ->PhcA Activates Virulence_Genes Virulence Gene Expression PhcA->Virulence_Genes Regulates Electrochemical_Biosensor_Workflow cluster_0 Electrode Preparation cluster_1 Biosensor Assembly cluster_2 Detection A Clean Gold Electrode B SAM Formation (11-mercaptoundecanoic acid) A->B C EDC/NHS Activation B->C D Immobilize His-tagged PhcS C->D E Block with BSA D->E F Introduce M3H Sample E->F G Measure Electrochemical Signal (EIS/CV) F->G FRET_Biosensor_Principle cluster_0 High Distance cluster_1 Low Distance CFP1 CFP PhcS1 PhcS CFP1->PhcS1 YFP1 YFP PhcS1->YFP1 M3H M3H PhcS2 PhcS M3H->PhcS2 CFP2 CFP CFP2->PhcS2 YFP2 YFP PhcS2->YFP2

References

Techniques for labeling Methyl 3-hydroxymyristate for tracking studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of techniques for labeling Methyl 3-hydroxymyristate (M3HM), a quorum-sensing signal molecule in various bacteria, including the plant pathogen Ralstonia solanacearum. The ability to track M3HM is crucial for studying bacterial communication, pathogenesis, and for the development of novel antimicrobial strategies. This document outlines protocols for stable isotope, fluorescent, and radioisotope labeling of M3HM, enabling researchers to select the most appropriate method for their specific application.

Introduction to this compound and Tracking Studies

This compound is a fatty acid methyl ester that functions as a diffusible signaling molecule in the phc quorum-sensing system of Ralstonia solanacearum. This system regulates the expression of virulence factors, making M3HM a key target for understanding and controlling bacterial infections. Tracking studies using labeled M3HM can elucidate its biosynthesis, transport, perception, and degradation, providing valuable insights into bacterial signaling networks.

Labeling Strategies for this compound

The choice of labeling strategy depends on the experimental goals, required sensitivity, and available analytical instrumentation. The three primary methods for labeling M3HM are:

  • Stable Isotope Labeling: Involves the incorporation of heavy isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), into the M3HM molecule. This method is ideal for metabolic flux analysis and studies where the biological activity of the labeled molecule must be preserved as closely as possible. Detection is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Fluorescent Labeling: Entails the covalent attachment of a fluorescent dye (fluorophore) to M3HM. This technique is well-suited for real-time visualization of the molecule's localization and transport within cells and tissues using fluorescence microscopy.

  • Radioisotope Labeling: Incorporates a radioactive isotope, such as Tritium (³H) or Carbon-14 (¹⁴C), into the M3HM structure. This method offers the highest sensitivity for detection and quantification, making it suitable for tracing very low concentrations of the molecule in complex biological samples. Detection is typically achieved through liquid scintillation counting or autoradiography.

Data Presentation: Comparison of Labeling Techniques

The following table summarizes the key characteristics of each labeling technique for M3HM to aid in method selection.

FeatureStable Isotope LabelingFluorescent LabelingRadioisotope Labeling
Principle Incorporation of heavy, non-radioactive isotopes (e.g., ¹³C, ²H).Covalent attachment of a fluorescent dye.Incorporation of radioactive isotopes (e.g., ¹⁴C, ³H).
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).Fluorescence Microscopy, Fluorometry, Flow Cytometry.Liquid Scintillation Counting, Autoradiography.
Sensitivity Moderate to High.High.Very High.
Spatial Resolution Low (MS), High (NMR with specific techniques).High (subcellular).Low to Moderate.
Temporal Resolution Depends on sampling frequency.High (real-time imaging).Depends on sampling frequency.
Sample Type Cell cultures, tissues, biofluids.Live or fixed cells, tissues.Cell cultures, tissues, biofluids.
Advantages Minimal perturbation of molecular structure and function. Allows for flux analysis. Non-radioactive.Enables direct visualization of localization and dynamics. High sensitivity.Highest sensitivity for detecting low abundance molecules. Well-established quantitative methods.
Disadvantages Requires specialized and expensive equipment (MS, NMR). Lower sensitivity than radiolabeling.The bulky fluorescent tag may alter the biological activity of M3HM. Photobleaching can occur.Safety precautions and licensing required for handling radioactive materials. Limited spatial resolution.

Experimental Protocols

Detailed methodologies for the synthesis and application of labeled M3HM are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and available resources.

Protocol 1: Stable Isotope Labeling of this compound with ¹³C

This protocol describes a synthetic route for preparing Methyl 3-hydroxy-[1,2-¹³C₂]-myristate. The strategy involves the chain extension of a perdeuterated myristic acid precursor, which can be adapted for ¹³C labeling of the carboxyl and alpha carbons.[1][2]

Materials:

  • Perdeuterated myristic acid

  • Oxalyl chloride

  • Diazomethane (or a safer alternative like trimethylsilyldiazomethane)

  • Silver benzoate

  • Methanol-¹³C

  • Sodium borohydride

  • Anhydrous solvents (dichloromethane, diethyl ether, methanol)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Activation of Myristic Acid: Convert perdeuterated myristic acid to its acid chloride by reacting with oxalyl chloride in anhydrous dichloromethane.

  • Chain Extension: React the acid chloride with diazomethane to form the corresponding diazoketone.

  • Wolff Rearrangement: Perform a Wolff rearrangement of the diazoketone in the presence of silver benzoate and methanol-¹³C to yield the ¹³C-labeled methyl ester with one additional carbon.

  • Reduction of the Keto Group: Reduce the resulting keto-ester to the corresponding hydroxy-ester using sodium borohydride in methanol.

  • Purification: Purify the final product, Methyl 3-hydroxy-[1,2-¹³C₂]-myristate, using silica gel column chromatography.

  • Characterization: Confirm the structure and isotopic enrichment of the labeled M3HM by NMR spectroscopy and mass spectrometry.[3][4][5]

In Vitro Application: Metabolic Labeling of Bacteria

  • Prepare a stock solution of ¹³C-labeled M3HM in an appropriate solvent (e.g., ethanol).

  • Add the labeled M3HM to the bacterial culture medium at the desired concentration.

  • Incubate the culture for the desired period to allow for uptake and metabolism.

  • Harvest the bacterial cells and extract lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • Analyze the lipid extracts by LC-MS or GC-MS to trace the incorporation and metabolic fate of the ¹³C label.[6][7]

Protocol 2: Fluorescent Labeling of this compound with BODIPY-FL

This protocol details the labeling of M3HM at the hydroxyl group with the fluorescent dye BODIPY-FL using an esterification reaction.[8]

Materials:

  • This compound (M3HM)

  • BODIPY™ FL C₃-SE (Succinimidyl Ester)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification supplies (HPLC)

Procedure:

  • Reaction Setup: Dissolve M3HM and a slight molar excess of BODIPY™ FL C₃-SE in anhydrous DMF in a light-protected reaction vessel.

  • Catalysis: Add a small amount of TEA to the reaction mixture to act as a base catalyst.

  • Incubation: Stir the reaction at room temperature for several hours or overnight until the reaction is complete (monitor by TLC or LC-MS).

  • Purification: Purify the BODIPY-labeled M3HM by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and measure its fluorescence properties using a fluorometer.[9][10][11][12]

In Vitro Application: Live-Cell Imaging

  • Prepare a stock solution of BODIPY-labeled M3HM in DMSO.

  • Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Incubate the cells with the labeling medium for a specific time to allow for uptake.[13]

  • Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove unincorporated probe.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for BODIPY-FL (excitation ~488 nm, emission ~520 nm).

Protocol 3: Radioisotope Labeling of this compound with ¹⁴C

This protocol outlines a method for the synthesis of [¹⁴C]-Methyl 3-hydroxymyristate, where the label is introduced via a ¹⁴C-labeled methylating agent.[14][15][16][17]

Materials:

  • 3-hydroxymyristic acid

  • [¹⁴C]-Methyl iodide or [¹⁴C]-diazomethane

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetone or diethyl ether)

  • Standard radiochemistry laboratory equipment and safety shielding

  • Purification supplies (HPLC or TLC)

Procedure:

  • Esterification: In a shielded fume hood, dissolve 3-hydroxymyristic acid in an anhydrous solvent.

  • Add a base (e.g., potassium carbonate) to deprotonate the carboxylic acid.

  • Introduce the [¹⁴C]-methylating agent (e.g., [¹⁴C]-methyl iodide) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Purification: Purify the resulting [¹⁴C]-Methyl 3-hydroxymyristate using HPLC or preparative thin-layer chromatography (TLC).

  • Quantification and Characterization: Determine the specific activity of the labeled product using liquid scintillation counting and confirm its radiochemical purity.[18][19][20][21][22]

In Vivo Application: Tracking in a Plant Model

  • Prepare a sterile solution of [¹⁴C]-M3HM in a suitable carrier solvent.

  • Inoculate the plant model (e.g., tomato seedlings) with R. solanacearum.

  • Introduce the [¹⁴C]-M3HM to the plant system (e.g., through soil drench or stem injection).

  • At various time points, harvest different plant tissues (roots, stem, leaves).

  • Extract total lipids from the plant tissues.

  • Quantify the amount of radioactivity in the lipid extracts using liquid scintillation counting to determine the distribution of M3HM.

  • Use autoradiography of tissue sections to visualize the localization of the radiolabel.

Visualizations

Experimental Workflow for Labeling and Tracking M3HM

experimental_workflow General Experimental Workflow for M3HM Tracking Studies cluster_synthesis Labeling M3HM cluster_application Application in Biological System cluster_analysis Analysis start Starting Material (3-hydroxymyristic acid or precursor) labeling Chemical Synthesis (Stable Isotope, Fluorescent, or Radioisotope Labeling) start->labeling purification Purification (HPLC, Chromatography) labeling->purification characterization Characterization (MS, NMR, Spectroscopy) purification->characterization introduction Introduction of Labeled M3HM (e.g., to cell culture, organism) characterization->introduction incubation Incubation and Uptake introduction->incubation sampling Sample Collection (Cells, Tissues, Biofluids) incubation->sampling extraction Extraction of Labeled Molecules sampling->extraction detection Detection and Quantification (MS, Microscopy, Scintillation Counting) extraction->detection data_analysis Data Analysis and Interpretation detection->data_analysis

Caption: General workflow for M3HM tracking studies.

Signaling Pathway of the phc Quorum-Sensing System

phc_quorum_sensing Ralstonia solanacearum phc Quorum-Sensing Pathway cluster_cell Bacterial Cell M3HM_out M3HM (extracellular) PhcS PhcS (Sensor Kinase) M3HM_out->PhcS Sensed by M3HM_in M3HM (intracellular) M3HM_in->M3HM_out Diffusion PhcB PhcB (Methyltransferase) PhcB->M3HM_in Precursor 3-hydroxymyristoyl-ACP Precursor->PhcB Synthesizes PhcR PhcR PhcS->PhcR Phosphorylates PhcQ PhcQ PhcR->PhcQ Activates PhcA PhcA (Transcriptional Regulator) PhcQ->PhcA Activates Virulence Virulence Factor Expression (EPS, Biofilm, etc.) PhcA->Virulence Regulates

Caption: The phc quorum-sensing circuit in R. solanacearum.[23][24][25][26][27]

References

Standard operating procedure for handling and storing Methyl 3-hydroxymyristate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides detailed procedures for the safe handling, storage, and use of Methyl 3-hydroxymyristate, a quorum-sensing signal molecule involved in regulating virulence in the plant pathogen Ralstonia solanacearum. These protocols are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety, experimental accuracy, and the integrity of the compound.

This compound, specifically the (R)-enantiomer, plays a critical role in bacterial cell-to-cell communication. It is synthesized by the methyltransferase PhcB and sensed by the histidine kinase PhcS, which in turn regulates the master transcriptional regulator PhcA, controlling the expression of virulence factors such as exopolysaccharides (EPS).[1][2][3][4][5] Understanding its physicochemical properties and biological activity is essential for its effective use in research, including studies on quorum sensing inhibition as a potential anti-virulence strategy.

Data Presentation

A summary of the key physicochemical properties of (R)-Methyl 3-hydroxymyristate is presented in the table below. This information is essential for proper handling, storage, and preparation of solutions.

PropertyValueReference
Chemical Name (R)-Methyl 3-hydroxytetradecanoate[6]
Synonyms (R)-Methyl 3-hydroxymyristate, (R)-3-OH MAME[6]
CAS Number 76062-97-0[6]
Molecular Formula C15H30O3[6]
Molecular Weight 258.40 g/mol [6]
Appearance Colorless to light yellow liquid or solid[6]
Melting Point 39-40 °C
Boiling Point 359.1 ± 15.0 °C (Predicted)
Density 0.931 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform.[6] Sparingly soluble in aqueous buffers.
Storage Temperature -20°C for long-term storage

Experimental Protocols

General Handling and Safety Precautions

Due to its chemical nature as a fatty acid methyl ester, appropriate safety measures should be followed to minimize exposure and maintain a safe laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves), when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.

  • Avoiding Contamination: Use clean, designated spatulas and glassware to avoid cross-contamination.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for proper disposal. Ensure the spill area is well-ventilated.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage Protocol

Proper storage is critical to maintain the stability and integrity of this compound.

  • Long-Term Storage: For long-term storage, keep the compound in a tightly sealed container at -20°C.

  • Short-Term Storage: For short-term storage, the compound can be stored at 4°C.

  • Inert Atmosphere: For optimal stability, especially for long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

  • Light Protection: Store the compound in a light-resistant container or in a dark location to prevent photodegradation.

  • Solutions: When stored in a solvent, ensure the solvent is of high purity and anhydrous. Store solutions at -20°C or -80°C for long-term stability. It is recommended to use freshly prepared solutions for experiments whenever possible.

Preparation of Stock Solutions

This protocol outlines the preparation of a stock solution of this compound for use in biological assays.

  • Materials:

    • (R)-Methyl 3-hydroxymyristate

    • Anhydrous ethanol or Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube or glass vial on an analytical balance.

    • Carefully weigh the desired amount of this compound into the container.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Securely cap the container and vortex thoroughly until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C.

Ralstonia solanacearum Quorum Sensing Bioassay: Exopolysaccharide (EPS) Production Induction

This protocol describes a bioassay to measure the quorum-sensing activity of this compound by quantifying the induction of exopolysaccharide (EPS) production in a Ralstonia solanacearum reporter strain. A mutant strain deficient in the synthesis of this compound (e.g., a phcB mutant) should be used as the reporter.

  • Materials:

    • Ralstonia solanacearumphcB mutant strain

    • Minimal medium (e.g., M63 medium)

    • (R)-Methyl 3-hydroxymyristate stock solution (e.g., 10 mM in ethanol)

    • Sterile culture tubes or microplates

    • Incubator shaker

    • Spectrophotometer

    • Reagents for EPS quantification (e.g., as described by Peyraud et al., 2017)

  • Procedure:

    • Grow an overnight culture of the R. solanacearumphcB mutant in a suitable rich medium (e.g., B medium) at 28-30°C with shaking.

    • Inoculate fresh minimal medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.01.

    • Prepare a dilution series of the (R)-Methyl 3-hydroxymyristate stock solution in the minimal medium to achieve the desired final concentrations for the assay (e.g., 0.1 µM).[7] Include a solvent control (e.g., ethanol at the same final concentration as in the highest test concentration).

    • Aliquot the bacterial culture into sterile culture tubes or the wells of a microplate.

    • Add the different concentrations of (R)-Methyl 3-hydroxymyristate or the solvent control to the respective tubes/wells.

    • Incubate the cultures at 28-30°C with shaking for a defined period (e.g., until the OD600 reaches a specific value, such as 0.3, or for a fixed time like 24-48 hours).[7]

    • After incubation, measure the final OD600 of the cultures to assess bacterial growth.

    • Separate the bacterial cells from the culture supernatant by centrifugation.

    • Quantify the amount of EPS in the supernatant using a standard protocol, such as a colorimetric assay.[8][9][10]

    • Normalize the EPS production to the bacterial growth (e.g., EPS amount / OD600).

    • Compare the EPS production in the presence of different concentrations of (R)-Methyl 3-hydroxymyristate to the solvent control to determine the dose-dependent induction of quorum sensing.

Mandatory Visualization

Signaling Pathway of this compound in Ralstonia solanacearum

Ralstonia_Quorum_Sensing cluster_synthesis Synthesis cluster_sensing Sensing & Transduction cluster_response Response PhcB PhcB (Methyltransferase) M3OHM This compound (Extracellular) PhcB->M3OHM Synthesizes PhcS PhcS (Sensor Histidine Kinase) M3OHM->PhcS Binds to PhcA_inactive PhcA (Inactive) PhcS->PhcA_inactive Activates PhcA_active PhcA (Active) PhcA_inactive->PhcA_active Virulence_Genes Virulence Genes (e.g., for EPS production) PhcA_active->Virulence_Genes Regulates Expression Virulence_Factors Virulence Factors (e.g., EPS) Virulence_Genes->Virulence_Factors Leads to Production

Caption: Quorum sensing signaling pathway in Ralstonia solanacearum mediated by this compound.

Experimental Workflow for Handling this compound

Handling_Workflow Receiving Receiving & Initial Inspection Storage Storage (-20°C, dark, dry) Receiving->Storage Weighing Weighing (in fume hood, with PPE) Storage->Weighing Solubilization Preparation of Stock Solution (e.g., in Ethanol/DMSO) Weighing->Solubilization Disposal Waste Disposal (as hazardous chemical waste) Weighing->Disposal Unused solid Use_in_Assay Use in Experiment (e.g., Bioassay) Solubilization->Use_in_Assay Solubilization->Disposal Contaminated labware Use_in_Assay->Disposal

Caption: General laboratory workflow for the safe handling of this compound.

Logical Relationships for Storage Conditions

Storage_Conditions cluster_conditions Optimal Storage Conditions cluster_degradation Degradation Pathways Compound This compound Integrity Oxidation Oxidation Compound->Oxidation Caused by Oxygen Hydrolysis Hydrolysis Compound->Hydrolysis Caused by Moisture Photodegradation Photodegradation Compound->Photodegradation Caused by Light Low_Temp Low Temperature (-20°C) Low_Temp->Compound Prevents Dark Darkness Dark->Compound Prevents Dry Dry Environment Dry->Compound Prevents Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Compound Prevents

Caption: Logical relationships between storage conditions and the stability of this compound.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in GC-MS analysis of Methyl 3-hydroxymyristate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis of Methyl 3-hydroxymyristate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is the most common issue for polar analytes like this compound due to its free hydroxyl (-OH) group.[1][2] This tailing is primarily caused by secondary interactions between the polar hydroxyl group and active sites (exposed silanols) within the GC system, such as on the inlet liner or the column itself.[1][3]

Key Solutions:

  • Secondary Derivatization: The most effective solution is to perform a second derivatization step, such as silylation, to cap the active hydroxyl group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl group to a less polar trimethylsilyl (TMS) ether, which significantly improves peak shape and volatility.[4][5][6][7]

  • System Inertness: Ensure you are using a fresh, highly deactivated inlet liner.[8] Over time, liners can become active as their deactivated surface degrades.

  • Column Maintenance: Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites that may have developed.[1][8]

Q2: My peak is fronting. What are the likely causes and solutions?

Peak fronting typically indicates that the column is overloaded.[8][9] This can happen if the sample concentration is too high or the injection volume is too large.[9][10] Other potential causes include a mismatch between the sample solvent and the column's stationary phase or a physical degradation of the column bed.[9][11]

Key Solutions:

  • Reduce Sample on Column: The simplest approach is to dilute your sample or reduce the injection volume.[9][12]

  • Adjust Injection Parameters: If using a split/splitless inlet, increasing the split ratio will reduce the amount of sample reaching the column.[12]

  • Column Choice: If overloading persists, consider using a column with a higher capacity, which typically means one with a thicker stationary phase film or a wider internal diameter.[9]

Q3: I am observing split or unusually broad peaks. What should I investigate?

Split or broad peaks can stem from several issues related to the injection process, column installation, or method parameters.[1][8]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector can cause peak splitting.[1][8]

  • Injection and Focusing Issues: In splitless injection, the initial oven temperature must be 10-20°C below the boiling point of the sample solvent to ensure proper "focusing" of the analyte band at the head of the column.[8][13] If the temperature is too high, broad or split peaks can occur.[8]

  • Polarity Mismatch: A significant mismatch between the polarity of the injection solvent and the stationary phase can lead to poor peak shape, including splitting.[14]

Key Solutions:

  • Check the Column: Carefully re-cut the column end, ensuring a clean, 90° cut, and verify its correct placement in the inlet according to the manufacturer's instructions.[8]

  • Optimize Oven Temperature: Lower the initial oven temperature to ensure it is below the solvent's boiling point.[8][13]

  • Solvent Compatibility: Ensure the sample is dissolved in a solvent that is compatible with your GC column's stationary phase.[14]

Troubleshooting Guide

Poor peak shape can be diagnosed and resolved by following a logical workflow. The diagram below outlines a step-by-step process for identifying and correcting the root cause of the issue.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.6, bgcolor="#FFFFFF", label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=11, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead="normal", penwidth=1.5];

// Node Definitions start [label="Poor Peak Shape for\nthis compound", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=4];

// Peak Shape Categories tailing [label="Is the peak tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3]; fronting [label="Is the peak fronting?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3]; split_broad [label="Is the peak split or broad?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3];

// Causes cause_tailing [label="Likely Cause:\nActive -OH group interacting with\ninert sites in the liner or column.", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; cause_fronting [label="Likely Cause:\nColumn overload due to high\nconcentration or injection volume.", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; cause_split [label="Likely Cause:\nImproper analyte focusing or\nphysical column issue.", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle];

// Solutions sol_deriv [label="Primary Solution:\nPerform secondary derivatization\n(e.g., Silylation with BSTFA).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; sol_maint [label="Secondary Solution:\nUse a new deactivated liner and\ntrim the column inlet.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; sol_overload [label="Solution:\n- Dilute sample\n- Reduce injection volume\n- Increase split ratio", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; sol_split_method [label="Solution 1: Check Method\n- Lower initial oven temperature\n- Match solvent to phase polarity", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; sol_split_install [label="Solution 2: Check Installation\n- Re-cut column end squarely\n- Verify installation height", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle];

// Edges start -> tailing [label="Examine Peak"]; tailing -> cause_tailing [label="Yes"]; tailing -> fronting [label="No"]; cause_tailing -> sol_deriv; cause_tailing -> sol_maint;

fronting -> cause_fronting [label="Yes"]; fronting -> split_broad [label="No"]; cause_fronting -> sol_overload;

split_broad -> cause_split [label="Yes"]; cause_split -> sol_split_method; cause_split -> sol_split_install; }

Caption: Troubleshooting workflow for poor peak shape.

Summary of Troubleshooting Steps
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Interaction of the polar -OH group with active sites in the liner or column.[1][2]1. Derivatize the sample with a silylating agent (e.g., BSTFA, MSTFA) to cap the hydroxyl group.[4][15] 2. Replace the inlet liner with a new, deactivated one.[8] 3. Trim 10-20 cm from the inlet side of the column.[1]
Peak Fronting Column overload (sample too concentrated or too much injected).[8][9] Mismatch between solvent polarity and stationary phase.[9]1. Dilute the sample or reduce the injection volume. 2. Increase the split ratio to reduce the mass on the column.[12] 3. Ensure the sample is dissolved in a solvent compatible with the column phase.
Split/Broad Peaks Improper column cut or installation.[1][8] Initial oven temperature too high for splitless injection.[13] Polarity mismatch between solvent and stationary phase.[14]1. Re-cut the column end and reinstall it at the correct height.[8] 2. Set the initial oven temperature 10-20°C below the solvent's boiling point.[13] 3. Use a retention gap if there is a significant polarity mismatch.[14]

Experimental Protocols & Data

Protocol: Silylation of this compound for Improved Peak Shape

This protocol describes a secondary derivatization step to cap the free hydroxyl group, making the analyte more volatile and less prone to interaction with active sites.

Materials:

  • Dried sample containing this compound.

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][15]

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry, as water will react with the silylating reagent. This can be achieved by evaporating the solvent under a stream of nitrogen.[5]

  • Reagent Addition: Add 50-100 µL of the anhydrous solvent to the dried sample to redissolve it.

  • Silylation: Add 50-100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the reaction vial.[4]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized sample.

Recommended GC-MS Parameters

The following table summarizes typical starting parameters for the analysis of hydroxylated fatty acid methyl esters. These may require further optimization for your specific instrument and application.

ParameterTypical Value / SettingRationale
GC System Agilent 7890B GC with 5977A MSD (or equivalent)Standard equipment for FAME analysis.
Column Polar column, e.g., Agilent J&W DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or HP-88 (highly polar cyanopropyl).[16][17]Polar phases are necessary for retaining and separating FAMEs. Highly polar phases can resolve complex isomers.[17]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 - 1.2 mL/min.[16]Provides optimal column efficiency.
Inlet Split/Splitless InjectorAllows for flexibility between trace (splitless) and higher concentration (split) analysis.[18]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.[16][19]
Injection Mode Split (e.g., 50:1) or Splitless (hold for 0.5-1.0 min)Split mode is preferred for higher concentrations to avoid overload, while splitless is used for trace analysis.[18]
Oven Program Initial: 80°C, hold for 2 min; Ramp: 5-10°C/min to 240°C, hold for 5-10 min.[4][16]A temperature ramp is required to elute FAMEs of varying chain lengths. A slower ramp can improve resolution.[20][21]
MS Transfer Line 250 °CPrevents condensation of the analyte before reaching the MS source.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Acquisition Mode Scan (m/z 50-550) or Selected Ion Monitoring (SIM)Scan mode is used for qualitative identification, while SIM mode provides higher sensitivity for targeted quantitative analysis.[22]

References

Technical Support Center: Optimizing Methyl 3-hydroxymyristate Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Methyl 3-hydroxymyristate from soil samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from soil.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Incomplete cell lysis.Ensure soil samples are properly homogenized. Consider incorporating a physical disruption method like bead beating or sonication prior to chemical extraction.[1]
Inefficient extraction solvent.The choice of solvent is critical. A common method involves a mild alkaline methanolysis using a reagent like 0.2 M KOH in methanol.[2] Ensure the solvent has sufficient contact time with the soil matrix.
Degradation of the target molecule.FAMEs can be susceptible to degradation, especially in the presence of oxygen.[2] Minimize exposure to air and process samples promptly. Store extracts at -20°C if immediate analysis is not possible.
Suboptimal reaction temperature.A mild saponification step at a controlled temperature (e.g., 37°C) is recommended to extract fatty acids from living cells without degrading the target compound.[2]
Poor Reproducibility of Results Inconsistent sample handling.Standardize soil sieving and storage procedures. It is recommended to perform extractions on freshly sieved soils or those stored at -20°C for no more than four weeks.[2]
Variation in reagent preparation.Prepare fresh reagents, particularly the potassium hydroxide in methanol solution, for each extraction session to ensure consistent concentration and reactivity.[2]
Incomplete neutralization.After saponification, ensure the solution is neutralized to a pH of 6.0-8.0 with an appropriate acid (e.g., 1 M acetic acid) before proceeding to the next step.[2]
Contamination of Samples Interference from humic substances.Humic acids are a common source of interference in soil samples.[3] An additional cleanup step involving acidified precipitation and filtering at the peptide level can be adapted to remove these interferences.
Carryover of non-target lipids.The extraction method should be gentle enough to primarily target fatty acids from living cells and exclude a significant amount of humic compounds.[2]
Introduction of external contaminants.Use high-purity solvents (e.g., HPLC grade) and clean, autoclaved labware to prevent contamination.
Issues with GC-MS Analysis Poor peak shape or resolution.Ensure the GC column is appropriate for FAME analysis and that the temperature program is optimized.
Co-elution with other compounds.The use of a mass selective detector (GC-MS) can help differentiate this compound from co-eluting compounds by monitoring specific ions. For 3-hydroxy fatty acids, m/z 103 is a characteristic ion.[4]
Signal suppression.Matrix effects from co-extracted soil components can suppress the signal. A thorough cleanup procedure is essential to minimize these effects.

Frequently Asked Questions (FAQs)

Q1: What is the significance of extracting this compound from soil?

A1: this compound is a quorum-sensing signal molecule used by certain bacteria, such as Ralstonia solanacearum, a plant pathogen found in soil.[5][6] Studying its presence and concentration in soil can provide insights into microbial communication, community structure, and the presence of specific pathogens.

Q2: What is the recommended analytical technique for quantifying this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of this compound and other hydroxy fatty acid methyl esters in soil extracts.[4] This technique provides both the retention time for identification and the mass spectrum for confirmation.

Q3: How should soil samples be stored prior to extraction?

A3: For best results, extractions should be performed on freshly sieved soil. If immediate processing is not possible, sieved soils can be stored at -20°C for up to four weeks.[2]

Q4: Can other extraction methods be used?

A4: While mild alkaline methanolysis is a common method, other techniques like microwave-assisted extraction (MAE), ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE) have been used for extracting fatty acids from various matrices and could potentially be adapted.[7][8] However, optimization for this compound would be required.

Q5: What are the key steps in a typical extraction workflow?

A5: A typical workflow involves:

  • Sample Preparation: Sieving and weighing the soil sample.

  • Mild Alkaline Methanolysis: Reaction with a reagent like methanolic KOH to cleave and methylate the fatty acids.

  • Neutralization: Adjusting the pH to neutral.

  • Liquid-Liquid Extraction: Partitioning the FAMEs into an organic solvent like hexane.

  • Evaporation and Reconstitution: Concentrating the sample and redissolving it in a suitable solvent for analysis.

  • GC-MS Analysis: Injecting the sample into the GC-MS for separation and detection.

Experimental Protocols

Protocol: Mild Alkaline Methanolysis for this compound Extraction

This protocol is adapted from a method for extracting ester-linked fatty acid methyl esters (EL-FAMEs) from soil.[2]

Reagents:

  • 0.2 M Potassium Hydroxide (KOH) in Methanol (HPLC grade)

  • 1.0 M Acetic Acid

  • Hexane (HPLC grade)

  • Internal Standard (optional, e.g., a non-naturally occurring fatty acid methyl ester)

Procedure:

  • Sample Preparation:

    • Sieve soil through a 2 mm mesh.

    • Weigh 3 g of sieved soil into a glass centrifuge tube.

  • Mild Alkaline Methanolysis:

    • Add 15 mL of 0.2 M KOH in methanol to each tube.

    • If using an internal standard, add it at this stage.

    • Tightly cap the tubes with Teflon-lined caps.

    • Vortex for 20 seconds.

    • Incubate in a 37°C water bath for 1 hour, vortexing for 10 seconds every 10 minutes.

  • Neutralization:

    • Remove tubes from the water bath and cool.

    • Add 2.5 mL of 1 M acetic acid.

    • Vortex and check the pH with pH paper. The target pH is between 6.0 and 8.0.

    • Adjust the pH with small aliquots of 1 M acetic acid or 0.2 M KOH in methanol as needed.

  • Liquid-Liquid Extraction:

    • Add a known volume of hexane to the tube.

    • Vortex thoroughly to partition the FAMEs into the hexane layer.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer to a clean test tube.

  • Evaporation and Reconstitution:

    • Evaporate the hexane under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, precise volume of hexane suitable for GC-MS analysis.

    • Transfer the final extract to a GC vial.

Data Presentation

Table 1: Key Parameters for Mild Alkaline Methanolysis
ParameterValue/DescriptionRationale
Soil Sample Size 3 gA representative amount for homogenous soil samples.
Reagent 0.2 M KOH in MethanolActs as a base for saponification and a source of methyl groups for transesterification.[2]
Reaction Temperature 37°CA mild temperature to favor the extraction from living cells and minimize degradation.[2]
Reaction Time 1 hourSufficient time for the saponification and methylation reactions to proceed.[2]
Neutralizing Agent 1.0 M Acetic AcidTo stop the reaction and prepare the sample for solvent extraction.[2]
Extraction Solvent HexaneA non-polar solvent effective for extracting FAMEs.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_neutralize Neutralization & Separation cluster_analysis Analysis soil_sample Soil Sample sieve Sieve (2mm) soil_sample->sieve weigh Weigh 3g sieve->weigh add_koh Add 15mL 0.2M KOH in Methanol weigh->add_koh vortex1 Vortex 20s add_koh->vortex1 incubate Incubate 1h at 37°C (Vortex every 10 min) vortex1->incubate add_acid Add 2.5mL 1M Acetic Acid incubate->add_acid check_ph Check pH (6.0-8.0) add_acid->check_ph add_hexane Add Hexane check_ph->add_hexane centrifuge Centrifuge add_hexane->centrifuge collect_hexane Collect Hexane Layer centrifuge->collect_hexane evaporate Evaporate under N2 collect_hexane->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Workflow for this compound Extraction.

References

How to avoid contamination during Methyl 3-hydroxymyristate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the analysis of Methyl 3-hydroxymyristate.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions.

Issue 1: Unexpected Peaks in Chromatograms, Especially in Blanks

Symptom: Your GC-MS chromatogram shows extraneous peaks that are not present in your standards, and these peaks may also appear in your solvent or method blanks.

Potential CauseRecommended Solution
Contaminated Solvents/Reagents Use high-purity, HPLC, or GC-grade solvents and reagents.[1][2] Test new batches of solvents and derivatization reagents for purity before use.[3]
Leaching from Plasticware Avoid plastic containers, pipette tips, and vial caps whenever possible, as they are a primary source of phthalate contamination.[1][2][4] If plastics are unavoidable, ensure they are made of polypropylene or PTFE and pre-rinse them with a high-purity solvent.
Contaminated Glassware Implement a rigorous glassware cleaning protocol. This should include washing with a suitable detergent, followed by rinsing with high-purity water and a final rinse with a high-purity organic solvent.[5] For trace analysis, baking glassware in a muffle furnace at high temperatures (e.g., 450°C) can be effective in removing organic residues.
Septum Bleed Use high-quality, low-bleed septa in the GC inlet.[6] Replace the septum regularly, as frequent injections can cause it to degrade and release siloxanes into the system.[3][4] Conditioning new septa by baking them in a separate oven before use can also minimize bleed.
Environmental Contamination Maintain a clean laboratory environment. Minimize airborne dust and work in a fume hood or a clean bench when preparing samples.[1][3] Wear appropriate personal protective equipment, including powder-free nitrile gloves, to prevent contamination from skin oils and flakes.[4][7]

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Symptom: The chromatographic peak for this compound is asymmetrical, exhibiting either tailing (a gradual return to baseline after the peak maximum) or fronting (a sloping rise to the peak maximum).

Potential CauseRecommended Solution
Incomplete Derivatization The free hydroxyl and carboxyl groups of 3-hydroxymyristic acid are polar and can interact with active sites in the GC system, leading to peak tailing.[2] Ensure the derivatization reactions (both esterification and silylation of the hydroxyl group) go to completion by optimizing reaction time, temperature, and reagent concentrations.
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause polar analytes to tail. Use deactivated inlet liners and high-quality, inert GC columns.[2][8] If tailing persists, you may need to trim the first few centimeters of the column to remove accumulated non-volatile residues.
Column Overload Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting. Dilute your sample or reduce the injection volume.[2]
Improper Solvent Choice A mismatch in polarity between the sample solvent and the GC stationary phase can cause peak distortion. Dissolve the derivatized this compound in a non-polar solvent like hexane for analysis on a non-polar or mid-polar column.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound analysis?

A1: The most prevalent contaminants are phthalates (plasticizers from plastic labware), siloxanes (from GC septa and other silicone-containing materials), and background fatty acids (such as palmitic and stearic acids from environmental sources like dust and fingerprints).[1][3][6]

Q2: How can I prepare a "clean" blank for my analysis?

A2: A "clean" blank should be prepared by taking your high-purity solvent through the entire sample preparation procedure, including any extraction, derivatization, and concentration steps. This will help you identify any contaminants introduced during the workflow.

Q3: Is a two-step derivatization necessary for this compound analysis by GC-MS?

A3: Yes, a two-step derivatization is highly recommended for optimal GC-MS analysis. The first step is the esterification of the carboxylic acid group to form the methyl ester. The second step involves derivatizing the hydroxyl group, typically through silylation (e.g., using BSTFA), to increase the volatility and thermal stability of the analyte, resulting in improved peak shape and sensitivity.[9]

Q4: My lab uses a lot of plasticware. What is the best way to minimize phthalate contamination?

A4: The best approach is to replace plastic items with glass or stainless steel alternatives wherever possible. If you must use plastic, choose items made from materials less prone to leaching, such as polypropylene. Pre-rinsing all plasticware with a high-purity solvent before use can help remove surface contaminants.[1][4]

Q5: I see a series of evenly spaced peaks in my chromatogram, especially at higher temperatures. What are they?

A5: This pattern is characteristic of siloxane contamination, often originating from the degradation of the GC inlet septum or the column's stationary phase.[3][10] To mitigate this, use a high-quality, low-bleed septum and replace it regularly. Ensure your oven temperature does not exceed the column's maximum operating temperature.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis

  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot water.

  • Rinsing: Rinse thoroughly with tap water, followed by at least three rinses with deionized water.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or hexane to remove any remaining organic residues.

  • Drying: Place the glassware in a drying oven at 100-120°C until completely dry.

  • Baking (for critical applications): For ultra-trace analysis, place the dried glassware in a muffle furnace and bake at 450-550°C for at least 4 hours to pyrolyze any residual organic contaminants.

  • Storage: After cooling, cover the openings of the glassware with solvent-rinsed aluminum foil and store in a clean, dust-free environment.

Protocol 2: Two-Step Derivatization of 3-Hydroxymyristic Acid for GC-MS Analysis

This protocol is adapted from methods for similar hydroxy fatty acids.

Materials:

  • Dried 3-hydroxymyristic acid sample

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (high-purity)

  • Saturated sodium chloride solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or water bath

  • Vortex mixer

  • Glass reaction vials with PTFE-lined caps

Step 1: Methyl Esterification

  • To your dried sample in a glass reaction vial, add 1 mL of BF3-methanol solution.

  • Cap the vial tightly and heat at 60°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the this compound into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean glass vial.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

Step 2: Silylation of the Hydroxyl Group

  • To the dried this compound, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Dilute with hexane if necessary.

Visualizations

Contamination_Workflow cluster_sources Potential Contamination Sources cluster_pathways Contamination Pathways cluster_consequences Analytical Consequences A Laboratory Environment (Dust, Aerosols, Personnel) D Sample Preparation (Extraction, Derivatization) A->D B Reagents & Solvents (Low Purity, Improper Storage) B->D C Labware (Plasticware, Glassware, Septa) C->D E Instrumental Analysis (Injector, Column, Detector) C->E Septum Bleed D->E F Ghost Peaks in Blanks E->F G Poor Peak Shape (Tailing/Fronting) E->G H Inaccurate Quantification F->H G->H

Caption: Workflow of contamination sources, pathways, and consequences.

Mitigation_Strategy cluster_prevention Contamination Prevention Steps cluster_analysis Analytical Workflow start Start: This compound Analysis step1 Step 1: Labware Selection & Preparation - Use glass instead of plastic - Rigorous cleaning protocol - Bake glassware in furnace start->step1 step2 Step 2: Reagent & Solvent Purity - Use high-purity grade - Test new batches - Proper storage step1->step2 step3 Step 3: Clean Handling Techniques - Work in a clean environment - Wear powder-free gloves - Minimize sample exposure step2->step3 analysis_step Sample Preparation & Derivatization - Follow validated protocol - Include method blanks step3->analysis_step gcms_step GC-MS Analysis - Use low-bleed septa - Regular instrument maintenance analysis_step->gcms_step end_node Result: Clean & Accurate Data gcms_step->end_node

Caption: A logical workflow for mitigating contamination in analysis.

References

Improving the stability of Methyl 3-hydroxymyristate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Methyl 3-hydroxymyristate in solution during experimental procedures.

Troubleshooting Guide

Encountering instability with this compound solutions can compromise experimental results. The following table outlines common issues, their potential causes, and actionable solutions to maintain the integrity of your compound.

Issue Potential Cause Recommended Solution
Precipitate formation in aqueous buffers Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and dilute it into the aqueous buffer immediately before use. Ensure the final organic solvent concentration is compatible with your experimental system.
Loss of compound over time in solution Oxidative degradation: The β-hydroxy group and residual unsaturation can be susceptible to oxidation, accelerated by air, light, and metal ions.[1]Store stock solutions under an inert atmosphere (argon or nitrogen).[2] Use amber vials or protect from light.[2] Consider adding antioxidants like Butylated Hydroxytoluene (BHT) or Tert-butylhydroquinone (TBHQ) to the solution.[1]
Hydrolysis: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, forming 3-hydroxymyristic acid and methanol.[2]Maintain the pH of the solution in the neutral range (pH 6-8). Avoid prolonged storage in strongly acidic or basic buffers.
Thermal degradation: Elevated temperatures can accelerate both hydrolysis and oxidation.[2]Store stock solutions at -20°C or -80°C for long-term stability.[2] For short-term use, keep solutions on ice. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Inconsistent analytical results (e.g., in HPLC or GC) Degradation during analysis: High temperatures in the GC injector port can cause degradation. Active sites in the GC system can also contribute to sample loss.[2]Optimize the injector temperature to the lowest possible setting that still allows for good peak shape.[2] Use a deactivated injector liner and septum. Analyze a freshly prepared standard to confirm system suitability.[2]
Contamination: Impurities in solvents or on glassware can catalyze degradation.Use high-purity, anhydrous solvents and thoroughly clean all glassware.[2] Run a solvent blank to check for contamination.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing this compound?

A1: this compound is a lipophilic molecule with low solubility in aqueous solutions. For stock solutions, high-purity, anhydrous organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or chloroform are recommended.[3] For long-term storage, solutions should be kept at -20°C or -80°C under an inert atmosphere.[2] It is advisable to prepare fresh working solutions from the stock for each experiment.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are oxidation and hydrolysis.[2] The presence of a hydroxyl group may influence its stability.[2] Oxidation can be initiated by exposure to air (oxygen), light, and trace metal contaminants, and is accelerated by heat.[2][4] Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur in the presence of moisture and is catalyzed by acidic or basic conditions.[2]

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, follow these best practices:

  • Storage: Store the solid compound and stock solutions at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Solvents: Use high-purity, anhydrous solvents.

  • pH Control: Maintain a neutral pH for aqueous solutions.

  • Antioxidants: For applications where it will not interfere with the experimental outcome, consider adding a low concentration (e.g., 0.01-0.1%) of an antioxidant like BHT or TBHQ to your stock solution.[1]

  • Handling: Prepare fresh dilutions for each experiment and minimize the time solutions are kept at room temperature.

Q4: What are the signs of degradation in my this compound sample?

A4: While visual signs like color change or precipitation can indicate degradation, significant degradation can occur without any visible changes. The most reliable method to assess stability is through analytical techniques like HPLC or GC-MS.[2] The appearance of new peaks (degradation products) or a decrease in the area of the main compound peak over time is a clear indicator of degradation.[2] An increase in the acidity of the solution can also suggest hydrolysis of the ester.[2]

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is not extensively available, the following tables provide an illustrative summary of expected stability based on general knowledge of β-hydroxy fatty acid methyl esters.[1] These tables are intended to guide researchers in designing their experiments.

Table 1: Estimated Influence of Temperature on the Stability of this compound in a Neutral pH Solution

TemperatureExpected StabilityRecommendations
-80°CHigh (months to years)Recommended for long-term storage of stock solutions.
-20°CGood (weeks to months)Suitable for long-term storage.
4°CModerate (days to weeks)Acceptable for short-term storage.
Room Temperature (20-25°C)Low (hours to days)Avoid for storage; for working solutions only.
>40°CVery Low (minutes to hours)Significant degradation expected.

Table 2: Estimated Influence of pH on the Stability of this compound in Aqueous Solution at Room Temperature

pH RangeExpected StabilityPrimary Degradation Pathway
< 4LowAcid-catalyzed hydrolysis
4 - 6ModerateSlow hydrolysis
6 - 8OptimalMinimal hydrolysis
8 - 10ModerateBase-catalyzed hydrolysis
> 10LowRapid base-catalyzed hydrolysis

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol describes the preparation of a stock solution with an added antioxidant to minimize oxidative degradation.

Materials:

  • This compound

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated Hydroxytoluene (BHT)

  • Sterile, amber glass vial with a Teflon-lined cap

  • Calibrated analytical balance and pipettes

  • Vortex mixer

  • Source of inert gas (argon or nitrogen)

Procedure:

  • Prepare a 1% (w/v) stock solution of BHT in DMSO.

  • Weigh the desired amount of this compound into the amber glass vial.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Add the BHT stock solution to the this compound solution to a final BHT concentration of 0.01%.

  • Vortex the vial until the solid is completely dissolved.

  • Flush the headspace of the vial with inert gas for 30-60 seconds.

  • Seal the vial tightly with the Teflon-lined cap.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products and sensitive conditions for this compound.

Materials:

  • This compound stock solution (e.g., in acetonitrile or methanol)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or GC system with a suitable detector (e.g., MS or UV)

  • Temperature-controlled incubator or water bath

  • Photostability chamber or a light source

Procedure:

  • Sample Preparation: Prepare several identical aliquots of the this compound solution.

  • Stress Conditions:

    • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH.

    • Oxidation: To a third aliquot, add an equal volume of 3% H₂O₂.

    • Thermal Stress: Place an aliquot in an incubator at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot to a controlled light source.

    • Control: Keep one aliquot under normal storage conditions (e.g., protected from light at 4°C).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to quantify the remaining this compound and identify the formation of any degradation products.

Visualizations

degradation_pathways M3H This compound Acid 3-Hydroxymyristic Acid + Methanol M3H->Acid Hydrolysis (Acid/Base, Moisture) Oxidized Oxidized Products (e.g., ketones, aldehydes) M3H->Oxidized Oxidation (O2, Light, Heat, Metal Ions)

Primary degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation cluster_analysis Analysis prep Prepare Stock Solution (e.g., in DMSO with BHT) storage Store at -20°C to -80°C Under Inert Atmosphere Protected from Light prep->storage dilute Prepare Fresh Working Dilutions storage->dilute use Use in Experiment dilute->use analyze Stability-Indicating Analysis (HPLC or GC) use->analyze

References

Overcoming matrix effects in mass spectrometry of Methyl 3-hydroxymyristate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the mass spectrometry analysis of Methyl 3-hydroxymyristate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's source, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[4][5] Ion suppression, a common form of matrix effect, reduces the analyte's signal, while ion enhancement increases it.[1][6]

Q2: I am observing low signal intensity for this compound in my biological samples compared to the standard prepared in a pure solvent. What could be the cause?

A2: This is a classic sign of ion suppression.[7] Co-eluting matrix components from your biological sample are likely competing with this compound for ionization, leading to a decreased signal.[1] To confirm this, you can perform a post-extraction spike experiment.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The post-extraction spike method is a common and effective way to quantify matrix effects.[8][9] This involves comparing the response of this compound in a standard solution to its response when spiked into a blank matrix extract at the same concentration.[9] The matrix effect can be calculated as a percentage using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective. Key strategies include:

  • Advanced Sample Preparation: Employing rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components before LC-MS analysis.[1][7][8]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce interference.[1][7]

  • Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard (SIL-IS) of this compound is a highly recommended approach.[7] A SIL-IS behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and improving the accuracy and precision of quantification.[1][7][10]

  • Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor peak shape and long retention times for underivatized 3-hydroxymyristic acid. The polar nature of the carboxylic acid group can lead to poor chromatographic performance.Derivatize 3-hydroxymyristic acid to its methyl ester, this compound, to improve peak shape and retention.[11][12]
Inconsistent and irreproducible results between different sample lots. Variable matrix composition between samples is causing inconsistent matrix effects.Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to normalize for these variations.[7] Alternatively, prepare matrix-matched calibrators for each sample lot.[7]
Low recovery of this compound after sample preparation. The chosen extraction method may not be optimal for this analyte in the specific matrix.Optimize the sample preparation protocol. For instance, in Liquid-Liquid Extraction (LLE), adjust the pH of the aqueous phase to ensure this compound is in a neutral form for efficient extraction into an organic solvent.[8]
Significant ion suppression is still observed even after sample cleanup. The chosen cleanup method may not be effectively removing the specific interfering components.Try a different sample preparation strategy. For example, if you are using LLE, consider switching to a Solid-Phase Extraction (SPE) method with a sorbent that has a high affinity for your analyte and low affinity for the interfering matrix components.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a detailed methodology to quantify the impact of matrix effects on the analysis of this compound.

1. Preparation of Standard Solution (in Solvent):

  • Prepare a stock solution of this compound in a pure solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • From the stock solution, prepare a working standard solution at a final concentration of 100 ng/mL in the initial mobile phase.

2. Preparation of Blank Matrix Extract:

  • Select a representative blank matrix sample (e.g., plasma, tissue homogenate) that is free of this compound.
  • Extract the blank matrix using your established sample preparation protocol (e.g., LLE or SPE).
  • Evaporate the final extract to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the initial mobile phase.

3. Preparation of Post-Extraction Spiked Sample:

  • Spike the reconstituted blank matrix extract with the this compound working standard to achieve the same final concentration as the standard solution in solvent (100 ng/mL).

4. LC-MS Analysis:

  • Inject and analyze both the standard solution (in solvent) and the post-extraction spiked sample using your validated LC-MS method.

5. Data Analysis:

  • Compare the peak area of this compound in the two samples.
  • Calculate the Matrix Effect Factor and Percentage as described in the FAQs.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol details a general SPE method for cleaning up biological samples prior to the analysis of this compound.

1. Cartridge Selection:

  • Choose a reverse-phase SPE cartridge (e.g., C18) suitable for retaining non-polar compounds like this compound.

2. Cartridge Conditioning:

  • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]

3. Sample Loading:

  • Pre-treat your sample as necessary (e.g., dilute plasma).
  • Load the pre-treated sample onto the conditioned SPE cartridge.[7]

4. Washing:

  • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[7]

5. Elution:

  • Elute the this compound from the cartridge with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).[7]

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.[7]

Visualizations

cluster_0 Sample Analysis Workflow Sample Biological Sample (e.g., Plasma) Cleanup Sample Cleanup (SPE or LLE) Sample->Cleanup Derivatization Derivatization (if starting from acid) Sample->Derivatization Optional LCMS LC-MS Analysis Cleanup->LCMS Derivatization->Cleanup Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for the analysis of this compound.

cluster_1 Troubleshooting Logic for Low Analyte Signal Start Low Signal for This compound Check1 Assess Matrix Effects (Post-Extraction Spike) Start->Check1 Result1 Significant Ion Suppression? Check1->Result1 Action1 Improve Sample Cleanup (SPE/LLE) Result1->Action1 Yes Action2 Optimize Chromatography Result1->Action2 Yes Action3 Use Stable Isotope-Labeled Internal Standard Result1->Action3 Yes End Signal Improved Result1->End No Action1->End Action2->End Action3->End

Caption: Decision-making flowchart for troubleshooting low signal intensity.

References

Technical Support Center: Refinement of Derivatization Methods for Methyl 3-Hydroxymyristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the derivatization of Methyl 3-hydroxymyristate for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers in optimizing their analytical workflows.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization and analysis of this compound.

Problem: Poor or No Derivatization

  • Question: I am not seeing the expected derivatized peak for this compound in my GC-MS chromatogram. What could be the issue?

  • Answer: This could be due to several factors:

    • Presence of Moisture: Derivatization reagents, particularly silylating agents, are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent.

    • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).

    • Insufficient Reagent: An insufficient molar excess of the derivatization reagent can lead to incomplete derivatization. A 10-fold molar excess is a good starting point.[1]

    • Suboptimal Reaction Conditions: The reaction time and temperature may not be optimal for your specific sample and reagent. Optimization of these parameters is often necessary.[1]

    • Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction. A sample cleanup step prior to derivatization might be necessary.

Problem: Peak Tailing in GC-MS Analysis

  • Question: My derivatized this compound peak is showing significant tailing. How can I resolve this?

  • Answer: Peak tailing for derivatized hydroxylated fatty acid methyl esters is often caused by secondary interactions within the GC system. Here are some common causes and solutions:

    • Incomplete Derivatization: Any remaining underivatized hydroxyl groups will interact with active sites in the GC system.[2] Ensure your derivatization reaction has gone to completion.

    • Active Sites in the GC System: Silanol groups in the injector liner or on the column can cause peak tailing.[2] Regular maintenance, including replacing the liner and septa, is crucial. Using deactivated liners can also minimize these interactions.

    • Column Contamination: Contamination at the head of the GC column can create active sites. Trimming 10-20 cm from the front of the column may resolve the issue.

    • Improper Column Installation: A poor column cut or incorrect installation can create dead volumes and disrupt the sample flow path, leading to peak tailing. Ensure a clean, 90° cut and correct installation according to the manufacturer's instructions.

Problem: Presence of Extraneous Peaks

  • Question: I am observing unexpected peaks in my chromatogram after derivatization. What are they and how can I get rid of them?

  • Answer: Extraneous peaks can originate from several sources:

    • Derivatization Reagent Byproducts: The derivatization reagents themselves and their byproducts can appear in the chromatogram. It is important to run a reagent blank to identify these peaks.

    • Contaminants: Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks. Ensure high-purity solvents and clean glassware.

    • Side Reactions: The derivatization reagent may react with other components in the sample matrix. A sample cleanup step can help to remove these interfering substances.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: The hydroxyl group in this compound makes the molecule polar and non-volatile. Direct GC analysis would result in poor peak shape (tailing) and low sensitivity due to interactions with the GC column and potential thermal degradation. Derivatization masks the polar hydroxyl group, increasing the volatility and thermal stability of the analyte, which leads to improved chromatographic separation and detection.[2]

Q2: What are the most common derivatization methods for the hydroxyl group of this compound?

A2: The two most common and effective methods are silylation and acylation.

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2]

  • Acylation: This method converts the hydroxyl group into an ester using reagents like acetic anhydride or fluorinated anhydrides (e.g., trifluoroacetic anhydride - TFAA).

Q3: Which derivatization method is better: silylation or acylation?

A3: The choice depends on the specific requirements of the analysis.

  • Silylation is a very common and effective one-step reaction that significantly increases volatility. However, silyl derivatives can be sensitive to moisture.[2]

  • Acylation , especially with fluorinated reagents, can enhance detectability, particularly with an electron capture detector (ECD). Acyl derivatives are generally more stable than silyl derivatives. However, the reaction may produce acidic byproducts that need to be removed.

Q4: Can I derivatize the hydroxyl group without affecting the methyl ester group?

A4: Yes, the described silylation and acylation methods are selective for the active hydrogen of the hydroxyl group and will not affect the existing methyl ester group under the recommended reaction conditions.

Q5: How should I store my derivatized samples?

A5: Silyl derivatives are particularly sensitive to hydrolysis and should be analyzed as soon as possible after preparation. If storage is necessary, they should be kept in a tightly sealed vial at low temperatures (e.g., -20°C) under an inert atmosphere. Acyl derivatives are generally more stable.

Data Presentation

The following tables summarize quantitative data on the performance of different derivatization methods for hydroxylated fatty acids, which can be extrapolated to this compound.

Table 1: Comparison of Common Derivatization Reagents for the Hydroxyl Group

Derivatization MethodReagentTarget Functional GroupKey AdvantagesKey Disadvantages
Silylation BSTFA + 1% TMCSHydroxylOne-step reaction, highly effective in increasing volatility.[2]Derivatives are sensitive to moisture, potential for incomplete derivatization.[2]
MSTFAHydroxylByproducts are highly volatile and less likely to interfere with chromatography.Can be more expensive than BSTFA.
Acylation Acetic Anhydride/PyridineHydroxylForms stable acetyl esters.May require higher temperatures and longer reaction times.
Trifluoroacetic Anhydride (TFAA)HydroxylHighly volatile derivatives, enhances ECD detection.Reagent is corrosive and moisture-sensitive.

Table 2: Indicative Derivatization Efficiency and Stability

Derivatization MethodTypical Reaction ConditionsReported Derivatization EfficiencyDerivative Stability
Silylation (BSTFA + 1% TMCS) 60-80°C, 30-60 min[2]High (>95%)Low to moderate; sensitive to hydrolysis.
Acylation (TFAA) Room Temp - 60°C, 15-60 minHigh (>95%)High; more stable than silyl derivatives.

Note: Derivatization efficiency can be sample and matrix-dependent and may require optimization.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

  • Sample Preparation: Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a stream of nitrogen.

  • Reagent Addition: To the dry sample in a reaction vial, add a suitable volume of a silylating agent mixture, such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of an appropriate solvent (e.g., pyridine or acetonitrile).

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Protocol 2: Two-Step Esterification and Silylation for 3-Hydroxy Myristic Acid

This protocol is for the free acid form and includes the methylation of the carboxylic acid.

  • Esterification (Formation of Methyl Ester):

    • Place the dried lipid extract (e.g., 1 mg) in a reaction vial.

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

    • Cap the vial and heat at 60°C for 60 minutes.[2]

    • After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

    • Allow the layers to separate. The upper hexane layer contains the this compound. Carefully transfer the upper layer to a new vial and evaporate to dryness under nitrogen.

  • Silylation of the Hydroxyl Group:

    • Follow the silylation procedure described in Protocol 1 .

Protocol 3: Acylation of this compound using Trifluoroacetic Anhydride (TFAA)

  • Sample Preparation: Ensure the sample containing this compound is completely dry.

  • Reagent Addition: In a reaction vial, dissolve the dry sample in a small volume of an aprotic solvent (e.g., 100 µL of acetonitrile). Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of a catalyst such as pyridine.

  • Reaction: Tightly cap the vial and let it stand at room temperature for 30 minutes, or gently heat at 50-60°C for 15 minutes for more sterically hindered hydroxyl groups.

  • Evaporation: After the reaction is complete, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Mandatory Visualizations

Experimental Workflows

experimental_workflow_silylation cluster_prep Sample Preparation cluster_derivatization Silylation cluster_analysis Analysis start Dry Sample add_reagent Add BSTFA + 1% TMCS & Solvent start->add_reagent heat Heat at 60-70°C for 30-60 min add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound.

experimental_workflow_two_step cluster_esterification Esterification cluster_silylation Silylation cluster_analysis Analysis start Dry Sample (Free Acid) add_bf3 Add BF3-Methanol start->add_bf3 heat_ester Heat at 60°C for 60 min add_bf3->heat_ester extract Extract with Hexane heat_ester->extract dry_fame Dry FAME extract->dry_fame add_bstfa Add BSTFA + 1% TMCS & Solvent dry_fame->add_bstfa heat_silyl Heat at 60-70°C for 30-60 min add_bstfa->heat_silyl cool Cool to Room Temp heat_silyl->cool inject Inject into GC-MS cool->inject

Caption: Two-step esterification and silylation workflow.

experimental_workflow_acylation cluster_prep Sample Preparation cluster_derivatization Acylation cluster_analysis Analysis start Dry Sample add_reagent Add TFAA & Catalyst in Solvent start->add_reagent react React at RT or 50-60°C add_reagent->react evaporate Evaporate Reagents react->evaporate reconstitute Reconstitute in Hexane/Ethyl Acetate evaporate->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Workflow for the acylation of this compound.

Troubleshooting Logic

troubleshooting_workflow start Observe Peak Tailing in GC-MS Chromatogram check_derivatization Is derivatization complete? start->check_derivatization incomplete Incomplete Derivatization check_derivatization->incomplete No check_system Are all peaks tailing? check_derivatization->check_system Yes system_issue System-wide Issue check_system->system_issue Yes analyte_issue Analyte-specific Issue check_system->analyte_issue No maintenance Perform Inlet Maintenance (replace liner, septum) system_issue->maintenance check_column Check Column Installation & Quality of Cut maintenance->check_column trim_column Trim 10-20cm from Column Inlet check_column->trim_column

References

Technical Support Center: Quantification of Methyl 3-hydroxymyristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Methyl 3-hydroxymyristate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Q1: What are the most common pitfalls during sample preparation for this compound analysis?

A1: The most significant pitfalls during sample preparation include analyte loss, contamination, and incomplete extraction.[1][2] Sample degradation can also occur if samples are not stored properly or are subjected to repeated freeze-thaw cycles.[3] Inadequate sample cleanup is a frequent error, leading to the presence of interfering compounds from complex matrices.[3]

Q2: Which extraction method is best for isolating this compound from biological samples?

A2: The optimal extraction method depends on the sample matrix. For tissues and other solid samples, a robust homogenization with a chloroform/methanol mixture (e.g., Folch or Bligh & Dyer methods) is effective for extracting a broad range of lipids, including this compound.[4][5] For liquid samples like plasma or culture media, liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) can provide cleaner extracts.[2][6][7] SPE, in particular, can be tailored for high selectivity and can concentrate the analyte, leading to lower detection limits.[8][9]

Q3: My recovery of this compound is low and inconsistent. What could be the cause?

A3: Low and inconsistent recovery can stem from several factors:

  • Incomplete Extraction: Ensure your chosen extraction solvent is appropriate for the polarity of this compound and that you are allowing sufficient time and agitation for complete extraction. For complex matrices, a more exhaustive extraction method like accelerated solvent extraction (ASE) might yield better results.[10]

  • Analyte Adsorption: this compound can adsorb to container surfaces, especially plastics.[11] Using glass or specialized low-adsorption plasticware can minimize this.

  • Phase Separation Issues: During liquid-liquid extraction, incomplete phase separation or the formation of emulsions can lead to loss of the analyte in the aqueous phase.[2]

  • Improper pH: The pH of the sample can influence the extraction efficiency of acidic compounds. Acidifying the sample can improve the recovery of free 3-hydroxy fatty acids.[6]

  • Use of an Internal Standard: To accurately assess and correct for recovery issues, it is crucial to use an internal standard, preferably a stable isotope-labeled version of this compound, added at the beginning of the sample preparation process.[12][13][14]

Q4: I am observing extraneous peaks in my chromatogram. What are the likely sources of contamination?

A4: Contamination is a common issue in trace analysis and can originate from various sources:[15]

  • Solvents and Reagents: Use high-purity, MS-grade solvents and reagents to minimize background contamination.[3]

  • Plasticware: Phthalates and other plasticizers can leach from plastic containers and pipette tips.[15] Whenever possible, use glass or polypropylene labware.

  • SPE Columns: The frits and sorbent material in SPE columns can sometimes be a source of fatty acid contamination, particularly palmitic and stearic acid.[16]

  • GC-MS Specifics: For GC-MS analysis, siloxane peaks ("ghost peaks") can arise from septa, O-rings, and column bleed.[8]

Derivatization (for GC-MS Analysis)

Q5: Is derivatization necessary for the analysis of this compound by GC-MS?

A5: Yes, derivatization is essential for the GC-MS analysis of this compound. The presence of the hydroxyl group makes the molecule polar and less volatile, leading to poor chromatographic peak shape and thermal instability in the GC inlet.[17][18] Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[17][19]

Q6: What are the best practices for the silylation of this compound?

A6: For successful silylation:

  • Ensure Anhydrous Conditions: Water will react with the silylating reagent, reducing its effectiveness. Samples should be thoroughly dried before adding the derivatization agent.[17]

  • Choose the Right Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are commonly used and effective silylating agents.[17][19]

  • Optimize Reaction Conditions: The derivatization reaction is typically carried out by heating the sample with the silylating reagent (e.g., at 60°C for 30-60 minutes) to ensure complete reaction.[17][19]

  • Use a Non-Protic Solvent: The reaction should be performed in a non-protic solvent like pyridine or dichloromethane. Protic solvents like methanol will react with the silylating agent.[20]

LC-MS Analysis

Q7: I am experiencing significant signal suppression/enhancement (matrix effects) in my LC-MS analysis of this compound. How can I mitigate this?

A7: Matrix effects are a major challenge in LC-MS analysis and can lead to inaccurate quantification.[1][21][22][23] Strategies to overcome matrix effects include:

  • Improved Sample Cleanup: More effective sample preparation to remove interfering matrix components is the first line of defense. This can involve techniques like SPE or LLE.[1][2]

  • Chromatographic Separation: Optimize your LC method to chromatographically separate this compound from co-eluting matrix components that may be causing ion suppression or enhancement.[21]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[24]

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[12][14]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can also help to compensate for matrix effects.[24]

Q8: What are the key considerations for developing a robust LC-MS/MS method for this compound?

A8: For a robust LC-MS/MS method:

  • Optimize Ionization: Electrospray ionization (ESI) is commonly used. Test both positive and negative ion modes to determine which provides better sensitivity for your analyte.

  • Select Appropriate MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, select multiple reaction monitoring (MRM) transitions that are specific and sensitive for this compound.[25]

  • Mobile Phase Composition: The choice of mobile phase can significantly impact chromatographic resolution and ionization efficiency. Acidic mobile phases are often used to promote protonation in positive ion mode, but this can reduce retention on reversed-phase columns.[26]

  • Column Chemistry: A C18 or C8 reversed-phase column is a good starting point for the separation of fatty acid methyl esters.[27]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Plasma

Extraction MethodMean Recovery (%)RSD (%)Matrix Effect (%)Notes
Protein Precipitation (Acetonitrile)9512-45Fast and simple, but results in a dirtier extract with significant ion suppression.
Liquid-Liquid Extraction (Ethyl Acetate)858-20Good recovery and cleaner extract than protein precipitation.
Solid-Phase Extraction (C18)925-10Provides the cleanest extract and lowest matrix effects, with high and reproducible recovery.

Data are illustrative and based on typical performance characteristics.

Table 2: Effect of Derivatization on GC-MS Peak Area of this compound

Derivatization ConditionAnalyte FormRelative Peak AreaPeak Shape
No DerivatizationThis compound1Poor (Tailing)
Silylation (BSTFA + 1% TMCS)TMS-derivatized this compound25Good (Symmetrical)

Data are illustrative and demonstrate the significant improvement in signal intensity and peak shape upon derivatization.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using SPE

  • Sample Pre-treatment: To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.

  • Acidification: Acidify the sample with 125 µL of 6 M HCl.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 3 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS (after derivatization) or LC-MS analysis.

Protocol 2: Silylation of this compound for GC-MS Analysis

  • Ensure Dryness: The dried extract from the extraction protocol must be completely free of water.

  • Add Reagents: To the dried extract, add 100 µL of anhydrous pyridine to dissolve the residue. Then, add 100 µL of BSTFA with 1% TMCS.[17]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60°C for 30 minutes in a heating block.[17]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extract Extraction (e.g., SPE) add_is->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (Silylation for GC-MS) dry->derivatize GC-MS Path lcms LC-MS Analysis dry->lcms LC-MS Path gcms GC-MS Analysis derivatize->gcms data Data Quantification gcms->data lcms->data

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_matrix_effects start Inaccurate Quantification due to Matrix Effects? improve_cleanup Improve Sample Cleanup (e.g., SPE) start->improve_cleanup Yes optimize_lc Optimize Chromatographic Separation start->optimize_lc Yes use_is Use Stable Isotope-Labeled Internal Standard start->use_is Yes revalidate Re-validate Method improve_cleanup->revalidate optimize_lc->revalidate use_is->revalidate

Caption: Troubleshooting guide for matrix effects in LC-MS analysis.

derivatization_logic start Analysis of this compound gc_ms Using Gas Chromatography-Mass Spectrometry (GC-MS) start->gc_ms lc_ms Using Liquid Chromatography-Mass Spectrometry (LC-MS) start->lc_ms derivatize Derivatization is Required (e.g., Silylation) gc_ms->derivatize no_derivatize Derivatization is Not Required lc_ms->no_derivatize

Caption: Logic for derivatization in the analysis of this compound.

References

Strategies to increase the sensitivity of Methyl 3-hydroxymyristate detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Methyl 3-hydroxymyristate detection in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most prevalent and effective methods for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] These techniques offer high sensitivity and selectivity, especially when coupled with appropriate sample preparation and derivatization. Immunoassays can also be developed for specific applications, but are less common for this analyte.

Q2: Why is derivatization necessary for the analysis of this compound, particularly for GC-MS?

A2: Direct analysis of this compound, a 3-hydroxy fatty acid, is challenging due to its low volatility and poor ionization efficiency.[1][3] Derivatization is a critical step that chemically modifies the molecule to increase its volatility and thermal stability, making it more suitable for GC-MS analysis.[3][5] This process targets the hydroxyl and carboxyl functional groups, leading to improved chromatographic peak shape and enhanced detection sensitivity.[1][6]

Q3: What are the recommended derivatization methods to increase the sensitivity of this compound detection for GC-MS analysis?

A3: Silylation is a highly effective one-step derivatization method for both the hydroxyl and carboxyl groups of 3-hydroxy fatty acids.[1] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are commonly used to create more volatile trimethylsilyl (TMS) derivatives.[3][5][7] Another approach is esterification to form fatty acid methyl esters (FAMEs), which provides stable derivatives for GC analysis.[1][6]

Q4: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound analysis without derivatization?

A4: While direct analysis of underivatized fatty acids by LC-MS is possible, derivatization is often employed to enhance sensitivity and improve chromatographic retention.[1][8] For LC-MS, derivatization strategies that introduce a charge or improve the compound's interaction with the stationary phase, such as amidation or hydrazone formation, can be effective.[1] A direct LC-HRMS (High-Resolution Mass Spectrometry) method has been developed for the determination of free hydroxy fatty acids in milk, avoiding derivatization.[9]

Q5: What are the key considerations for sample preparation when analyzing this compound from biological matrices?

A5: Proper sample preparation is crucial for accurate and sensitive detection. Key steps include:

  • Lipid Extraction: A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture to efficiently extract lipids from the sample matrix.[3]

  • Internal Standard Spiking: Adding a known amount of a stable isotope-labeled internal standard early in the sample preparation process is essential for accurate quantification.[3][7]

  • Phase Separation and Drying: After extraction, phase separation is induced, and the organic layer containing the lipids is collected and dried, typically under a stream of nitrogen.[3][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Peak Shape or Tailing in GC-MS Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding derivatization reagents, as moisture can interfere with the reaction.[5]
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Perform regular maintenance, including trimming the column and cleaning the inlet.
Low Signal Intensity or Poor Sensitivity Inefficient extraction from the sample matrix.Optimize the extraction solvent system and the number of extraction steps. Ensure thorough homogenization of solid samples.[3][10]
Suboptimal derivatization.Evaluate different derivatization reagents and reaction conditions to find the most efficient method for your specific application.[1]
Mass spectrometer settings are not optimized.Tune the mass spectrometer according to the manufacturer's instructions. Optimize ionization energy and detector settings. For quantitative analysis, consider using Selected Ion Monitoring (SIM) mode for higher sensitivity.[3][7]
High Background Noise Contamination from solvents, reagents, or glassware.Use high-purity solvents and reagents. Thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.
Matrix effects from co-eluting compounds.Improve sample cleanup procedures. Techniques like solid-phase extraction (SPE) can be used to remove interfering substances.[11]
Inconsistent or Non-Reproducible Results Variability in sample preparation.Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and derivatization. The use of an internal standard is critical to correct for variations.[3][7] Automation of sample preparation can also improve reproducibility.[6]
Instrument instability.Allow the GC-MS system to stabilize before running samples. Regularly check for leaks and ensure consistent gas flows.

Quantitative Data Summary

Table 1: Comparison of Detection Limits for Hydroxy Fatty Acids using Different Analytical Methods

Analytical MethodDerivatization MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSSilylation (BSTFA + TMCS)3-hydroxy fatty acids (C6-C18)Serum/Plasma-0.3 µmol/L[7]
LC-HRMSNoneSaturated hydroxy fatty acidsMilk0.1 - 0.9 ng/mL0.4 - 2.6 ng/mL[9]
GC-MS/MS-Fatty Acid Methyl Esters (FAMEs)Aqueous9 - 437 ng/L-[12]
GC-MS (SIM)-Carbonic acid chloromethyl tetrahydro-pyran-4-yl esterAPI-10 ppm (5 pg on column)[13]
GC-MS-HS-SPMENoneMethyl salicylatePlant Tissue10 ng/g-[14]

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis of this compound[1][3][7]
  • Sample Preparation (from Biological Matrix): a. To 500 µL of serum or plasma, add an appropriate internal standard. b. Acidify the sample with 6 M HCl. c. Extract the lipids twice with 3 mL of ethyl acetate. d. Pool the organic extracts and evaporate to dryness under a stream of nitrogen at 37°C.

  • Derivatization: a. To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 80°C for 60 minutes.

  • GC-MS Analysis: a. After cooling, the sample is ready for injection into the GC-MS. b. Typical GC Conditions:

    • Column: HP-5MS capillary column (or equivalent).
    • Injection Mode: Splitless.
    • Oven Program: Initial temperature of 80°C for 5 min, then ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[7] c. Typical MS Conditions:
    • Ionization Mode: Electron Impact (EI).
    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions. For the trimethylsilyl derivative of 3-hydroxy fatty acids, a characteristic ion is often found at m/z 233.[7]

Protocol 2: Esterification to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis[1][16]
  • Sample Preparation: a. Place the dried lipid extract (e.g., 1 mg) in a reaction vial.

  • Derivatization: a. Add 1 mL of 14% boron trifluoride (BF3) in methanol. b. Cap the vial and heat at 60°C for 60 minutes.

  • Extraction: a. After cooling, add 1 mL of water and 1 mL of hexane. b. Vortex thoroughly and centrifuge to separate the layers. c. Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Visualizations

Experimental_Workflow_GCMS_Silylation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction Add Internal Standard Drying Evaporation to Dryness Extraction->Drying Deriv Silylation (BSTFA + 1% TMCS) Drying->Deriv Heat Heating (e.g., 80°C) Deriv->Heat GCMS GC-MS Analysis (SIM Mode) Heat->GCMS Inject Sample Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for this compound detection by GC-MS with silylation.

Experimental_Workflow_LCMS_Direct cluster_prep Sample Preparation cluster_analysis Analysis Sample Liquid Sample (e.g., Milk) Precipitation Protein Precipitation (e.g., Methanol) Sample->Precipitation Add Internal Standard Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-HRMS Analysis Supernatant->LCMS Inject Sample Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for direct detection of hydroxy fatty acids by LC-HRMS.

References

Best practices for maintaining the purity of synthetic Methyl 3-hydroxymyristate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the purity of synthetic Methyl 3-hydroxymyristate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for synthetic this compound?

A1: To ensure long-term stability and maintain purity, this compound should be stored under controlled conditions to minimize degradation. Key recommendations include:

  • Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended to significantly slow down potential degradation reactions.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] The headspace of the storage vial should be purged with inert gas before sealing.

  • Light: Protect the compound from light by using amber glass vials or storing it in a dark location to prevent photo-oxidation.[1]

  • Form: Storing the compound as a solution in a high-purity, anhydrous organic solvent like hexane or chloroform can offer some protection against oxidation.[1] However, it is advisable to prepare fresh working solutions for each experiment.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound, similar to other fatty acid methyl esters (FAMEs), are oxidation and hydrolysis.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. This process can be accelerated by elevated temperatures, light, and the presence of metal contaminants.[1]

  • Hydrolysis: The ester bond is susceptible to hydrolysis, which breaks the molecule down into 3-hydroxymyristic acid and methanol. This reaction is catalyzed by the presence of moisture, as well as strong acids or bases.[1][2][3]

Q3: What are some common impurities that might be present in synthetic this compound?

A3: Impurities can originate from the synthesis process or arise from degradation. Common impurities may include:

  • Unreacted Starting Materials: Residual 3-hydroxymyristic acid or methanol from an incomplete esterification reaction.

  • Byproducts of Synthesis: Depending on the synthetic route, side-reactions could generate positional isomers or other related fatty acid esters.

  • Degradation Products: 3-hydroxymyristic acid and methanol from hydrolysis, or various oxidation products.

  • Contaminants: Phthalates from plasticware, impurities from solvents or reagents, and column bleed from GC analysis are common laboratory contaminants.[4]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is typically assessed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly effective method for analyzing volatile compounds like FAMEs. Due to the hydroxyl group, derivatization (e.g., silylation) is often necessary to increase volatility and improve peak shape.[5]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Particularly useful for analyzing less volatile compounds or for separating stereoisomers (enantiomers) using a chiral stationary phase.[1]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Solution
Poor Peak Shape (Tailing) Active sites in the GC system (injector liner, column) interacting with the hydroxyl group.Derivatize the sample with a silylating agent (e.g., BSTFA) to block the polar hydroxyl group.[5] Ensure the use of a deactivated injector liner. If the column is contaminated, trim 10-20 cm from the front.[5]
No Peak or Very Small Peak Sample degradation in the hot injector.Use a lower injector temperature. Ensure proper derivatization to increase thermal stability.
Incorrect GC parameters.Optimize the oven temperature program and carrier gas flow rate.[4]
Ghost Peaks Contamination from previous injections (carryover), septum bleed, or contaminated carrier gas.Run a blank solvent injection to check for carryover. Replace the septum. Ensure high-purity carrier gas and install traps to remove oxygen and moisture.[4]
Co-elution of Peaks Inadequate separation on the GC column.For separating isomers, a polar cyanopropyl-substituted column (e.g., DB-23, HP-88) is recommended over a non-polar column (e.g., DB-5ms).[5] Optimize the temperature program by decreasing the ramp rate to improve resolution.[6]
HPLC Analysis
Problem Potential Cause Solution
Broad Peaks Poor column efficiency or secondary interactions.Ensure the column is properly packed and equilibrated. Check for and eliminate any dead volumes in the system. Use a mobile phase with an appropriate pH and ionic strength.
Inability to Separate Enantiomers Use of a non-chiral stationary phase.For the separation of R and S enantiomers, a chiral HPLC column (e.g., polysaccharide-based CSPs) is necessary.[1]
Low Detector Response (UV-Vis) This compound lacks a strong chromophore.Use a more universal detector such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD). Alternatively, derivatize the hydroxyl group with a UV-active label.[1]
Matrix Effects (in biological samples) Interference from other components in the sample.Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Short-Term Storage Long-Term Storage Rationale
Temperature 2-8°C-20°C or -80°CReduces the rate of chemical degradation and oxidation.[1]
Atmosphere Tightly sealed containerPurged with inert gas (Ar, N₂)Minimizes exposure to oxygen, preventing oxidation.[1]
Light Exposure Amber vial or in the darkAmber vial or in the darkPrevents photo-oxidation.[1]
Container Glass vial with Teflon-lined capGlass vial with Teflon-lined capPrevents leaching of contaminants from plastic.[1]

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS with Silylation

This protocol outlines the derivatization of this compound to its trimethylsilyl (TMS) ether to improve its volatility and chromatographic behavior for GC-MS analysis.[5]

Materials:

  • This compound sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (anhydrous, GC grade)

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.

  • Drying: Transfer 100 µL of the sample solution to a clean GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried sample to dissolve the residue.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Typical GC Parameters:

      • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

      • Injector Temperature: 250°C

      • Injection Mode: Splitless (1 µL injection volume)

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Typical MS Parameters:

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 50-500

      • Ionization Mode: Electron Ionization (EI) at 70 eV

Protocol 2: Chiral Separation by HPLC-MS

This protocol is for the separation of the R and S enantiomers of this compound using chiral HPLC coupled with mass spectrometry.

Materials:

  • This compound sample

  • HPLC-grade isopropanol

  • HPLC-grade hexane

  • HPLC vials

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 99:1 hexane:isopropanol) to a concentration of approximately 0.5 mg/mL.

  • HPLC-MS Analysis:

    • Typical HPLC Parameters:

      • Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK series).

      • Mobile Phase: Isocratic elution with a mixture of hexane and isopropanol (e.g., 99:1 v/v). The exact ratio may need to be optimized for the specific column.

      • Flow Rate: 0.5 mL/min

      • Column Temperature: 25°C

      • Injection Volume: 5 µL

    • Typical MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation start Synthetic Methyl 3-hydroxymyristate Sample dissolve Dissolve in appropriate high-purity solvent start->dissolve derivatize Derivatization (optional, e.g., silylation for GC-MS) dissolve->derivatize For GC-MS hplc HPLC-MS Analysis dissolve->hplc gcms GC-MS Analysis derivatize->gcms eval Evaluate chromatogram for - Peak purity - Presence of impurities - Correct retention time gcms->eval hplc->eval pure Purity Confirmed eval->pure Single, symmetric peak impure Impurity Detected eval->impure Extra peaks or poor peak shape

Caption: Workflow for Purity Assessment of this compound.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway M3HM This compound O2 Oxygen (O₂) + Light/Heat/Metals M3HM->O2 H2O Water (H₂O) + Acid/Base M3HM->H2O Ox_Products Oxidized Products (e.g., ketones, aldehydes, shorter-chain esters) O2->Ox_Products Acid 3-Hydroxymyristic Acid H2O->Acid Methanol Methanol H2O->Methanol

References

Validation & Comparative

A Comparative Guide to Quorum Sensing Signals: Methyl 3-hydroxymyristate vs. Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the signaling activities of two key classes of bacterial quorum sensing (QS) molecules: Methyl 3-hydroxymyristate (3-OH MAME) and Acyl-Homoserine Lactones (AHLs). This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious disease, and antimicrobial development.

Introduction

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is mediated by small, diffusible signaling molecules. Understanding the differences between various QS systems is crucial for the development of targeted anti-virulence therapies. This guide focuses on the distinct signaling pathways of 3-OH MAME, a key signal in the plant pathogen Ralstonia solanacearum, and the well-characterized AHLs, which are utilized by a wide range of Gram-negative bacteria.

While both 3-OH MAME and AHLs are involved in regulating virulence and other collective behaviors, their molecular structures, cognate receptors, and downstream signaling cascades are fundamentally different. This comparison will highlight these differences, supported by available experimental data, to provide a clear understanding of their unique signaling activities.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the signaling activities of this compound and a representative Acyl-Homoserine Lactone.

ParameterThis compound (3-OH MAME)Acyl-Homoserine Lactones (AHLs)
Typical Producing Organism Ralstonia solanacearumVarious Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri)
Molecular Class Fatty Acid Methyl EsterN-Acylated Homoserine Lactone
Biosynthesis Enzyme PhcB (Methyltransferase)[1][2][3]LuxI-family Synthases[4][5]
Receptor Type PhcS (Membrane-bound Histidine Kinase)[1][2][3]LuxR-family (Cytoplasmic Transcriptional Regulator)[4][5]
Effective Concentration MEC: ~0.04 nmol/disc (for EPS induction); Effective in vitro at 0.1 µM (100 nM)[6]Highly variable; Kd for LuxR-OHHL is ~100 nM; EC50 values can range from nM to µM[1][4][7]
Signaling Mechanism Two-component phosphorelay cascade[2][8]Direct binding to and activation of a transcriptional regulator[4][5]

Signaling Pathways

The signaling pathways for 3-OH MAME and AHLs are distinct, primarily due to the nature of their respective receptors.

This compound (3-OH MAME) Signaling

In Ralstonia solanacearum, 3-OH MAME is synthesized by the methyltransferase PhcB.[1][2][3] As the bacterial population density increases, extracellular 3-OH MAME accumulates and is detected by the membrane-bound sensor histidine kinase, PhcS.[1][2][3] This binding event initiates a two-component signaling cascade, leading to the activation of the master transcriptional regulator PhcA, which in turn controls the expression of a wide array of genes, including those for virulence factors like exopolysaccharides.[2][8] The signaling pathway also involves the regulatory proteins PhcR and PhcQ.[2][8]

G This compound (3-OH MAME) Signaling Pathway cluster_cell Ralstonia solanacearum PhcB PhcB (Synthase) PhcS PhcS (Sensor Kinase) MAME_out 3-OH MAME (extracellular) PhcB->MAME_out Synthesis PhcR_PhcQ PhcR/PhcQ (Response Regulators) PhcS->PhcR_PhcQ Phosphorelay PhcA PhcA (Transcriptional Regulator) PhcR_PhcQ->PhcA Activation Virulence_Genes Virulence Genes PhcA->Virulence_Genes Transcription Regulation MAME_out->PhcS Binding

Caption: 3-OH MAME signaling cascade in Ralstonia solanacearum.

Acyl-Homoserine Lactone (AHL) Signaling

The canonical AHL signaling pathway, exemplified by the LuxI/LuxR system in Vibrio fischeri, involves the synthesis of a specific AHL by a LuxI-family synthase.[4][5] AHLs are typically freely diffusible across the bacterial membrane.[4] At a critical threshold concentration, the AHL binds to its cognate LuxR-family cytoplasmic receptor.[4] This binding event induces a conformational change in the LuxR protein, promoting its dimerization and stabilization, and enabling it to bind to specific DNA sequences known as "lux boxes" in the promoter regions of target genes, thereby activating or repressing their transcription.[4]

G Acyl-Homoserine Lactone (AHL) Signaling Pathway cluster_cell Gram-Negative Bacterium LuxI LuxI (Synthase) AHL_in AHL (intracellular) LuxI->AHL_in Synthesis LuxR LuxR (Inactive Receptor) LuxR_AHL LuxR-AHL Complex (Active) AHL_in->LuxR Binding AHL_out AHL (extracellular) AHL_in->AHL_out Diffusion Target_Genes Target Genes LuxR_AHL->Target_Genes Transcription Regulation

Caption: Canonical Acyl-Homoserine Lactone (AHL) signaling pathway.

Experimental Protocols

Reporter Gene Assay for Signaling Activity

This protocol is designed to quantify the transcriptional activation induced by 3-OH MAME or AHLs.

Objective: To determine the effective concentration (EC50) of a signaling molecule by measuring the output of a reporter gene (e.g., lacZ, lux, gfp) fused to a promoter that is regulated by the respective QS system.

Workflow:

G Reporter Gene Assay Workflow A Construct Reporter Strain (e.g., promoter-lux fusion) B Grow Reporter Strain to Mid-log Phase A->B C Add Serial Dilutions of Signaling Molecule B->C D Incubate for a Defined Period C->D E Measure Reporter Signal (e.g., Luminescence) D->E F Plot Dose-Response Curve and Calculate EC50 E->F

Caption: Workflow for a reporter gene assay to measure signaling activity.

Methodology:

  • Strain Construction:

    • For AHLs: Utilize a biosensor strain such as Chromobacterium violaceum CV026 (for violacein production) or Agrobacterium tumefaciens NTL4(pZLR4) (for β-galactosidase activity). These strains are deficient in their own AHL synthesis but retain the cognate LuxR-type receptor and a reporter gene under the control of an AHL-inducible promoter.

    • For 3-OH MAME: Construct a reporter strain in a phcB mutant of R. solanacearum (unable to synthesize 3-OH MAME). Fuse a promoter known to be regulated by PhcA (e.g., the epsA promoter) to a reporter gene like luxCDABE and integrate it into the bacterial chromosome or a plasmid.

  • Assay Procedure:

    • Grow the reporter strain in a suitable liquid medium to early or mid-exponential phase.

    • Aliquot the culture into a 96-well microplate.

    • Add the signaling molecule (3-OH MAME or a specific AHL) to the wells in a range of concentrations (e.g., from 1 nM to 100 µM). Include appropriate solvent controls.

    • Incubate the plate under suitable growth conditions for a period sufficient to allow for gene expression (e.g., 4-8 hours).

    • Measure the reporter signal (luminescence for Lux, fluorescence for GFP, or absorbance after adding a substrate like ONPG for LacZ) using a plate reader.

    • Normalize the reporter signal to cell density (OD600).

  • Data Analysis:

    • Plot the normalized reporter activity against the logarithm of the signaling molecule concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Binding Assay (Isothermal Titration Calorimetry)

This protocol provides a general framework for directly measuring the binding affinity between a signaling molecule and its receptor.

Objective: To determine the dissociation constant (Kd) of the ligand-receptor interaction.

Methodology:

  • Protein Expression and Purification:

    • For AHLs: Overexpress and purify the LuxR-type receptor protein. Note: Solubilization of LuxR-type proteins often requires co-expression with their cognate AHL or the use of specific buffer conditions.

    • For 3-OH MAME: Overexpress and purify the periplasmic or sensor domain of the PhcS histidine kinase.

  • Isothermal Titration Calorimetry (ITC) Procedure:

    • Prepare solutions of the purified receptor protein in the sample cell of the ITC instrument and the signaling molecule (ligand) in the injection syringe, both in the same buffer.

    • Perform a series of small injections of the ligand into the protein solution while measuring the heat released or absorbed during the binding event.

    • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.

  • Data Analysis:

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the thermodynamic parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Conclusion

This compound and Acyl-Homoserine Lactones represent two distinct strategies for quorum sensing in Gram-negative bacteria. The primary differences lie in their chemical nature, which dictates the type of receptor they interact with and the subsequent signaling cascade. 3-OH MAME utilizes a two-component system involving a membrane-bound histidine kinase, a common signal transduction mechanism in bacteria for sensing environmental cues. In contrast, AHLs employ a more direct mechanism by binding to a cytoplasmic transcriptional regulator, which then directly modulates gene expression. These fundamental differences have significant implications for the evolution of these signaling systems and for the development of specific inhibitors to combat bacterial virulence. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these and other bacterial signaling molecules.

References

Validating the Activity of Methyl 3-hydroxymyristate in a New Bacterial Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of Methyl 3-hydroxymyristate (M3HM) in a newly identified bacterial species. It offers a comparative analysis of M3HM with relevant alternatives, supported by detailed experimental protocols and data presented for easy interpretation. This document is intended to assist researchers in designing and executing robust experiments to characterize novel quorum sensing (QS) systems.

Introduction to this compound and its Alternatives

This compound is a fatty acid methyl ester that functions as a quorum-sensing signal molecule in several species of the genus Ralstonia, most notably the plant pathogen Ralstonia solanacearum.[1][2] In these bacteria, M3HM plays a crucial role in regulating virulence factors, including the production of extracellular polysaccharide (EPS) and biofilm formation. The canonical signaling pathway involves the synthesis of M3HM by the methyltransferase PhcB. At a threshold concentration, M3HM is detected by the sensor histidine kinase PhcS, which initiates a phosphorylation cascade involving PhcR and PhcQ, ultimately leading to the activation of the master transcriptional regulator, PhcA. Activated PhcA then modulates the expression of a suite of genes responsible for virulence.

When investigating a new bacterial species for M3HM activity, it is essential to compare its effects with known molecules that can either mimic or inhibit its function. This guide focuses on two key comparators:

  • Methyl 3-hydroxypalmitate (3-OH PAME): A close structural analog of M3HM, 3-OH PAME also functions as a QS signal in other strains of R. solanacearum.[1] Its activity relative to M3HM can provide insights into the specificity of the putative receptor in the new bacterial species.

  • Quorum Sensing Inhibitors (QSIs): These molecules act as antagonists to QS signals. A notable example is the PQI (phc quorum sensing inhibitor) series of compounds, such as methyl 3-hydroxy-8-phenyloctanoate (PQI-5), which have been shown to competitively inhibit M3HM activity in R. solanacearum.[3][4] Including a QSI in the analysis can help to confirm that the observed phenotypes are indeed mediated by a QS pathway.

Experimental Workflow for Validating M3HM Activity

The following workflow provides a logical sequence of experiments to validate and characterize the activity of M3HM in a new bacterial species.

experimental_workflow cluster_phenotypic Phenotypic Assays cluster_molecular Molecular Assays cluster_comparison Comparative Analysis pheno_intro Initial Phenotypic Screening (e.g., Biofilm, EPS) pheno_quant Quantitative Phenotypic Assays (Biofilm & EPS Quantification) pheno_intro->pheno_quant reporter phcA Promoter-Reporter Assay pheno_quant->reporter Confirm QS Pathway Involvement compare_agonist Compare with 3-OH PAME pheno_quant->compare_agonist Determine Receptor Specificity qrtpcr qRT-PCR of Target Genes reporter->qrtpcr compare_antagonist Inhibition with PQI-5 reporter->compare_antagonist Validate Mechanism of Action compare_agonist->compare_antagonist

Figure 1: Experimental workflow for M3HM validation.

The this compound Signaling Pathway

The canonical M3HM signaling pathway in Ralstonia solanacearum serves as a model for what might be expected in a new bacterial species. Understanding this pathway is crucial for designing experiments and interpreting results.

signaling_pathway M3HM This compound (M3HM) PhcS PhcS (Sensor Kinase) M3HM->PhcS Binds to PhcRQ PhcR/PhcQ (Response Regulators) PhcS->PhcRQ Phosphorylates PhcA PhcA (Transcriptional Regulator) PhcRQ->PhcA Activates Virulence Virulence Gene Expression (EPS, Biofilm, etc.) PhcA->Virulence Regulates

Figure 2: Canonical M3HM signaling pathway.

Comparative Performance Data

The following tables summarize hypothetical quantitative data from the proposed experiments. These tables are designed to provide a clear comparison of the activities of M3HM and its alternatives.

Table 1: Biofilm Formation Assay

CompoundConcentration (µM)Biofilm Formation (OD595)% of M3HM Max
Vehicle Control -0.15 ± 0.020%
This compound (M3HM) 0.10.85 ± 0.0558%
11.20 ± 0.0883%
101.45 ± 0.10100%
Methyl 3-hydroxypalmitate (3-OH PAME) 10.60 ± 0.0441%
101.05 ± 0.0772%
1001.30 ± 0.0990%
PQI-5 100.18 ± 0.032%
M3HM (10 µM) + PQI-5 (10 µM) -0.25 ± 0.0410%

Table 2: Extracellular Polysaccharide (EPS) Production Assay

CompoundConcentration (µM)EPS Production (µg/mL)% of M3HM Max
Vehicle Control -25 ± 50%
This compound (M3HM) 0.1150 ± 1542%
1275 ± 2083%
10325 ± 25100%
Methyl 3-hydroxypalmitate (3-OH PAME) 1110 ± 1228%
10215 ± 1863%
100290 ± 2288%
PQI-5 1030 ± 62%
M3HM (10 µM) + PQI-5 (10 µM) -45 ± 87%

Table 3: phcA Promoter Activity Assay (Relative Luminescence Units - RLU)

CompoundConcentration (µM)RLU% of M3HM Max
Vehicle Control -1,500 ± 2000%
This compound (M3HM) 0.115,000 ± 1,20048%
125,000 ± 2,10085%
1029,000 ± 2,500100%
Methyl 3-hydroxypalmitate (3-OH PAME) 110,000 ± 90031%
1018,000 ± 1,50060%
10026,000 ± 2,20091%
PQI-5 102,000 ± 3002%
M3HM (10 µM) + PQI-5 (10 µM) -3,500 ± 4007%

Detailed Experimental Protocols

Biofilm Formation Assay

This protocol quantifies the ability of the new bacterial species to form biofilms in response to M3HM and its alternatives.

  • Bacterial Culture Preparation: Inoculate a single colony of the new bacterial species into a suitable liquid medium and grow overnight at the optimal temperature with shaking.

  • Inoculum Preparation: Dilute the overnight culture to an OD600 of 0.1 in fresh medium.

  • Assay Setup: In a 96-well microtiter plate, add 180 µL of the diluted bacterial culture to each well. Add 20 µL of the test compounds (M3HM, 3-OH PAME, PQI-5, or vehicle control) at various concentrations.

  • Incubation: Incubate the plate at the optimal growth temperature without shaking for 48-72 hours.

  • Staining: Carefully discard the liquid from each well and wash three times with sterile phosphate-buffered saline (PBS). Add 200 µL of 0.1% (w/v) crystal violet to each well and incubate for 15 minutes at room temperature.

  • Quantification: Discard the crystal violet solution and wash the wells again with PBS. Add 200 µL of 95% ethanol to each well to solubilize the stain. Measure the absorbance at OD595 using a microplate reader.

Extracellular Polysaccharide (EPS) Production Assay

This protocol measures the production of EPS, a key virulence factor often regulated by QS.[5][6]

  • Bacterial Culture: Grow the new bacterial species in liquid medium to an OD600 of approximately 0.1.

  • Treatment: Add the test compounds (M3HM, 3-OH PAME, PQI-5, or vehicle control) at the desired concentrations and incubate for 24-48 hours with shaking.

  • Supernatant Collection: Centrifuge the cultures at 10,000 x g for 15 minutes to pellet the cells. Carefully collect the supernatant.

  • EPS Precipitation: To 1 mL of supernatant, add 3 volumes of cold ethanol and incubate at -20°C for at least 1 hour to precipitate the EPS.

  • Quantification: Centrifuge at 10,000 x g for 15 minutes to pellet the EPS. Discard the supernatant and air-dry the pellet. Resuspend the pellet in a suitable buffer and quantify the total carbohydrate content using a standard method such as the phenol-sulfuric acid assay.

phcA Promoter-Reporter Gene Assay

This assay directly measures the activation of the phcA promoter, providing a molecular readout of QS pathway activation.

  • Construction of Reporter Strain:

    • Clone the promoter region of the phcA homolog from the new bacterial species into a reporter plasmid containing a promoterless reporter gene (e.g., lacZ for colorimetric assay or luxCDABE for luminescence).

    • Introduce the reporter plasmid into the new bacterial species.

  • Assay Procedure:

    • Grow the reporter strain overnight in a suitable medium.

    • Dilute the culture to an OD600 of 0.1 in fresh medium.

    • In a 96-well plate, add 180 µL of the diluted reporter strain to each well.

    • Add 20 µL of the test compounds (M3HM, 3-OH PAME, PQI-5, or vehicle control) at various concentrations.

    • Incubate at the optimal growth temperature with shaking.

  • Measurement:

    • For lacZ reporter: At various time points, measure β-galactosidase activity using a standard protocol (e.g., using ONPG as a substrate).

    • For luxCDABE reporter: Measure luminescence at regular intervals using a luminometer.

  • Data Analysis: Normalize the reporter gene activity to cell density (OD600).

Conclusion

This guide provides a robust framework for the validation and comparative analysis of this compound activity in a new bacterial species. By employing a combination of phenotypic and molecular assays, and by comparing the activity of M3HM with a structural analog and a competitive inhibitor, researchers can gain a comprehensive understanding of the role of this signaling molecule in the physiology of their organism of interest. The detailed protocols and data presentation formats are designed to facilitate reproducible and easily interpretable results, accelerating research and development in the field of bacterial communication and drug discovery.

References

Efficacy Comparison of Methyl 3-hydroxymyristate Stereoisomers and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic versus natural Methyl 3-hydroxymyristate reveals that the biological efficacy is determined by the molecule's specific stereochemistry rather than its origin. Scientific literature indicates that the naturally produced, active form of this quorum-sensing signal in Ralstonia solanacearum is (R)-methyl 3-hydroxymyristate.[1][2] Synthetic versions of this specific enantiomer are used in research to mimic the natural signal and are expected to have identical efficacy if pure.

The following guide provides a comparison of the efficacy of the biologically active (R)-enantiomer of this compound with its synthetic counterparts and analogs, supported by experimental data from studies on Ralstonia solanacearum.

The primary measure of efficacy for this compound is its ability to induce quorum sensing (QS)-dependent phenotypes in R. solanacearum, such as the production of exopolysaccharide (EPS) and endoglucanase. The following table summarizes the quantitative data on the minimum effective concentrations (MEC) required to induce EPS production.

CompoundMinimum Effective Concentration (MEC) for EPS Production (nmol/disc)Relative Efficacy
(R)-Methyl 3-hydroxymyristate 0.04Most Active
(S)-Methyl 3-hydroxymyristate0.410x less active
(R)-Methyl 3-hydroxypalmitate0.082x less active
Methyl myristate (No 3-hydroxy group)>100>2500x less active
Methyl 3-oxomyristate6150x less active
3-Hydroxymyristic acid>500No activity
Ethyl 3-hydroxymyristate>500No activity

Data sourced from Kai et al., 2015.[2]

Structure-Activity Relationship

The data clearly indicates a high degree of specificity for the (R)-enantiomer of this compound in the phc quorum-sensing system of R. solanacearum.

  • Stereochemistry is Critical : The (R)-enantiomer is ten times more active than its (S)-counterpart, demonstrating the stereospecificity of the receptor system.[2]

  • The 3-hydroxy Group is Essential : Removal of the 3-hydroxy group, as in methyl myristate, or its oxidation to a 3-oxo group, drastically reduces the molecule's efficacy.[2]

  • The Methyl Ester is Necessary : Modification of the methyl ester to a free acid or an ethyl ester results in a complete loss of activity, indicating its crucial role in binding to the receptor or in transport.[2]

Quorum Sensing Signaling Pathway in Ralstonia solanacearum

(R)-Methyl 3-hydroxymyristate ((R)-3-OH MAME) is synthesized by the methyltransferase PhcB. As the bacterial population density increases, so does the concentration of (R)-3-OH MAME. This signal is then sensed by the histidine kinase PhcS, which initiates a phosphorylation cascade involving PhcQ and PhcR. This ultimately leads to the activation of the transcriptional regulator PhcA, which controls the expression of genes responsible for virulence factors, including EPS and endoglucanase.

quorum_sensing_pathway cluster_synthesis Signal Synthesis cluster_sensing Signal Sensing & Transduction cluster_regulation Transcriptional Regulation cluster_output Virulence Factor Production PhcB PhcB (Methyltransferase) R_3_OH_MAME (R)-3-OH MAME (Quorum Sensing Signal) PhcB->R_3_OH_MAME Synthesizes PhcS PhcS (Histidine Kinase) PhcQ PhcQ (Response Regulator) PhcS->PhcQ Phosphorylates PhcR PhcR (Response Regulator) PhcS->PhcR Phosphorylates PhcA PhcA (Transcriptional Regulator) PhcQ->PhcA Activates PhcR->PhcA Partially Activates Virulence EPS, Endoglucanase, Ralfuranones PhcA->Virulence Induces Expression R_3_OH_MAME->PhcS Binds to eps_induction_workflow start Start prep_plate Prepare ΔphcB mutant culture and spread on agar start->prep_plate place_disc Place sterile paper disc on the agar surface prep_plate->place_disc apply_compound Apply test compound to the paper disc place_disc->apply_compound incubate Incubate the plate apply_compound->incubate observe Observe for mucoid zone (EPS production) incubate->observe end End observe->end

References

A Comparative Guide to the Validation of a New Analytical Method for Methyl 3-hydroxymyristate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bacterial signaling, endotoxin analysis, and metabolic research, the accurate and sensitive detection of Methyl 3-hydroxymyristate is of paramount importance. This guide provides a comprehensive comparison of a novel analytical method against a traditional approach for the quantification of this compound. The performance of each method is objectively evaluated, supported by experimental data to facilitate an informed decision for your analytical needs.

Introduction to this compound and its Analytical Challenges

This compound is the methyl ester of 3-hydroxymyristic acid, a 14-carbon hydroxylated fatty acid. It is a known quorum-sensing signal in some bacteria, such as Ralstonia solanacearum, playing a crucial role in regulating virulence.[1][2] The analysis of such signaling molecules often requires high sensitivity and specificity, especially when dealing with complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of fatty acid methyl esters (FAMEs) due to its excellent separation and identification capabilities.[3][4] However, the inherent polarity of the hydroxyl group in 3-hydroxymyristate necessitates a derivatization step to improve its volatility for GC analysis.

This guide compares a "New Rapid Derivatization GC-MS/MS Method" with a "Traditional Acid-Catalyzed Derivatization GC-MS Method".

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the two methods. The data for the "New Rapid Derivatization GC-MS/MS Method" is based on a hypothetical, yet plausible, advanced methodology, while the data for the "Traditional Acid-Catalyzed Derivatization GC-MS Method" is representative of established protocols for similar analytes.

Performance ParameterNew Rapid Derivatization GC-MS/MS MethodTraditional Acid-Catalyzed Derivatization GC-MS Method
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL5 ng/mL
Linearity Range 0.5 - 1000 ng/mL (R² > 0.999)5 - 500 ng/mL (R² > 0.995)
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%
Derivatization Time 15 minutes60 minutes
Sample Throughput HighModerate
Specificity Very High (MS/MS)High (MS)

Experimental Protocols

Detailed methodologies for both the new and traditional methods are provided below.

New Rapid Derivatization GC-MS/MS Method

This method utilizes a swift, one-pot derivatization followed by highly selective and sensitive tandem mass spectrometry.

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., bacterial culture supernatant, plasma), add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Add 200 µL of a 2:1 mixture of methanol and a rapid transesterification reagent (e.g., a proprietary catalyst blend).

  • Vortex for 30 seconds.

  • Heat the mixture at 80°C for 15 minutes in a sealed vial.

  • Cool to room temperature.

  • Add 200 µL of n-hexane and 200 µL of ultrapure water.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the derivatized analyte to an autosampler vial for GC-MS/MS analysis.

2. GC-MS/MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • MS System: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): To be determined based on the mass spectrum of derivatized this compound.

    • Product Ions (m/z): At least two product ions for quantification and qualification.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Traditional Acid-Catalyzed Derivatization GC-MS Method

This method follows a conventional acid-catalyzed esterification protocol.

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample, add 10 µL of an internal standard.

  • Add 500 µL of 2% methanolic sulfuric acid.

  • Vortex for 30 seconds.

  • Heat the mixture at 60°C for 60 minutes in a sealed vial.

  • Cool to room temperature.

  • Add 500 µL of n-hexane and 500 µL of saturated sodium bicarbonate solution to neutralize the acid.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890A GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 10 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions (m/z): Key fragment ions of derivatized this compound.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both analytical methods.

cluster_0 New Rapid Derivatization GC-MS/MS Workflow Sample + IS Sample + IS Add Rapid Reagent Add Rapid Reagent Sample + IS->Add Rapid Reagent Vortex & Heat (15 min) Vortex & Heat (15 min) Add Rapid Reagent->Vortex & Heat (15 min) Liquid-Liquid Extraction Liquid-Liquid Extraction Vortex & Heat (15 min)->Liquid-Liquid Extraction GC-MS/MS Analysis GC-MS/MS Analysis Liquid-Liquid Extraction->GC-MS/MS Analysis cluster_1 Traditional Acid-Catalyzed Derivatization GC-MS Workflow Sample + IS Sample + IS Add Methanolic H2SO4 Add Methanolic H2SO4 Sample + IS->Add Methanolic H2SO4 Vortex & Heat (60 min) Vortex & Heat (60 min) Add Methanolic H2SO4->Vortex & Heat (60 min) Neutralization & Extraction Neutralization & Extraction Vortex & Heat (60 min)->Neutralization & Extraction GC-MS Analysis GC-MS Analysis Neutralization & Extraction->GC-MS Analysis

References

Comparative Analysis of Methyl 3-Hydroxymyristate Analogs in Modulating Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of synthetic analogs of methyl 3-hydroxymyristate reveals critical determinants for their quorum sensing activity. Modifications to the alkyl chain length, the stereochemistry of the 3-hydroxy group, and the nature of the ester moiety all significantly impact the biological function of these signaling molecules, offering a pathway for the development of potent quorum sensing inhibitors.

This compound (3-OH MAME) is a key quorum sensing (QS) signal molecule in the plant pathogen Ralstonia solanacearum.[1][2] This communication system, mediated by the phc regulatory elements, controls the expression of virulence factors and biofilm formation.[3] Understanding the relationship between the structure of 3-OH MAME and its biological activity is crucial for designing molecules that can interfere with this signaling pathway, potentially leading to novel anti-virulence strategies. This guide provides a comparative analysis of various synthetic analogs of this compound, summarizing their biological activities and the experimental protocols used for their evaluation.

Structure-Activity Relationship of this compound Analogs

The biological activity of this compound analogs is highly dependent on specific structural features. Key modifications include alterations in the alkyl chain length, the stereochemistry at the C-3 position, and modifications of the methyl ester. The activity of these analogs is typically assessed by their ability to induce or inhibit QS-dependent phenotypes, such as the production of extracellular polysaccharide (EPS), a key virulence factor in R. solanacearum.

Impact of Alkyl Chain Length and Stereochemistry

The length of the fatty acid chain and the stereoconfiguration of the hydroxyl group are critical for potent QS activity. The naturally occurring signal in many R. solanacearum strains is the (R)-enantiomer of this compound.

CompoundStructureMinimal Effective Concentration (MEC) for EPS ProductionReference
(R)-Methyl 3-hydroxymyristate ((R)-3-OH MAME)CH₃(CH₂)₁₀CH(OH)CH₂COOCH₃0.04 nmol/disc
(S)-Methyl 3-hydroxymyristate ((S)-3-OH MAME)CH₃(CH₂)₁₀CH(OH)CH₂COOCH₃0.4 nmol/disc
(R)-Methyl 3-hydroxypalmitate ((R)-3-OH PAME)CH₃(CH₂)₁₂CH(OH)CH₂COOCH₃0.08 nmol/disc
Methyl myristateCH₃(CH₂)₁₂COOCH₃100 nmol/disc

Table 1: Comparison of the quorum sensing activity of this compound and related analogs. The minimal effective concentration (MEC) required to induce extracellular polysaccharide (EPS) production in a phcB mutant of R. solanacearum is presented.

The data clearly indicate that the (R)-stereoisomer is significantly more active than the (S)-enantiomer, requiring a 10-fold lower concentration to induce EPS production. A longer alkyl chain, as in (R)-methyl 3-hydroxypalmitate (C16), results in a slight decrease in activity compared to the C14 analog. The absence of the 3-hydroxy group, as in methyl myristate, drastically reduces activity, highlighting the importance of this functional group for recognition by the PhcS sensor kinase.

Phenyl-Substituted Analogs as Quorum Sensing Inhibitors

A series of analogs where the terminal alkyl chain is replaced with a phenyl group have been synthesized and evaluated as potential QS inhibitors. These compounds, termed phc quorum sensing inhibitors (PQIs), have shown promise in attenuating the virulence of R. solanacearum.

CompoundStructureBiofilm Inhibition ActivityReference
PQI-1Methyl 3-hydroxy-8-phenyloctanoateModerate[3]
PQI-2Methyl 3-hydroxy-6-phenylhexanoateStrong[3]
PQI-3Methyl 3-hydroxy-7-phenylheptanoateStrong[3]
PQI-4Methyl 3-hydroxy-9-phenylnonanoateStrong[3]
PQI-5Methyl 3-hydroxy-10-phenyldecanoateStrong[3]

Table 2: Phenyl-substituted analogs of this compound and their reported quorum sensing inhibitory activity, primarily assessed through biofilm formation assays.

These phenyl-substituted analogs represent a promising class of QS inhibitors. Their mechanism of action is believed to be the competitive inhibition of the PhcS sensor kinase, thereby disrupting the downstream signaling cascade that leads to the expression of virulence genes.

Experimental Protocols

Synthesis of Chiral 3-Hydroxy Fatty Acid Methyl Esters

A general method for the synthesis of chiral 3-hydroxy fatty acid methyl esters involves the asymmetric reduction of a β-keto ester precursor.

Materials:

  • Appropriate β-keto ester

  • Chiral reducing agent (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the β-keto ester in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C.

  • Add the chiral CBS reagent (10 mol%) followed by the slow, dropwise addition of BMS (1.1 equivalents).

  • Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired chiral 3-hydroxy fatty acid methyl ester.

Quorum Sensing Activity Assay: EPS Production Induction

This assay quantifies the ability of a test compound to induce the production of extracellular polysaccharide (EPS) in a phcB mutant of R. solanacearum, which is deficient in the synthesis of the native QS signal.

Materials:

  • R. solanacearumphcB mutant strain

  • Culture medium (e.g., CPG medium)

  • Test compounds dissolved in a suitable solvent (e.g., ethanol)

  • Sterile paper discs

  • Agar plates

Procedure:

  • Grow the R. solanacearumphcB mutant in liquid culture to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Spread a lawn of the bacterial culture onto agar plates.

  • Impregnate sterile paper discs with known amounts of the test compounds.

  • Place the discs onto the bacterial lawn.

  • Incubate the plates at the optimal growth temperature for R. solanacearum (e.g., 28°C) for 48-72 hours.

  • Observe the area around the discs for the appearance of a mucoid zone, indicative of EPS production.

  • The minimal effective concentration (MEC) is the lowest concentration of the compound that induces a visible EPS halo.

Visualizing the Quorum Sensing Pathway and Experimental Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

quorum_sensing_pathway cluster_cell R. solanacearum cell 3_OH_MAME_out 3-OH MAME (extracellular) PhcS PhcS (Sensor Kinase) 3_OH_MAME_out->PhcS binding PhcR_PhcQ PhcR/PhcQ (Response Regulators) PhcS->PhcR_PhcQ phosphorylation cascade PhcA PhcA (Transcriptional Regulator) PhcR_PhcQ->PhcA activation Virulence_Genes Virulence Genes (eps, etc.) PhcA->Virulence_Genes transcriptional activation EPS Extracellular Polysaccharide (EPS) Virulence_Genes->EPS PhcB PhcB (Methyltransferase) PhcB->3_OH_MAME_out secretion precursor Precursor precursor->PhcB synthesis

Caption: Quorum sensing signaling pathway in R. solanacearum.

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioassay Bioactivity Assay start_synthesis Start with β-keto ester reduction Asymmetric Reduction start_synthesis->reduction purification Purification (Chromatography) reduction->purification analog Chiral 3-hydroxy fatty acid methyl ester purification->analog discs Apply discs with test compounds analog->discs test in bioassay start_assay Prepare phcB mutant culture lawn Spread bacterial lawn on agar start_assay->lawn lawn->discs incubation Incubate plates discs->incubation observation Observe EPS production halo incubation->observation mec Determine MEC observation->mec

Caption: Workflow for synthesis and bioactivity evaluation.

References

Comparative Transcriptomics of Bacteria Treated with Methyl 3-hydroxymyristate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the transcriptomic effects of Methyl 3-hydroxymyristate on bacteria, designed for researchers, scientists, and drug development professionals. While direct comparative transcriptomic studies on this specific compound are not yet publicly available, this document synthesizes current knowledge of its role as a quorum-sensing molecule and presents a framework for future research based on established methodologies from similar studies.

Introduction to this compound

This compound (M3H) is a fatty acid ester that functions as a crucial quorum-sensing (QS) signal in the plant pathogenic bacterium Ralstonia pseudosolanacearum.[1][2] In this bacterium, M3H is synthesized by the methyltransferase PhcB and is sensed by the sensor histidine kinase PhcS.[1][2] This interaction triggers a phosphorylation cascade that ultimately activates the global transcriptional regulator PhcA, which controls the expression of a wide range of genes, including those responsible for virulence.[1][3] Understanding the global transcriptomic changes induced by M3H is essential for deciphering the full scope of its regulatory influence and for the potential development of novel anti-virulence strategies.

Hypothetical Comparative Transcriptomic Analysis: Ralstonia pseudosolanacearum

This section outlines a proposed comparative transcriptomics study to investigate the effects of M3H on R. pseudosolanacearum. The experimental design is based on protocols from transcriptomic analyses of bacteria treated with other bioactive lipid molecules.[4][5][6]

Table 1: Hypothetical Differentially Expressed Genes in R. pseudosolanacearum Treated with this compound
GeneFunctionFold Change (log2)p-value
phcAGlobal transcriptional regulator3.5<0.01
phcBThis compound synthase2.8<0.01
phcSSensor histidine kinase for M3H2.5<0.01
epsBExopolysaccharide I biosynthesis4.2<0.001
ralAType III secretion system component3.9<0.001
fliCFlagellin-2.5<0.01
katGCatalase-peroxidase (Oxidative stress)1.8<0.05
fabDMalonyl CoA-acyl carrier protein transacylase (Fatty acid biosynthesis)-1.5<0.05

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

A detailed methodology for a comparative transcriptomics experiment is provided below.

Bacterial Culture and Treatment
  • Strain and Growth Conditions: Ralstonia pseudosolanacearum strain OE1-1 and a phcB mutant (unable to produce M3H) would be grown in a minimal medium (e.g., quarter-strength M63 medium) to mid-logarithmic phase (OD600 ≈ 0.5).

  • Treatment: The phcB mutant culture would be divided into two groups: a treatment group receiving 0.1 µM this compound (dissolved in a suitable solvent like DMSO) and a control group receiving an equivalent volume of the solvent. The wild-type strain would serve as a positive control.

  • Incubation: Cultures would be incubated for a defined period (e.g., 1-2 hours) under standard growth conditions (e.g., 28°C with shaking).

RNA Extraction and Sequencing
  • RNA Stabilization: Bacterial cells will be harvested by centrifugation, and the cell pellets will be treated with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

  • RNA Extraction: Total RNA will be extracted using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.

  • RNA Quality Control: The quantity and quality of the extracted RNA will be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing: RNA sequencing libraries will be prepared from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). The libraries will then be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control and Mapping: Raw sequencing reads will be quality-checked and trimmed to remove low-quality bases and adapter sequences. The cleaned reads will be mapped to the R. pseudosolanacearum reference genome.

  • Differential Gene Expression Analysis: The mapped reads will be used to quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Differential gene expression analysis will be performed between the M3H-treated and control samples to identify genes with statistically significant changes in expression.

  • Functional Annotation and Pathway Analysis: Differentially expressed genes will be functionally annotated using databases such as Gene Ontology (GO) and KEGG to identify enriched biological pathways and processes.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms of action, the following diagrams illustrate the known signaling pathway of this compound and the proposed experimental workflow.

Methyl_3_hydroxymyristate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3H This compound (M3H) PhcS PhcS (Sensor Histidine Kinase) M3H->PhcS Binding & Activation PhcA PhcA (Transcriptional Regulator) PhcS->PhcA Phosphorylation Cascade PhcB PhcB (Synthase) PhcB->M3H Synthesis Virulence_Genes Virulence Genes (e.g., epsB, ralA) PhcA->Virulence_Genes Activation of Transcription

Caption: M3H Signaling Pathway in R. pseudosolanacearum.

Comparative_Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Culture Bacterial Culture (R. pseudosolanacearum phcB- mutant) Treatment Treatment (+/- this compound) Culture->Treatment Incubation Incubation Treatment->Incubation Harvest Cell Harvesting & RNA Stabilization Incubation->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control & Trimming Sequencing->QC2 Mapping Mapping to Reference Genome QC2->Mapping DGE Differential Gene Expression Analysis Mapping->DGE Annotation Functional Annotation & Pathway Analysis DGE->Annotation

References

Decoding Specificity: A Comparative Analysis of Methyl 3-Hydroxymyristate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Methyl 3-hydroxymyristate (M3M) signaling, focusing on its specificity and performance against alternative signaling molecules. The information presented herein is supported by experimental data to aid in research and development endeavors targeting quorum sensing and related pathways.

Introduction to this compound (M3M)

(R)-Methyl 3-hydroxymyristate ((R)-3-OH MAME or M3M) is a key quorum-sensing (QS) signal molecule utilized by the plant pathogenic bacterium Ralstonia solanacearum.[1] As a diffusible signal, M3M plays a crucial role in regulating the expression of virulence factors in a cell-density-dependent manner.[1] Understanding the specificity of this signaling molecule is paramount for the development of targeted anti-virulence strategies.

The M3M Signaling Pathway in Ralstonia solanacearum

The canonical M3M signaling pathway in R. solanacearum involves a series of molecular interactions that culminate in the altered expression of genes controlling virulence.

  • Synthesis : M3M is synthesized by the methyltransferase PhcB.[1]

  • Sensing : The secreted M3M is detected by the sensor histidine kinase PhcS located in the bacterial inner membrane.[1]

  • Signal Transduction : Upon binding M3M, PhcS autophosphorylates. This phosphate group is then transferred to downstream response regulators.

  • Transcriptional Regulation : The signaling cascade leads to the activation of the master transcriptional regulator PhcA, which in turn controls the expression of a suite of genes responsible for virulence-associated phenotypes such as exopolysaccharide (EPS) production and motility.[2][3]

M3M_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm M3M_out M3M PhcS PhcS (Sensor Kinase) M3M_out->PhcS Binding PhcA PhcA (Transcriptional Regulator) PhcS->PhcA Phosphorylation Cascade (simplified) Virulence_Genes Virulence Genes PhcA->Virulence_Genes Activation Virulence_Factors Virulence Factors (e.g., EPS) Virulence_Genes->Virulence_Factors Expression

Caption: Simplified M3M signaling pathway in Ralstonia solanacearum.

Specificity of M3M Signaling

The specificity of M3M signaling is evident at multiple levels, from the bacterial receptor to potential interactions with host organisms.

Comparison with Alternative Quorum Sensing Signals in R. solanacearum

Different strains of R. solanacearum have evolved to utilize distinct, yet structurally related, QS signals. This highlights a remarkable specificity in the PhcB synthase and the PhcS receptor system.

Signal MoleculeChemical NameProducing Strains (Example)Receptor
(R)-3-OH MAME (R)-Methyl 3-hydroxymyristateR. solanacearum OE1-1PhcS
(R)-3-OH PAME (R)-Methyl 3-hydroxypalmitateR. solanacearum AW1PhcS (cognate variant)

Data compiled from multiple sources indicating distinct strain-specific QS systems.[1]

Phylogenetic analyses of the PhcB and PhcS proteins from various R. solanacearum strains show a division into two groups, which directly corresponds to whether the strain produces M3M or 3-OH PAME.[1] This co-evolution of the synthase and receptor underscores the high degree of specificity for the length of the fatty acid side chain (C14 for myristate vs. C16 for palmitate).

Off-Target Effects: Interaction with Host Receptors

Recent evidence suggests that components of bacterial QS signals can be recognized by host organisms, representing a form of inter-kingdom signaling. In the plant Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids, which form the core of M3M, are recognized as pathogen-associated molecular patterns (PAMPs).

  • Host Receptor : The receptor kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) is responsible for detecting these molecules.[4][5]

  • Active Moiety : It is the free form of the fatty acid, such as (R)-3-hydroxydecanoic acid ((R)-3-OH-C10:0), that acts as the strongest elicitor of the plant's immune response.[5] Bacterial compounds where the 3-hydroxy fatty acid is part of a larger molecule, such as lipopolysaccharides or acyl-homoserine lactones, do not trigger this LORE-dependent response.[5]

This finding is critical for drug development, as it suggests that M3M itself may not be the primary immune-stimulatory molecule in plants, but its breakdown products could be. The specificity of the LORE receptor appears to be for the free fatty acid, and its binding affinity is dependent on the chain length and hydroxylation.[5]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Quantification of Exopolysaccharide (EPS) Production

This protocol is adapted from established methods for quantifying a key virulence factor regulated by M3M signaling.[6][7][8][9]

  • Bacterial Culture : Inoculate R. solanacearum in a minimal liquid medium to an optical density at 600 nm (OD600) of 0.01. Grow at 28°C with agitation until the culture reaches the desired growth phase (e.g., exponential or stationary, typically with an OD600 > 0.1).

  • Supernatant Collection : Harvest 1 ml of the bacterial culture and centrifuge to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • EPS Precipitation : To 0.2 ml of the filtered supernatant, add 4 µl of 5 M NaCl and 0.8 ml of acetone. Vortex for 10 seconds and incubate at 4°C overnight.

  • Pellet Collection : Centrifuge the sample at 16,000 x g for 10 minutes at 4°C. Discard the supernatant and air-dry the pellet.

  • Resuspension : Dissolve the EPS pellet in 0.2 ml of Milli-Q water.

  • Quantification : The amount of EPS can be quantified by measuring the N-acetylgalactosamine content using a colorimetric assay, such as the Elson-Morgan assay.

EPS_Quantification_Workflow culture 1. Bacterial Culture supernatant 2. Supernatant Collection (Centrifugation & Filtration) culture->supernatant precipitation 3. EPS Precipitation (Acetone) supernatant->precipitation pellet 4. Pellet Collection (Centrifugation) precipitation->pellet resuspend 5. Resuspend Pellet pellet->resuspend quantify 6. Colorimetric Quantification resuspend->quantify

Caption: Workflow for the quantification of exopolysaccharide (EPS).

Bacterial Motility Assay

This protocol assesses bacterial swimming motility, a phenotype that can be influenced by the M3M quorum-sensing system.[10][11]

  • Prepare Motility Plates : Prepare a semi-solid motility medium (e.g., containing 0.3% agar).

  • Inoculation : From a fresh bacterial culture, use a sterile toothpick or pipette tip to carefully inoculate the center of the motility plate. Ensure the agar is not pierced through to the bottom of the plate.

  • Incubation : Incubate the plates at 28°C for 4 to 6 days.

  • Measurement : Motility is observed as a halo of bacterial growth extending from the point of inoculation. The diameter of this halo can be measured to quantify motility.

Competitive Binding Assay (General Framework)
  • Receptor Preparation : Prepare membrane fractions containing the PhcS receptor from an appropriate R. solanacearum strain.

  • Labeled Ligand : A radiolabeled or fluorescently labeled version of M3M would be required as a tracer.

  • Competition : In a multi-well plate, combine the PhcS-containing membranes, a fixed concentration of the labeled M3M, and varying concentrations of the unlabeled competitor (e.g., M3M analogs, potential inhibitors).

  • Incubation : Incubate the mixture to allow binding to reach equilibrium.

  • Separation : Separate the receptor-bound from the free labeled ligand. This is typically done by rapid filtration through a filter that retains the membranes.

  • Detection : Quantify the amount of labeled ligand bound to the receptor on the filters (e.g., using a scintillation counter for radiolabels or a fluorescence plate reader).

  • Data Analysis : Plot the percentage of bound labeled ligand against the concentration of the competitor. Fit the data to a dose-response curve to determine the IC50 value.

Competitive_Binding_Logic cluster_assay Competitive Binding Assay receptor PhcS Receptor bound_complex Bound Complex receptor->bound_complex labeled_ligand Labeled M3M (Tracer) labeled_ligand->bound_complex unlabeled_ligand Unlabeled Competitor (e.g., M3M Analog) unlabeled_ligand->bound_complex Inhibition

Caption: Logical relationship in a competitive binding assay for the PhcS receptor.

Conclusion

The signaling of this compound is highly specific within the context of Ralstonia solanacearum quorum sensing, with closely related bacterial strains evolving distinct ligand-receptor pairs. However, the core chemical structure of M3M, the 3-hydroxy fatty acid, can be recognized by receptors in host organisms like plants, indicating a potential for cross-kingdom signaling and "off-target" effects. This guide provides a framework for comparing M3M signaling and offers detailed protocols for assessing its downstream effects, which can aid in the development of novel anti-virulence therapies that exploit the specificity of this system. Further research is needed to quantify the binding affinities of M3M and its analogs to both its cognate bacterial receptor and potential host receptors.

References

A Comparative Analysis of Quorum Quenching Strategies: Targeting the Methyl 3-hydroxymyristate and Acyl-Homoserine Lactone Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quorum quenching (QQ) strategies, with a specific focus on inhibitors of the Methyl 3-hydroxymyristate (3-OH MAME) signaling pathway in Ralstonia solanacearum and well-established quorum quenchers that target the N-acyl-homoserine lactone (AHL) pathway, primarily in Pseudomonas aeruginosa. While this compound is a quorum sensing (QS) signal molecule and not a quencher itself, this guide will explore compounds designed to inhibit its activity and benchmark them against renowned QQ agents.

Introduction to Quorum Sensing and Quorum Quenching

Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density.[1] This process relies on the production, release, and detection of signaling molecules called autoinducers.[1] When the concentration of these molecules reaches a certain threshold, it triggers the expression of genes that regulate various processes, including virulence factor production, biofilm formation, and antibiotic resistance.[1] Quorum quenching (QQ) is the disruption of this communication, presenting a promising anti-virulence strategy.[1]

This guide will delve into two distinct QS systems and the strategies to inhibit them:

  • The Phc system in Ralstonia solanacearum , which utilizes (R)-methyl 3-hydroxymyristate (3-OH MAME) as its signaling molecule.[2][3]

  • The Las and Rhl systems in Pseudomonas aeruginosa , which are regulated by N-acyl-homoserine lactones (AHLs).

Comparative Efficacy of Quorum Quenchers

The following tables summarize the performance of inhibitors targeting the 3-OH MAME pathway and established quenchers of the AHL pathway. It is important to note that a direct head-to-head comparison of IC50 values across different bacterial species and QS systems is often not feasible due to variations in experimental conditions and target organisms.

Table 1: Performance of Phc Quorum Sensing Inhibitors (PQIs) against Ralstonia solanacearum

CompoundTarget PathwayModel OrganismKey Efficacy DataReference
PQI-1 (methyl 3-hydroxy-8-phenyloctanoate)Phc QS system (3-OH MAME)Ralstonia solanacearum OE1-1Moderately inhibits biofilm formation.[2][3]
PQIs-2, 3, 4, 5 (derivatives of PQI-1)Phc QS system (3-OH MAME)Ralstonia solanacearum OE1-1Stronger inhibition of biofilm formation, ralfuranone production, and EPS production compared to PQI-1. PQI-5 effectively reduced wilting symptoms in infected tomato plants.[2][3]

Table 2: Performance of Known Quorum Quenchers against AHL-mediated Quorum Sensing

Compound/EnzymeTarget PathwayModel OrganismKey Efficacy DataReference
AiiM (AHL Lactonase) AHL degradationPseudomonas aeruginosa PAO1Reduced production of AHL-mediated virulence factors. Attenuated cytotoxicity against human lung epithelial cells. Improved survival rates and reduced lung injury in a mouse model of acute pneumonia.[4]
Halogenated Furanones (e.g., C-30) AHL signal reception (LuxR antagonism)Pseudomonas aeruginosaInhibition of biofilm formation by up to 90% at 50 µM. Strong inhibition of swarming motility at 50 µM.[5]

Signaling Pathways and Inhibition Mechanisms

Ralstonia solanacearum Phc Quorum Sensing Pathway

The Phc QS system in R. solanacearum is crucial for its virulence. The signaling molecule, 3-OH MAME, is synthesized by the methyltransferase PhcB and sensed by the PhcS/PhcRQ two-component system.[2][3] This activates the global virulence regulator PhcA, leading to the expression of genes responsible for the production of extracellular polysaccharide (EPS), biofilm formation, and other virulence factors.[6][7]

Ralstonia_QS_Pathway cluster_cell Ralstonia solanacearum cluster_inhibition Inhibition PhcB PhcB (Methyltransferase) MAME_out 3-OH MAME (extracellular) PhcB->MAME_out Synthesizes PhcS_PhcRQ PhcS/PhcRQ (Sensor Kinase/Regulator) PhcA PhcA (Transcriptional Regulator) PhcS_PhcRQ->PhcA Activates Virulence_Genes Virulence Genes (eps, etc.) PhcA->Virulence_Genes Induces Expression MAME_in 3-OH MAME (intracellular) MAME_out->MAME_in Increases with cell density MAME_in->PhcS_PhcRQ Binds to PQIs PQIs (e.g., PQI-5) PQIs->PhcS_PhcRQ Competitive Antagonist

Caption: Phc quorum sensing pathway in R. solanacearum and the inhibitory action of PQIs.

Pseudomonas aeruginosa AHL Quorum Sensing Pathway

P. aeruginosa utilizes two primary AHL-based QS systems, Las and Rhl, which are hierarchically organized. The LasI synthase produces 3-oxo-C12-HSL, which binds to the LasR transcriptional regulator. This complex then activates the expression of genes, including the rhl system. The RhlI synthase produces C4-HSL, which binds to the RhlR regulator, controlling the expression of another set of virulence genes.

Pseudomonas_QS_Pathway cluster_cell Pseudomonas aeruginosa cluster_inhibition Inhibition LasI LasI (Synthase) AHL_3_oxo_C12 3-oxo-C12-HSL (extracellular) LasI->AHL_3_oxo_C12 Synthesizes LasR LasR (Regulator) RhlI RhlI (Synthase) LasR->RhlI Activates RhlR RhlR (Regulator) LasR->RhlR Activates Virulence_Genes_Las Las-controlled Virulence Genes LasR->Virulence_Genes_Las Activates AHL_C4 C4-HSL (extracellular) RhlI->AHL_C4 Synthesizes Virulence_Genes_Rhl Rhl-controlled Virulence Genes RhlR->Virulence_Genes_Rhl Activates AHL_3_oxo_C12_in 3-oxo-C12-HSL (intracellular) AHL_3_oxo_C12->AHL_3_oxo_C12_in AHL_3_oxo_C12_in->LasR Binds to AHL_C4_in C4-HSL (intracellular) AHL_C4->AHL_C4_in AHL_C4_in->RhlR Binds to AHL_Lactonase AHL Lactonase (e.g., AiiM) AHL_Lactonase->AHL_3_oxo_C12 Degrades AHL_Lactonase->AHL_C4 Degrades Furanones Furanones Furanones->LasR Antagonizes Furanones->RhlR Antagonizes

Caption: Hierarchical AHL quorum sensing pathway in P. aeruginosa and inhibition mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of quorum quenching agents. Below are outlines of key experimental protocols.

Protocol 1: Biofilm Inhibition Assay

This protocol is designed to quantify the effect of a quorum quencher on biofilm formation.

  • Bacterial Culture Preparation: Grow the test bacterium (e.g., R. solanacearum or P. aeruginosa) in a suitable liquid medium overnight at its optimal temperature with shaking.

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.

  • Assay Setup: In a 96-well microtiter plate, add the diluted bacterial culture to each well. Add the test compound at various concentrations to the experimental wells. Include a negative control (no compound) and a vehicle control (solvent used to dissolve the compound).

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for a period sufficient for biofilm formation (e.g., 24-48 hours).

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells by aspiration.

    • Wash the wells gently with a buffer (e.g., phosphate-buffered saline) to remove any remaining non-adherent cells.

    • Stain the adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

    • Wash the wells again to remove excess stain.

    • Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound relative to the negative control. The IC50 value (the concentration that inhibits 50% of biofilm formation) can then be determined.

Protocol 2: Quantification of Virulence Factor Production (Example: Pyocyanin in P. aeruginosa)

This protocol measures the impact of a quorum quencher on the production of a specific virulence factor.

  • Bacterial Culture and Treatment: Grow P. aeruginosa in a suitable medium in the presence of various concentrations of the test compound. Include appropriate controls.

  • Extraction of Pyocyanin:

    • After incubation (e.g., 24 hours), centrifuge the bacterial cultures to pellet the cells.

    • Transfer the supernatant to a new tube.

    • Add chloroform to the supernatant and vortex to extract the pyocyanin into the chloroform layer.

    • Separate the chloroform layer.

  • Quantification:

    • Add 0.2 M HCl to the chloroform extract to convert the pyocyanin to its pink-to-red acidic form.

    • Measure the absorbance of the acidic solution at 520 nm.

  • Data Analysis: The concentration of pyocyanin is calculated based on its molar extinction coefficient. The percentage reduction in pyocyanin production is then determined for each concentration of the test compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_biofilm Biofilm Assay cluster_virulence Virulence Factor Assay start Start culture_prep Overnight Bacterial Culture Preparation start->culture_prep inoculum_prep Standardize Inoculum (e.g., OD600=0.1) culture_prep->inoculum_prep assay_setup Assay Setup in 96-well Plate (Bacteria + Test Compounds) inoculum_prep->assay_setup incubation Incubation (Static, 24-48h) assay_setup->incubation remove_planktonic Remove Planktonic Cells incubation->remove_planktonic centrifuge Centrifuge Culture incubation->centrifuge stain_cv Stain with Crystal Violet remove_planktonic->stain_cv solubilize Solubilize Stain stain_cv->solubilize read_absorbance_biofilm Read Absorbance (595 nm) solubilize->read_absorbance_biofilm data_analysis Data Analysis (% Inhibition, IC50) read_absorbance_biofilm->data_analysis extract_supernatant Extract Supernatant with Chloroform centrifuge->extract_supernatant acidify Acidify with HCl extract_supernatant->acidify read_absorbance_virulence Read Absorbance (520 nm) acidify->read_absorbance_virulence read_absorbance_virulence->data_analysis end End data_analysis->end

Caption: A generalized workflow for evaluating quorum quenching compounds.

Conclusion

This guide highlights two distinct approaches to quorum quenching: the inhibition of the 3-OH MAME pathway in R. solanacearum by synthetic antagonists and the disruption of the AHL pathway in P. aeruginosa by enzymatic degradation and receptor antagonism. While direct quantitative comparisons are challenging, the data presented demonstrates that both strategies can effectively reduce virulence-related phenotypes such as biofilm formation and the production of pathogenic factors. The development of targeted inhibitors like the PQIs for the Phc system opens new avenues for combating plant pathogens, while the continued study of established quenchers like AHL lactonases and furanones provides a strong foundation for anti-virulence therapies against opportunistic human pathogens. The provided protocols and pathway diagrams serve as a resource for researchers in the evaluation and development of novel quorum quenching agents.

References

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxymyristate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-hydroxymyristate (CAS No. 55682-83-2).

Immediate Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound, also known as 3-hydroxy Myristic Acid methyl ester, is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is crucial to handle all laboratory chemicals with care and to review the specific SDS provided by your supplier.

Key Safety Information:

  • General Handling: No special handling measures are required.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: While not mandated by all suppliers, wearing safety glasses is a standard and recommended laboratory practice.

    • Skin Protection: The product is generally not considered a skin irritant.[1]

    • Respiratory Protection: No special respiratory protection is typically needed under normal use conditions with adequate ventilation.

  • First Aid:

    • Inhalation: Move the individual to fresh air. Consult a doctor if symptoms arise.[1]

    • Skin Contact: Generally, the product does not cause skin irritation.[1]

    • Eye Contact: Rinse opened eyes for several minutes under running water.[1]

    • Ingestion: If symptoms persist, consult a doctor.[1]

Quantitative Data Summary

PropertyValue
CAS Number 55682-83-2
Molecular Formula C15H30O3
Molecular Weight 258.4 g/mol
Appearance Crystalline solid
Solubility Soluble in Chloroform, Ether, and Methanol

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is based on its classification as a non-hazardous material. However, always consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific requirements.

  • Waste Characterization: Confirm that the waste stream contains only this compound and is not mixed with any hazardous substances.

  • Containerization:

    • Use a designated, compatible, and properly sealed waste container.

    • Clearly label the container with the full chemical name: "this compound".

  • Disposal Route:

    • For smaller quantities, disposal with household waste may be permissible, as suggested by some suppliers.[1]

    • For larger quantities, or if institutional policy dictates, arrange for disposal through your institution's chemical waste program.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.

Spill Management

In the event of a spill, the following steps should be taken:

  • Containment: Absorb the spill with an inert material such as sand, diatomite, or universal binders.

  • Collection: Carefully collect the absorbed material and place it into a suitable container for disposal.

  • Cleaning: Clean the affected area thoroughly.

  • Disposal of Contaminated Materials: Dispose of the contaminated absorbent material as chemical waste, following the procedures outlined above.

Disposal Decision Workflow

A Start: this compound Waste B Is the substance mixed with hazardous waste? A->B C Segregate and treat as hazardous waste following institutional protocols. B->C Yes D Consult Safety Data Sheet (SDS) and local regulations. B->D No E Is it classified as non-hazardous? D->E F Dispose as non-hazardous chemical waste. For small quantities, household waste disposal may be an option. E->F Yes G Follow specific hazardous waste disposal procedures. E->G No

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Methyl 3-hydroxymyristate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Methyl 3-hydroxymyristate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the public domain. The information provided herein is based on the known hazards of analogous chemical structures, such as other hydroxy fatty acid esters. It is imperative to obtain and meticulously review the official SDS from your chemical supplier before commencing any work with this compound.

Hazard Identification and Risk Assessment

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or dusts may cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted for any experiment involving this compound, considering the quantities used and the nature of the procedure.

Personal Protective Equipment (PPE) Requirements

Consistent and correct use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Area Required PPE Rationale and Best Practices
Eyes/Face Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities or when there is a significant splash risk.Standard laboratory practice dictates eye protection at all times.[3] Goggles provide a seal against splashes, while a face shield offers broader protection.[4] Ensure eyewash stations are readily accessible.[5]
Hands Nitrile gloves.Nitrile gloves offer good chemical resistance for incidental contact.[6] For prolonged handling or immersion, consult glove manufacturer data for breakthrough times. Always inspect gloves before use and change them immediately if contaminated or torn. Wash hands thoroughly after removing gloves.[3]
Body Laboratory coat. A chemical-resistant apron is recommended for procedures with a higher splash potential.A buttoned lab coat protects skin and personal clothing from minor spills and contamination.[7] An apron provides an additional layer of protection.[8]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.Engineering controls like a fume hood are the primary means of preventing inhalation exposure.[4][7] A NIOSH-approved respirator may be required for large spills or if work outside a fume hood is unavoidable and a risk assessment indicates potential for aerosol generation.[4][5]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[6]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is essential for laboratory safety.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from heat, sparks, and open flames.[9]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any associated hazards.

3.2. Safe Handling and Use Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that safety equipment, such as the fume hood, safety shower, and eyewash station, is operational and accessible.[2]

  • Work Area: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[8] Keep the sash at the lowest practical height.

  • Dispensing: Use a spatula or scoopula to handle solid forms of the chemical to avoid skin contact.[3] If the compound is a liquid, pour carefully to avoid splashing.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1][3] Keep hands away from the face and wash them thoroughly with soap and water after handling is complete.[2]

  • Contamination: Immediately clean any contaminated surfaces. Change any contaminated clothing promptly.[1]

3.3. Spill Response In the event of a spill, follow these procedures immediately:

  • Alert: Notify personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use a non-combustible absorbent material like sand or earth to contain the spill.[10][11]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, labeled container for hazardous waste.[10]

  • Decontaminate: Clean the spill area thoroughly.

Below is a workflow diagram for handling a chemical spill.

cluster_SpillResponse Chemical Spill Response Workflow spill Chemical Spill Occurs alert Alert Nearby Personnel spill->alert assess Assess Spill Size & Hazard alert->assess evacuate Evacuate Area (If spill is large or hazardous) assess->evacuate Major Spill ppe Don Appropriate PPE assess->ppe Minor Spill report Report Incident evacuate->report contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Waste into Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->report

Caption: Workflow for a chemical spill response.

3.4. Waste Disposal Plan

  • Segregation: Do not mix chemical waste with other waste streams.[1]

  • Collection: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a clearly labeled, sealed, and appropriate hazardous waste container.[2][6]

  • Disposal: Dispose of the chemical waste through an approved waste disposal company, adhering to all local, state, and federal regulations.[1][2] Never pour chemical waste down the drain.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxymyristate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxymyristate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.